Cyanidin arabinoside
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17-,18+,20-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTBMTXABUAMJS-HAHUOHMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111613-04-8 | |
| Record name | Cyanidin 3-arabinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111613048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYANIDIN 3-ARABINOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8YZ321E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of Cyanidin 3-Arabinoside in Plants
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the cyanidin (B77932) 3-arabinoside biosynthesis pathway, a critical route in the production of plant secondary metabolites known as anthocyanins. It details the core enzymatic steps, regulatory networks, quantitative data, and key experimental protocols relevant to the study of this pathway.
The Core Biosynthesis Pathway
Cyanidin 3-arabinoside is a specific anthocyanin, a class of flavonoids responsible for many of the red, purple, and blue pigments in plants[1]. Its synthesis is a multi-step enzymatic process that is a branch of the general phenylpropanoid pathway[2][3]. The pathway begins with the amino acid phenylalanine and proceeds through a series of intermediates to produce the cyanidin aglycone, which is then glycosylated to form the final product.
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL) : Initiates the pathway by converting L-Phenylalanine to Cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H) : Hydroxylates Cinnamic acid to produce 4-Coumaric acid.
-
4-Coumarate:CoA Ligase (4CL) : Activates 4-Coumaric acid by adding a Coenzyme A molecule, forming 4-Coumaroyl-CoA.
-
Chalcone Synthase (CHS) : Catalyzes the condensation of one molecule of 4-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin Chalcone[4].
-
Chalcone Isomerase (CHI) : Converts Naringenin Chalcone to its isomeric flavanone (B1672756) form, Naringenin[4].
-
Flavanone 3-Hydroxylase (F3H) : Hydroxylates Naringenin to create Dihydrokaempferol.
-
Flavonoid 3'-Hydroxylase (F3'H) : A key branching point enzyme that hydroxylates Dihydrokaempferol at the 3' position of the B-ring to produce Dihydroquercetin. High expression of F3'H channels precursors towards cyanidin-based anthocyanins[1].
-
Dihydroflavonol 4-Reductase (DFR) : Reduces Dihydroquercetin to Leucocyanidin.
-
Anthocyanidin Synthase (ANS) : Also known as Leucoanthocyanidin Dioxygenase (LDOX), this enzyme oxidizes Leucocyanidin to form the unstable colored aglycone, Cyanidin[4][5].
-
UDP-Arabinose: Anthocyanidin 3-O-Arabinosyltransferase (AAT) : This final step involves a specific glycosyltransferase that attaches an arabinose sugar moiety from a UDP-arabinose donor to the 3-hydroxyl group of the cyanidin core, yielding the stable Cyanidin 3-arabinoside. The specific enzyme is analogous to UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) which produces cyanidin 3-glucoside[4].
Regulatory Mechanisms
The biosynthesis of anthocyanins is tightly controlled at the transcriptional level. The expression of the structural genes (e.g., CHS, DFR, ANS, UFGT) is primarily regulated by a ternary protein complex known as the MBW complex[6]. This complex consists of transcription factors from three protein families[5]:
-
R2R3-MYB proteins : Provide specificity by binding to the promoters of target genes.
-
basic Helix-Loop-Helix (bHLH) proteins : Act as co-activators.
-
WD40-repeat (WDR) proteins : Serve as a scaffold, stabilizing the interaction between MYB and bHLH components.
For instance, in walnuts, the TT2-type R2R3-MYB transcription factor JrMYB1L forms a complex with JrbHLH42 and a JrWD40 protein. This complex directly activates the promoters of structural genes like JrCHS and JrUFGT, leading to the accumulation of anthocyanins, including cyanidin 3-arabinoside[2].
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Cyanidin-3-O-arabinoside: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of cyanidin-3-O-arabinoside, a naturally occurring anthocyanin with significant potential in various research and therapeutic areas. This document consolidates key physicochemical data, outlines detailed experimental protocols for its analysis, and visualizes its interactions within critical biological signaling pathways.
Chemical Identity and Structure
Cyanidin-3-O-arabinoside is an anthocyanin, a subclass of flavonoids, characterized by a cyanidin (B77932) aglycone linked to an arabinose sugar moiety.[1][2] The glycosidic bond at the C3 position significantly influences its solubility and bioactivity compared to other anthocyanins.[1] This compound is a water-soluble pigment responsible for the red, purple, and blue colors of many fruits and vegetables, including black chokeberries, bilberries, and lingonberries.[1][2]
The core structure consists of a C6-C3-C6 flavonoid backbone. The cyanidin portion features hydroxyl groups at the 3, 5, 7, 3', and 4' positions, which are crucial for its antioxidant activity. The arabinose sugar is attached via an O-glycosidic linkage at the 3-position of the C-ring.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride[1][3][4] |
| CAS Number | 111613-04-8[1][3] |
| Molecular Formula | C₂₀H₁₉ClO₁₀[1][3][4] (as chloride salt) / C₂₀H₁₉O₁₀⁺ (cation)[5] |
| SMILES | C1--INVALID-LINK--OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O">C@@HO.[Cl-][1][3] |
| InChI Key | ORTBMTXABUAMJS-HAHUOHMJSA-N[1] |
Physicochemical Properties
Cyanidin-3-O-arabinoside is a dark red to purple powder.[4] Its physicochemical properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. It is highly water-soluble and can be degraded by hydrolysis at temperatures above 40°C.[4] For long-term storage, it should be kept in darkness at temperatures below -5°C.[4]
Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 454.8 g/mol (chloride salt)[1][3][4] / 419.4 g/mol (cation)[5][6] | PubChem, Smolecule, Cayman Chemical |
| Monoisotopic Mass | 419.09782180 Da (cation)[5][7] | PubChem, HMDB |
| pKa (Strongest Acidic) | 6.39 (Predicted) | FooDB[2] |
| logP | 1.45 (Predicted) | FooDB[2] |
| Polar Surface Area | 173.21 Ų (Predicted) | FooDB[2] |
| UV-Vis λmax | 284, 539 nm[6] | Cayman Chemical |
Solubility
| Solvent | Solubility | Source |
| DMF | ~17 mg/ml | Cayman Chemical[6] |
| DMSO | ~10 mg/ml | Cayman Chemical[6] |
| Ethanol | ~3.3 mg/ml | Cayman Chemical[6] |
| PBS (pH 7.2) | ~0.14 mg/ml | Cayman Chemical[6] |
| Water | Highly soluble[4] / 0.41 g/L (Predicted)[2] | Biolink Group / FooDB |
Biological Activity and Signaling Pathways
Cyanidin-3-O-arabinoside exhibits a range of biological activities, including potent antioxidant, anti-inflammatory, and cardioprotective effects.[1] Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Inhibition of PTP1B in Insulin (B600854) Signaling
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway and a key target for type 2 diabetes treatment. Cyanidin-3-O-arabinoside has been identified as a selective and potent inhibitor of PTP1B, with an IC₅₀ value of 8.91 ± 0.63 μM.[8] Its inhibitory action is reversible and follows a mixed-pattern mechanism.[8] By inhibiting PTP1B, it enhances insulin sensitivity and promotes glycogen (B147801) synthesis through the IRS-1/PI3K/Akt/GSK3β pathway.[8]
Modulation of Dermal Papilla Cell Senescence
In the context of androgenetic alopecia (AGA), dihydrotestosterone (B1667394) (DHT) can induce senescence in dermal papilla cells (DPCs) through mitochondrial dysfunction. Cyanidin-3-O-arabinoside has been shown to counteract this effect.[9] It suppresses DHT-induced mitochondrial reactive oxygen species (mtROS) accumulation and reduces excessive mitochondrial calcium influx.[9] The mechanism involves the inhibition of p38-mediated expression of Voltage-Dependent Anion Channel 1 (VDAC1), which in turn reduces the formation of mitochondria-associated ER membranes (MAM) and calcium transfer, thereby preventing DPC senescence.[9]
Experimental Protocols
Isolation and Purification from Natural Sources
Cyanidin-3-O-arabinoside can be isolated from sources like black chokeberry or blueberry using chromatographic techniques.[8][10]
Protocol: Preparative High-Performance Liquid Chromatography (HPLC) [10]
-
Sample Preparation: Prepare a crude extract from the fruit source (e.g., blueberry, black chokeberry). Lyophilize the extract to obtain a powder.
-
Chromatographic System: Utilize a preparative HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase:
-
Solvent A: Aqueous solution with a small percentage of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to maintain the anthocyanin in its stable flavylium (B80283) cation form.
-
Solvent B: Acetonitrile or methanol (B129727).
-
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 5-10%).
-
Linearly increase the concentration of Solvent B over 30-40 minutes to elute compounds of increasing hydrophobicity.
-
A typical gradient might be from 10% B to 40% B.
-
-
Detection: Monitor the eluent at the visible maximum for anthocyanins, typically around 520 nm.[4]
-
Fraction Collection: Collect the peak corresponding to cyanidin-3-O-arabinoside based on retention time compared to a known standard.
-
Purity Analysis: Assess the purity of the collected fraction using analytical HPLC-DAD and confirm identity using LC-MS/MS. A purity of >97-98% is achievable.[4][10]
Analytical Quantification Workflow
The quantification of cyanidin-3-O-arabinoside in biological or food matrices typically involves liquid chromatography coupled with mass spectrometry or UV-Vis detection.[11]
Protocol: LC-MS Analysis [11]
-
Sample Preparation:
-
For biofluids (urine, plasma), perform solid-phase extraction (SPE) on a C18 cartridge to clean up the sample and concentrate the analyte.
-
For plant material, perform an acidified methanol extraction, followed by filtration.
-
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A linear gradient from ~5% B to 95% B over 10-15 minutes.
-
Flow Rate: ~0.3-0.4 mL/min.
-
MS System: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for cyanidin-3-O-arabinoside cation is m/z 419.1.[5] A key product ion from fragmentation is the cyanidin aglycone at m/z 287.0.[5]
In Vitro PTP1B Inhibition Assay[8]
-
Reagents: Recombinant human PTP1B enzyme, p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, and a suitable buffer (e.g., 50 mM HEPES, pH 7.0, containing 1 mM EDTA and 50 mM NaCl).
-
Procedure:
-
Prepare various concentrations of cyanidin-3-O-arabinoside in DMSO.
-
In a 96-well plate, add 50 µL of buffer, 10 µL of the test compound solution, and 20 µL of PTP1B enzyme solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPP substrate.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M NaOH.
-
-
Measurement: Read the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each concentration relative to a control without the inhibitor. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.
References
- 1. Buy Cyanidin 3-arabinoside | 111613-04-8 [smolecule.com]
- 2. Showing Compound Cyanidin 3-arabinoside (FDB017148) - FooDB [foodb.ca]
- 3. Cyanidin 3-arabinoside | C20H19ClO10 | CID 91810602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biolink.no [biolink.no]
- 5. Cyanidin 3-arabinoside cation | C20H19O10+ | CID 12137509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Human Metabolome Database: Showing metabocard for Cyanidin 3-arabinoside (HMDB0037972) [hmdb.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyanidin 3-O-arabinoside suppresses DHT-induced dermal papilla cell senescence by modulating p38-dependent ER-mitochondria contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of cyanidin-3- O-galactoside and cyanidin-3- O-arabinoside after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyanidin-3-O-rutinoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
The Core Mechanism of Action of Cyanidin and its Glycosides in Cancer Cells: A Technical Guide
Disclaimer: This document focuses on the well-researched anticancer mechanisms of cyanidin (B77932) and its most studied glycoside, cyanidin-3-glucoside (C3G). While the user requested information on cyanidin arabinoside, specific in-depth mechanistic studies on this particular glycoside are scarce in the current scientific literature. The information presented here for cyanidin and C3G is considered broadly representative of the likely mechanisms of action for other cyanidin glycosides, including this compound, due to their structural similarities.
Introduction
Cyanidin and its glycosidic forms, such as cyanidin-3-glucoside (C3G), are naturally occurring anthocyanins found in a variety of pigmented fruits and vegetables.[1] These compounds have garnered significant attention in oncology research for their potential as chemopreventive and therapeutic agents.[2][3] Their anticancer effects are attributed to a multi-targeted mechanism of action that includes the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.[1][2][4] This technical guide provides an in-depth overview of the core mechanisms by which cyanidin and its glycosides exert their anticancer effects, with a focus on data presentation, experimental protocols, and the visualization of key signaling pathways.
Data Presentation: Quantitative Effects of Cyanidin and its Glycosides on Cancer Cells
The cytotoxic and pro-apoptotic effects of cyanidin and its glycosides have been quantified in various cancer cell lines. The following tables summarize key quantitative data from the literature.
| Compound | Cancer Cell Line | Assay | Incubation Time (h) | IC50 Value | Reference |
| Cyanidin-3-glucoside (C3G) | MCF-7 (Breast Cancer) | MTT | 24 | 110 µg/ml | [5] |
| Cyanidin-3-glucoside (C3G) | MCF-7 (Breast Cancer) | MTT | 48 | 60 µg/ml | [5] |
| Delphinidin-3-O-glucoside (D3G) | HCT-116 (Colorectal Cancer) | Not Specified | Not Specified | 396 ± 23 µg/mL | [6] |
| Delphinidin-3-O-glucoside (D3G) | HT-29 (Colorectal Cancer) | Not Specified | Not Specified | 329 ± 17 µg/mL | [6] |
Table 1: IC50 Values of Cyanidin Glycosides in Different Cancer Cell Lines.
| Compound | Cancer Cell Line | Concentration | Incubation Time (h) | Apoptosis Percentage (%) | Reference |
| Cyanidin-3-glucoside (C3G) | MCF-7 (Breast Cancer) | 110 µg/ml | 24 | >51.5% | [5][7] |
| Cyanidin-3-glucoside (C3G) | U87 (Glioblastoma) | 40 µg/mL | 24 | 32% | [8] |
| Cyanidin-3-glucoside (C3G) | MKN-45 (Gastric Cancer) | Not Specified | 24 | Increased from 0.17% to 56.26% | [9] |
Table 2: Apoptosis Induction by Cyanidin-3-Glucoside in Various Cancer Cell Lines.
Core Mechanisms of Action
Induction of Apoptosis
Cyanidin and its glycosides induce programmed cell death, or apoptosis, in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[10][11] This is a primary mechanism for their anticancer activity.
Key Molecular Events:
-
Modulation of Bcl-2 Family Proteins: Cyanidin compounds upregulate the expression of pro-apoptotic proteins like Bax and Bak, while downregulating the anti-apoptotic protein Bcl-2.[5][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.[9]
-
Mitochondrial Dysregulation: The altered mitochondrial permeability leads to the release of cytochrome c from the mitochondria into the cytosol.[12]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspase enzymes, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[5][12] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation.[11]
-
Upregulation of p53: Cyanidin glycosides can increase the expression of the tumor suppressor protein p53, which plays a crucial role in initiating the apoptotic process.[5][8]
Cell Cycle Arrest
Cyanidin and its glycosides can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase, and in some cases at the G1/S or S phase.[4][9][13]
Key Molecular Events:
-
Modulation of Cyclins and CDKs: These compounds can downregulate the expression of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) like CDK1 and CDK2, and their regulatory partners, the cyclins (e.g., Cyclin B1).[9]
-
Upregulation of CDK Inhibitors: Cyanidin glycosides can increase the expression of CDK inhibitors like p21 and p27, which bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing cell cycle progression.[9][10]
Modulation of Key Signaling Pathways
Cyanidin and its derivatives have been shown to modulate several critical signaling pathways that are often dysregulated in cancer.[2][3]
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivity is common in many cancers. Cyanidin compounds can inhibit this pathway.[14][15]
Key Molecular Events:
-
Inhibition of PI3K and Akt: Cyanidin can inhibit the phosphorylation and activation of PI3K and its downstream target, Akt.[14][16]
-
Downregulation of mTOR: The inhibition of Akt leads to the downregulation of the mammalian target of rapamycin (B549165) (mTOR), a key protein kinase that controls protein synthesis and cell growth.[1]
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Cyanidin can modulate this pathway to promote cancer cell death.[1][17]
Key Molecular Events:
-
Inhibition of RAS/MAPK: Cyanidin can inhibit the RAS-MAPK proliferative pathway.[1]
-
Activation of p38 and JNK: Conversely, cyanidin can activate the pro-apoptotic arms of the MAPK pathway, including p38 and JNK.[1]
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer cell survival.[18][19] Cyanidin and its glycosides have been shown to inhibit the NF-κB signaling pathway.[17][20]
Key Molecular Events:
-
Inhibition of IκBα Phosphorylation: Cyanidin can block the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[17]
-
Prevention of NF-κB Nuclear Translocation: By stabilizing IκBα, cyanidin prevents the translocation of the active NF-κB dimer (p50/p65) to the nucleus.[21]
-
Downregulation of NF-κB Target Genes: The inhibition of NF-κB nuclear translocation leads to the downregulation of its target genes, which are involved in inflammation, cell survival, and proliferation.[18]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of common experimental protocols used to investigate the anticancer effects of this compound and other cyanidin glycosides.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[22]
-
Compound Treatment: The cells are then treated with various concentrations of the cyanidin compound for specific time periods (e.g., 24, 48, 72 hours). A vehicle control is included.[22]
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The MTT is reduced by metabolically active cells into a purple formazan product. A solubilization solution is added to dissolve the formazan crystals.[22]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from a dose-response curve.[22]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cancer cells are treated with the cyanidin compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer.
-
Staining: The cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.[5]
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: Total protein is extracted from treated and untreated cancer cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, p-Akt, Akt), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.[5][7]
Conclusion
Cyanidin and its glycosides, including the less-studied this compound, exhibit significant anticancer potential through a multifaceted mechanism of action. By inducing apoptosis, causing cell cycle arrest, and inhibiting key pro-survival signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, these natural compounds represent a promising area for the development of novel cancer therapies. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to further elucidate and harness the therapeutic benefits of this important class of phytochemicals. Further research specifically focused on this compound is warranted to confirm and potentially expand upon the mechanisms detailed herein.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line [archivesofmedicalscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic and Apoptogenic Effects of Cyanidin-3-Glucoside on the Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyanidin-3-O-Glucoside Induces the Apoptosis of Human Gastric Cancer MKN-45 Cells through ROS-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-cancer Effect of Cyanidin-3-glucoside from Mulberry via Caspase-3 Cleavage and DNA Fragmentation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cyanidin inhibits EMT induced by oxaliplatin via targeting the PDK1–PI3K/Akt signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. Cyanidin-3-O-β-glucoside protects primary mouse hepatocytes against high glucose-induced apoptosis by modulating mitochondrial dysfunction and the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyanidin-3-rutinoside increases glucose uptake by activating the PI3K/Akt pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 20. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Antioxidant Activity Mechanism of Cyanidin 3-Arabinoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin (B77932) 3-arabinoside, a prominent anthocyanin found in various fruits and vegetables, exhibits significant antioxidant properties. This technical guide provides a comprehensive overview of the core mechanisms underlying its antioxidant activity. These mechanisms include direct radical scavenging, metal ion chelation, and the modulation of endogenous cellular antioxidant defense pathways, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document furnishes detailed experimental protocols for evaluating these antioxidant activities and presents quantitative data for cyanidin 3-arabinoside and related compounds. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.
Introduction
Cyanidin 3-arabinoside is a glycosylated form of cyanidin, belonging to the flavonoid family of polyphenolic compounds.[1] Its structure, characterized by a C-ring with a C2-C3 double bond, a 4-keto group, and hydroxyl groups on the A and B rings, particularly the catechol group on the B-ring, is crucial for its antioxidant capacity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous chronic diseases. Cyanidin 3-arabinoside, through its multifaceted antioxidant mechanisms, presents a promising avenue for therapeutic interventions aimed at mitigating oxidative damage.
Core Antioxidant Mechanisms
The antioxidant activity of cyanidin 3-arabinoside is not attributed to a single mode of action but rather a combination of mechanisms:
-
Direct Radical Scavenging: Cyanidin 3-arabinoside can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the radical and terminating the oxidative chain reaction. This is a primary mechanism for its protective effects against a wide array of ROS, including superoxide (B77818) anion, hydroxyl radical, and peroxyl radicals.
-
Metal Ion Chelation: Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions. Anthocyanins with a catechol structure, like cyanidin 3-arabinoside, can chelate these metal ions, rendering them redox-inactive and preventing the initiation of oxidative damage.[2]
-
Modulation of Cellular Antioxidant Pathways: Beyond direct antioxidant actions, cyanidin 3-arabinoside can upregulate the body's endogenous antioxidant defenses. A key pathway involved is the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes, including those for enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). While much of the specific research has focused on the closely related cyanidin-3-glucoside (C3G), the structural similarities suggest a comparable mechanism for cyanidin 3-arabinoside.[3]
Quantitative Antioxidant Activity
The antioxidant capacity of cyanidin 3-arabinoside has been evaluated using various in vitro assays. While specific IC₅₀ and Trolox Equivalent Antioxidant Capacity (TEAC) values for pure cyanidin 3-arabinoside are not extensively reported across all assays, data from studies on extracts rich in this compound and on closely related anthocyanins provide valuable insights.
| Assay | Compound | Result | Reference |
| DPPH Radical Scavenging Activity | Cyanidin-3-rutinoside (in an extract) | IC₅₀: 832 ± 10.22 µg/mL | [4][5] |
| ABTS Radical Scavenging Activity | Cyanidin-3-rutinoside (in an extract) | IC₅₀: 662 ± 8.32 µg/mL | [4] |
| FRAP (Ferric Reducing Antioxidant Power) | Cyanidin-3-rutinoside (in an extract) | Moderate activity | [4] |
| TEAC (Trolox Equivalent Antioxidant Capacity) | Cyanidin 3-O-arabinoside | Scavenges radicals | [6][7][8] |
| PTP1B Inhibition | Cyanidin-3-arabinoside | IC₅₀: 8.91 ± 0.63 μM | [9] |
| Antitumor Activity (Caco-2 cells) | Cyanidin 3-arabinoside | IC₅₀: 112 μM | [10] |
Note: The data presented for DPPH, ABTS, and FRAP assays are for extracts containing cyanidin derivatives and may not reflect the activity of the pure compound. The PTP1B inhibition and antitumor activity data are for cyanidin 3-arabinoside.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of cyanidin 3-arabinoside in methanol.
-
Use a known antioxidant, such as Trolox or ascorbic acid, as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the cyanidin 3-arabinoside solution (or control/blank) to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.
-
Dilute the ABTS•⁺ stock solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm to obtain the working solution.
-
Prepare a series of concentrations of cyanidin 3-arabinoside and a Trolox standard curve.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the cyanidin 3-arabinoside solution (or Trolox standard/blank) to each well.
-
Add 180 µL of the ABTS•⁺ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Methodology:
-
Reagent Preparation:
-
Acetate (B1210297) buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the volume to 1 L with water.
-
TPTZ solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric chloride solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.
-
Prepare a series of concentrations of cyanidin 3-arabinoside and a ferrous sulfate (B86663) or Trolox standard curve.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the cyanidin 3-arabinoside solution (or standard/blank) to each well.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.
-
Ferrous Ion (Fe²⁺) Chelating Assay
This assay determines the ability of a compound to chelate ferrous ions. In the presence of a chelating agent, the formation of the colored ferrozine-Fe²⁺ complex is inhibited.
Methodology:
-
Reagent Preparation:
-
Prepare a 2 mM solution of FeCl₂.
-
Prepare a 5 mM solution of ferrozine.
-
Prepare a series of concentrations of cyanidin 3-arabinoside.
-
Use EDTA as a positive control.
-
-
Assay Procedure:
-
Mix 1 mL of the cyanidin 3-arabinoside solution (or control/blank) with 50 µL of 2 mM FeCl₂.
-
Initiate the reaction by adding 0.2 mL of 5 mM ferrozine.
-
Shake the mixture vigorously and let it stand at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm.
-
-
Calculation:
-
The percentage of inhibition of ferrozine-Fe²⁺ complex formation is calculated as:
where A_control is the absorbance of the control (without sample), and A_sample is the absorbance of the sample.
-
The IC₅₀ value can be determined from the dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[4]
Methodology:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) or human colon adenocarcinoma (Caco-2) cells in a 96-well microplate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of cyanidin 3-arabinoside and 25 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour. DCFH-DA is a probe that becomes fluorescent upon oxidation.
-
Wash the cells with PBS.
-
Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
-
Calculation:
-
The CAA value is calculated based on the area under the fluorescence curve, and the results are often expressed as quercetin (B1663063) equivalents.
-
Modulation of the Keap1-Nrf2 Signaling Pathway
Cyanidin glycosides have been shown to activate the Nrf2 pathway, a critical regulator of cellular antioxidant responses.[3]
Mechanism of Activation:
-
Inhibition of Keap1: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.
-
Nrf2 Stabilization and Translocation: Cyanidin 3-arabinoside, or its metabolites, can interact with Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus.
-
ARE Binding and Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.
-
Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for:
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.
-
Heme Oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme.
-
Conclusion
Cyanidin 3-arabinoside employs a multi-pronged approach to combat oxidative stress. Its ability to directly scavenge free radicals, chelate pro-oxidant metal ions, and, most notably, to enhance the endogenous antioxidant defense system via the Nrf2 pathway, underscores its potential as a valuable compound in the development of novel therapeutic strategies for diseases rooted in oxidative damage. Further research focusing on the specific quantitative antioxidant capacity of pure cyanidin 3-arabinoside and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. Showing Compound Cyanidin 3-arabinoside (FDB017148) - FooDB [foodb.ca]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyanidin-3-O-arabinoside chloride | CAS:111613-04-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Cyanidin 3-O-arabinoside - Applications - CAT N°: 26183 [bertin-bioreagent.com]
- 9. Identification of Cyanidin-3-arabinoside Extracted from Blueberry as a Selective Protein Tyrosine Phosphatase 1B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy Cyanidin 3-arabinoside | 111613-04-8 [smolecule.com]
Cyanidin Arabinoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of cyanidin (B77932) arabinoside, a naturally occurring anthocyanin with significant potential for research and development. The document details its primary fruit sources, quantitative distribution, and the experimental protocols for its extraction and analysis. Furthermore, it visualizes a key signaling pathway influenced by this compound, offering a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.
Natural Distribution and Quantitative Data
Cyanidin arabinoside, a glycoside of cyanidin, is found in a variety of fruits, particularly in berries. Its concentration can vary significantly depending on the fruit species, cultivar, and growing conditions. The highest concentrations are notably found in black chokeberry. The distribution of cyanidin 3-O-arabinoside in several fruits is summarized in the table below, with data compiled from the Phenol-Explorer database.[1][2][3]
| Fruit | Mean Content (mg/100 g FW) | Minimum Content (mg/100 g FW) | Maximum Content (mg/100 g FW) | Data Points (n) | References |
| Black chokeberry | 252.76 | 132.91 | 372.62 | 2 | [1][2][3] |
| American cranberry | 4.47 | 4.47 | 4.47 | 1 | [1] |
| Highbush blueberry, raw | 2.16 | 0.00 | 4.67 | 5 | [1] |
| Lingonberry, raw | 5.85 | 5.85 | 5.85 | 1 | [1] |
| Lowbush blueberry, raw | 4.03 | 1.68 | 7.09 | 10 | [1] |
| Apple [Dessert], whole, raw | 0.06 | 0.00 | 0.17 | 8 | [1] |
| Lowbush blueberry, jam | 0.67 | 0.59 | 0.76 | 2 | [1][4] |
Experimental Protocols: Extraction and Quantification
The extraction and quantification of this compound from fruit matrices are critical steps for research and quality control. The following sections detail common methodologies.
Extraction Protocols
The selection of an appropriate extraction method is crucial for obtaining high yields of this compound while minimizing degradation. Common techniques include solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[5][6][7]
2.1.1. Solid-Liquid (Solvent) Extraction:
This is the most conventional method for anthocyanin extraction.[5]
-
Sample Preparation: Fruit samples (fresh or frozen) are typically homogenized or finely chopped, sometimes with the aid of liquid nitrogen.[5]
-
Solvent Systems: Polar solvents are effective for extracting anthocyanins. Commonly used solvents include:
-
Methanol/ethanol (B145695)/acetone, often in aqueous solutions (e.g., 60%, 70%, 80%).[5]
-
Acidification of the solvent (e.g., with 0.1 M HCl or formic acid) is crucial to stabilize the anthocyanins in their colored flavylium (B80283) cation form.[5][7][8] A common ratio is 85:15 (v/v) ethanol to 0.1 M HCl.[8]
-
-
Extraction Procedure:
-
The prepared fruit material is mixed with the extraction solvent, typically at a solid-to-liquid ratio of 1:10.[5]
-
The mixture is agitated (e.g., using a magnetic stirrer) for a defined period (e.g., 1 hour).[8]
-
The extraction can be performed at various temperatures, for instance, in a water bath at 50°C, 60°C, or 70°C.[5]
-
The extract is then separated from the solid residue by filtration or centrifugation.
-
2.1.2. Ultrasound-Assisted Extraction (UAE):
UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency.[5][6]
-
Instrumentation: An ultrasonic water bath is used.
-
Parameters:
-
Solvent Systems: Similar to solvent extraction (e.g., 60-80% methanol, ethanol, or acetone).[5]
-
Temperature: Can be performed at lower temperatures (e.g., 20°C, 40°C, 60°C) compared to conventional methods, which helps to minimize thermal degradation of anthocyanins.[5]
-
Frequency: A typical frequency is 30/40 kHz.[5]
-
Time: Extraction times are generally shorter than conventional methods.
-
Purification
Crude extracts often contain interfering substances such as sugars, proteins, and organic acids. Purification steps can include solid-phase extraction (SPE) using cartridges like Amberlite XAD-7HP, which has been shown to be effective for purifying anthocyanins.[5][6]
Quantification and Identification
High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation, identification, and quantification of individual anthocyanins like this compound.[9]
-
Instrumentation: An HPLC system equipped with a Diode-Array Detector (DAD) or a Mass Spectrometry (MS) detector is typically used.[5][10][11][12]
-
Column: A C18 reversed-phase column is commonly employed.[10]
-
Mobile Phase: A gradient elution is typically used, consisting of two solvents:
-
Solvent A: Acidified water (e.g., with 0.1% formic acid or 0.1% trifluoroacetic acid).[10][11]
-
Solvent B: An organic solvent such as acetonitrile (B52724) or methanol.[11][12]
-
-
Detection:
-
Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a calibration curve constructed using a certified reference standard of this compound. If a standard is unavailable, quantification can be expressed as equivalents of a more common anthocyanin standard, such as cyanidin-3-O-glucoside.[13]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Extraction and Analysis
The following diagram illustrates a typical experimental workflow for the extraction, purification, and analysis of this compound from fruit sources.
Caption: Experimental workflow for this compound analysis.
Insulin (B600854) Signaling Pathway Modulation
Research has indicated that cyanidin-3-arabinoside can influence the insulin signaling pathway by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B). This inhibition leads to the promotion of glycogen (B147801) synthesis.[14] The diagram below outlines this signaling cascade.
Caption: Insulin signaling pathway modulated by cyanidin-3-arabinoside.
Anthocyanin Biosynthesis Pathway
This compound is synthesized in plants through the broader flavonoid and anthocyanin biosynthesis pathways, starting from the amino acid phenylalanine.[15][16][17] The simplified diagram below highlights the key enzymatic steps leading to the formation of cyanidin glycosides.
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. Showing all foods in which the polyphenol Cyanidin 3-O-arabinoside is found - Phenol-Explorer [phenol-explorer.eu]
- 2. Concentration data for Cyanidin 3-O-arabinoside in Black chokeberry - Phenol-Explorer [phenol-explorer.eu]
- 3. Showing details for content value of Cyanidin 3-O-arabinoside in Black chokeberry - Phenol-Explorer [phenol-explorer.eu]
- 4. Concentration data for Cyanidin 3-O-arabinoside in Lowbush blueberry, jam - Phenol-Explorer [phenol-explorer.eu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. LC/PDA/ESI-MS Profiling and Radical Scavenging Activity of Anthocyanins in Various Berries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-groups.usask.ca [research-groups.usask.ca]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Cyanidin-3-arabinoside Extracted from Blueberry as a Selective Protein Tyrosine Phosphatase 1B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Spectroscopic Profile of Cyanidin 3-Arabinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for cyanidin (B77932) 3-arabinoside, a naturally occurring anthocyanin with significant interest in pharmaceutical and nutraceutical research. This document details the characteristic spectroscopic signatures of this compound, outlines the experimental protocols for data acquisition, and presents a logical workflow for its identification and characterization.
Core Spectroscopic Data
The structural elucidation of cyanidin 3-arabinoside relies on the synergistic interpretation of NMR and MS data. The following tables summarize the key quantitative data obtained from these analytical techniques.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹³C NMR Spectroscopic Data of Cyanidin 3-Arabinoside. The ¹³C NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 100 MHz. Chemical shifts (δ) are reported in parts per million (ppm).
| Atom | Chemical Shift (δ) in ppm |
| 2 | 156.4 |
| 3 | 144.7 |
| 4 | 133.3 |
| 5 | 155.4 |
| 6 | 95.2 |
| 7 | 164.0 |
| 8 | 103.3 |
| 9 | 152.6 |
| 10 | 111.7 |
| 1' | 119.3 |
| 2' | 114.7 |
| 3' | 146.9 |
| 4' | 169.0 |
| 5' | 117.5 |
| 6' | 124.6 |
| 1'' | 103.7 |
| 2'' | 71.8 |
| 3'' | 71.6 |
| 4'' | 66.1 |
| 5'' | 70.3 |
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) provides accurate mass measurement, confirming the elemental composition of cyanidin 3-arabinoside. Tandem mass spectrometry (MS/MS) reveals its characteristic fragmentation pattern.
Table 2: High-Resolution Mass Spectrometry Data for Cyanidin 3-Arabinoside.
| Ion | Calculated m/z | Measured m/z |
| [M]⁺ | 419.0978 | 419.0971 |
Table 3: ESI-MS/MS Fragmentation Data of Cyanidin 3-Arabinoside. The primary fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the arabinose sugar moiety.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Description |
| 419.0971 | 287.0550 | 132.0421 | [M - arabinose]⁺, Cyanidin aglycone |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the NMR and MS data for anthocyanins such as cyanidin 3-arabinoside.
NMR Spectroscopy
A sample of pure cyanidin 3-arabinoside is dissolved in an appropriate deuterated solvent, typically DMSO-d₆ or methanol-d₄, often with the addition of a small amount of trifluoroacetic acid (TFA-d) to stabilize the flavylium (B80283) cation. Standard one-dimensional ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.
Mass Spectrometry
Mass spectrometric analysis is typically performed using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The sample, dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid, is introduced into the ESI source. A full scan MS spectrum is acquired in positive ion mode to determine the accurate mass of the molecular ion ([M]⁺). For structural confirmation, a tandem MS (MS/MS) experiment is conducted. The [M]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.
Spectroscopic Analysis Workflow
The identification and structural confirmation of cyanidin 3-arabinoside follows a logical workflow, integrating both MS and NMR data.
Caption: Experimental workflow for the spectroscopic identification of cyanidin 3-arabinoside.
Signaling Pathways and Logical Relationships
The structural information derived from spectroscopic data is fundamental for understanding the biological activity of cyanidin 3-arabinoside. For instance, its ability to interact with specific molecular targets in signaling pathways is directly related to its three-dimensional structure.
Caption: Logical relationship from structure to biological function of cyanidin 3-arabinoside.
Bioavailability and Metabolism of Cyanidin 3-Arabinoside In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3-arabinoside, a prominent anthocyanin found in various berries and colored plants, has garnered significant interest for its potential health benefits. Understanding its journey through the body is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the in vivo bioavailability and metabolism of cyanidin 3-arabinoside, compiling quantitative data, detailed experimental methodologies, and an exploration of its impact on cellular signaling pathways.
I. Bioavailability of Cyanidin 3-Arabinoside
The bioavailability of cyanidin 3-arabinoside, like other anthocyanins, is generally low and influenced by its glycosidic moiety. In vivo studies suggest that the arabinoside sugar affects its absorption and subsequent pharmacokinetic profile.
Quantitative Pharmacokinetic Data
A comparative pharmacokinetic study in rats following intravenous administration of cyanidin-3-O-galactoside and cyanidin-3-O-arabinoside revealed key differences in their disposition. While this study does not provide oral bioavailability data, it offers valuable insights into the compound's behavior once in the systemic circulation.
Table 1: Pharmacokinetic Parameters of Cyanidin 3-Arabinoside and Cyanidin 3-Galactoside in Rats (Intravenous Administration)
| Parameter | Cyanidin 3-Arabinoside (Mean ± SD) | Cyanidin 3-Galactoside (Mean ± SD) |
| t1/2 (h) | 0.30 ± 0.05 | 0.41 ± 0.07 |
| AUC(0-t) (μg/mLh) | 1.83 ± 0.21 | 3.15 ± 0.38 |
| AUC(0-∞) (μg/mLh) | 1.85 ± 0.22 | 3.20 ± 0.39 |
| Vz (L/kg) | 1.54 ± 0.25 | 1.11 ± 0.16 |
| CLz (L/h/kg) | 2.71 ± 0.32 | 1.57 ± 0.19 |
| MRT(0-t) (h) | 0.24 ± 0.03 | 0.31 ± 0.04 |
| MRT(0-∞) (h) | 0.26 ± 0.03 | 0.33 ± 0.04 |
Data sourced from a study in rats receiving a 5 mg/kg intravenous dose.
While specific oral pharmacokinetic data for cyanidin 3-arabinoside is limited, studies on anthocyanin-rich extracts provide some context. Following consumption of a chokeberry extract containing 321 mg of cyanidin 3-arabinoside, the parent compound and its metabolites were detected in human plasma and urine, indicating some level of absorption.[1][2]
II. Metabolism of Cyanidin 3-Arabinoside
Once absorbed, cyanidin 3-arabinoside undergoes metabolic transformation in the body. The primary metabolic pathways involve conjugation reactions and degradation by gut microbiota.
Identified Metabolites
In a human study involving the consumption of chokeberry extract, several metabolites of cyanidin glycosides, including cyanidin 3-arabinoside, were identified in both urine and serum.[1][2] These metabolites are primarily the result of glucuronidation and methylation of the cyanidin aglycone.
Table 2: Identified Metabolites of Cyanidin Glycosides (including Cyanidin 3-Arabinoside) in Human Urine and Serum
| Metabolite Type | Description |
| Glucuronide Conjugates | Cyanidin aglycone conjugated with one or more glucuronic acid molecules. |
| Methylated Derivatives | Methylated forms of cyanidin and its glucuronide conjugates. |
| Oxidized Derivatives | Products of oxidation of cyanidin 3-galactoside and cyanidin glucuronide. |
Data from a human intervention study with chokeberry extract containing cyanidin 3-arabinoside.[1][2]
The gut microbiota also plays a crucial role in the breakdown of unabsorbed cyanidin 3-arabinoside, leading to the formation of various phenolic acid catabolites.
III. Experimental Protocols
This section outlines detailed methodologies for key experiments related to the in vivo analysis of cyanidin 3-arabinoside.
In Vivo Oral Bioavailability Study in a Rat Model
This protocol describes a typical experimental workflow for assessing the oral bioavailability of cyanidin 3-arabinoside.
Caption: Workflow for an in vivo oral bioavailability study of cyanidin 3-arabinoside.
Analytical Methodology: HPLC-MS/MS for Quantification in Biological Samples
A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the accurate quantification of cyanidin 3-arabinoside and its metabolites in plasma and urine.[3]
Sample Preparation
-
Plasma: Protein precipitation is a common method. To 100 µL of plasma, add 300 µL of acidified methanol (B129727) (e.g., 1% formic acid). Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Urine: A "dilute-and-shoot" approach is often sufficient. Dilute the urine sample with an appropriate volume of the initial mobile phase, centrifuge to remove particulates, and inject the supernatant.
Chromatographic and Mass Spectrometric Conditions
Table 3: Example HPLC-MS/MS Parameters for Cyanidin 3-Arabinoside Analysis
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of parent and metabolites |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole (e.g., Agilent 6460) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Specific precursor-to-product ion transitions for cyanidin 3-arabinoside and its metabolites |
IV. Modulation of Signaling Pathways
Emerging research indicates that cyanidin 3-arabinoside and its metabolites can modulate key cellular signaling pathways, contributing to their biological effects.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Studies on cyanidin and its glycosides have demonstrated their ability to modulate this pathway. For instance, cyanidin has been shown to inhibit the PI3K/Akt signaling cascade in certain cancer cell lines, suggesting a potential mechanism for its anti-cancer properties.[4]
Caption: Postulated inhibitory effect of cyanidin 3-arabinoside on the PI3K/Akt signaling pathway.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. Cyanidin-3-O-glucoside, a closely related anthocyanin, has been shown to suppress the activation of the p38 MAPK pathway in response to inflammatory stimuli.[5] While direct evidence for cyanidin 3-arabinoside is still emerging, it is plausible that it shares similar modulatory effects on this pathway.
Caption: Proposed inhibitory mechanism of cyanidin 3-arabinoside on the p38 MAPK signaling pathway.
V. Conclusion
This technical guide consolidates current knowledge on the in vivo bioavailability and metabolism of cyanidin 3-arabinoside. The available data indicate that while its oral bioavailability is limited, it is absorbed and undergoes significant metabolism. The resulting metabolites likely contribute to its overall biological activity, including the modulation of key signaling pathways such as PI3K/Akt and p38 MAPK. Further research, particularly focused on oral pharmacokinetic studies and the elucidation of the complete metabolite profile, is crucial for a comprehensive understanding of its therapeutic potential and for guiding the design of future clinical investigations. The provided experimental protocols offer a framework for researchers to conduct robust in vivo studies, contributing to the growing body of evidence on this promising natural compound.
References
- 1. Anthocyanin metabolites in human urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-groups.usask.ca [research-groups.usask.ca]
- 4. Cyanidin inhibits EMT induced by oxaliplatin via targeting the PDK1-PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacology and Toxicology Profile of Cyanidin-3-O-Arabinoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin-3-O-arabinoside, a naturally occurring anthocyanin found in various fruits and vegetables, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge regarding its pharmacological and toxicological profile. The document delves into its pharmacokinetics, pharmacodynamics, and known mechanisms of action, including its potent antioxidant properties, its role as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), and its effects on cellular senescence. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to support further research and development. While extensive toxicological data for cyanidin-3-O-arabinoside is limited, this guide summarizes the available information on the aglycone, cyanidin (B77932), and related flavonoids to offer a preliminary safety assessment and highlight the need for further investigation.
Introduction
Cyanidin-3-O-arabinoside is a flavonoid glycoside belonging to the anthocyanin class of pigments, which are responsible for the red, purple, and blue colors in many plants. It is composed of a cyanidin aglycone linked to an arabinose sugar moiety. Found in sources such as blueberries, black chokeberries, and eggplant, this compound has demonstrated a range of biological activities, positioning it as a promising candidate for drug development in various therapeutic areas. This guide aims to consolidate the existing scientific literature on the pharmacology and toxicology of cyanidin-3-O-arabinoside to serve as a valuable resource for the scientific community.
Pharmacology
Pharmacokinetics
Limited in vivo studies have been conducted to elucidate the pharmacokinetic profile of cyanidin-3-O-arabinoside. A study in rats following intravenous administration provided key insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Pharmacokinetic Parameters of Cyanidin-3-O-arabinoside in Rats (Intravenous Administration) [1]
| Parameter | Value | Unit |
| T1/2 (Half-life) | < T1/2 of Cy 3-gal | h |
| AUC_last (Area under the curve) | < AUC_last of Cy 3-gal | μg·h/mL |
| CL (Clearance) | > CL of Cy 3-gal | L/h/kg |
| Vd (Volume of distribution) | > Vd of Cy 3-gal | L/kg |
Note: The study compared the pharmacokinetics of cyanidin-3-O-arabinoside (Cy 3-ara) with cyanidin-3-O-galactoside (Cy 3-gal) and concluded that Cy 3-gal has a longer treatment time in vivo. Specific numerical values for Cy 3-ara were not provided in the abstract.
Human metabolism data from the consumption of chokeberry extract indicates that cyanidin-3-O-arabinoside is metabolized, and its metabolites can be detected in urine[2].
Pharmacodynamics and Mechanism of Action
Cyanidin-3-O-arabinoside exhibits a variety of pharmacological effects through multiple mechanisms of action.
As an anthocyanin, cyanidin-3-O-arabinoside possesses significant antioxidant properties. It can scavenge free radicals, which is a key factor in its potential health benefits[3]. Its antioxidant capacity has been evaluated using assays such as the Trolox Equivalent Antioxidant Capacity (TEAC) assay.
Cyanidin-3-O-arabinoside has been identified as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a crucial role in downregulating insulin (B600854) signaling pathways. By inhibiting PTP1B, cyanidin-3-O-arabinoside can enhance insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes[4][5][6].
Table 2: PTP1B Inhibitory Activity of Cyanidin-3-O-arabinoside
| Compound | IC50 (μM) |
| Cyanidin-3-O-arabinoside | 8.91 ± 0.63[4][5][6] |
| Oleanolic acid (Positive Control) | 13.9 ± 1.01[4][5] |
The inhibition of PTP1B by cyanidin-3-O-arabinoside leads to the amelioration of the IRS-1/PI3K/Akt/GSK3β signaling pathway, which is involved in glycogen (B147801) synthesis[4][5][6].
References
- 1. Pharmacokinetics of cyanidin-3- O-galactoside and cyanidin-3- O-arabinoside after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing pharmacokinetics for Cyanidin 3-O-arabinoside metabolite after consumption of Chokeberry, extract in humans - Phenol-Explorer [phenol-explorer.eu]
- 3. targetmol.cn [targetmol.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Cyanidin-3-arabinoside Extracted from Blueberry as a Selective Protein Tyrosine Phosphatase 1B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling Cyanidin 3-Arabinoside: A Technical Guide to its Discovery and Isolation from Blueberries
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of cyanidin (B77932) 3-arabinoside, a significant anthocyanin found in blueberries (Vaccinium spp.). This document details the scientific methodologies and quantitative data essential for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Significance
Cyanidin 3-arabinoside, a glycoside of the anthocyanidin cyanidin, has been identified as a key bioactive compound in blueberries.[1][2][3] Its presence contributes to the fruit's vibrant color and, more importantly, to its potential health benefits. Research has highlighted its antioxidant properties and, notably, its role as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a critical target in the management of type 2 diabetes.[4][5][6] The inhibitory action of cyanidin 3-arabinoside on PTP1B suggests its potential in modulating insulin (B600854) signaling pathways.[4][5][6]
Quantitative Analysis of Cyanidin 3-Arabinoside in Blueberries
The concentration of cyanidin 3-arabinoside can vary significantly depending on the blueberry cultivar, cultivation methods (organic vs. conventional), and processing techniques.[2][7] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the primary analytical method for the precise identification and quantification of this compound.[1][8][9]
Table 1: Quantitative Data of Cyanidin 3-Arabinoside and Related Compounds in Blueberries
| Blueberry Type/Cultivar | Analytical Method | Cyanidin 3-Arabinoside Content | Other Major Anthocyanins Detected | Reference |
| Highbush Blueberry (Vaccinium corymbosum) | HPLC-ESI-MS | 4.68 ± 0.05 mg/100g fresh weight (in 'Toro' cultivar) | Delphinidin-3-galactoside, Petunidin-3-galactoside, Malvidin-3-galactoside | [7] |
| Organically Grown Blueberries | HPLC | Higher content than conventionally grown | Myricetin 3-arabinoside, Quercetin 3-glucoside, Delphinidin 3-galactoside | [2] |
| Conventionally Grown Blueberries | HPLC | Lower content than organically grown | Myricetin 3-arabinoside, Quercetin 3-glucoside, Delphinidin 3-galactoside | [2] |
| 'Rubel' Blueberry Skins | LC-DAD-MS | Identified with m/z of 419 | Delphinidin-3-galactoside, Cyanidin-3-galactoside, Malvidin-3-glucoside | [10] |
| Various Blueberry Cultivars | HPLC-ESI-MS | Ranged from 4.50 ± 0.65 to 21.78 ± 1.54 mg/100g fresh weight across different cultivars | Cyanidin-3-galactoside, Delphinidin-3-galactoside, Malvidin-3-galactoside | [7] |
Experimental Protocols
Extraction of Anthocyanins from Blueberries
This protocol outlines a general method for the extraction of anthocyanins, including cyanidin 3-arabinoside, from fresh or frozen blueberries.
Materials:
-
Fresh or frozen blueberries
-
Methanol:Water:Trifluoroacetic acid (70:30:1, v/v/v)[11]
-
Homogenizer (e.g., blender or bead beater)
-
Centrifuge
-
Filtration apparatus (e.g., vacuum filtration with Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Weigh a known amount of fresh or frozen blueberries.
-
Homogenize the berries with the extraction solvent (methanol:water:trifluoroacetic acid, 70:30:1) at a sample-to-solvent ratio of 1:10 (w/v).[12]
-
Perform the extraction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 40°C) with agitation or sonication.[13]
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid debris.
-
Carefully decant the supernatant.
-
Filter the supernatant through Whatman No. 1 filter paper to remove any remaining fine particles.
-
Concentrate the crude extract using a rotary evaporator at a temperature below 40°C to remove the methanol.
-
The resulting aqueous extract contains the crude anthocyanins and is ready for purification.
Purification of Cyanidin 3-Arabinoside
Purification is typically achieved through a combination of solid-phase extraction (SPE) and column chromatography.
3.2.1. Solid-Phase Extraction (SPE)
Materials:
-
Crude anthocyanin extract
-
Amberlite XAD-7 resin or similar macroporous resin[14]
-
Acidified water (e.g., 0.01% HCl)
-
Ethanol (B145695) solutions of varying concentrations (e.g., 20%, 40%, 60%, 80%)[12]
-
SPE cartridges or a glass column packed with the resin
Procedure:
-
Condition the SPE column packed with Amberlite XAD-7 resin by washing with ethanol followed by acidified water.
-
Load the crude anthocyanin extract onto the column.
-
Wash the column with acidified water to remove sugars, acids, and other polar compounds.
-
Elute the anthocyanins with increasing concentrations of ethanol. Collect fractions at each ethanol concentration.
-
Monitor the fractions using UV-Vis spectrophotometry at 520 nm to identify the anthocyanin-rich fractions.
3.2.2. Sephadex LH-20 Column Chromatography
Materials:
-
Anthocyanin-rich fraction from SPE
-
Sephadex LH-20 resin[14]
-
Methanol or an appropriate solvent system
-
Glass column
Procedure:
-
Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol) and pack it into a glass column.
-
Concentrate the anthocyanin-rich fraction from SPE and dissolve it in a minimal amount of the mobile phase.
-
Load the concentrated sample onto the Sephadex LH-20 column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by HPLC to identify those containing pure cyanidin 3-arabinoside.
Identification and Quantification by HPLC-MS/MS
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent.[13]
-
Column: Reverse-phase C18 column (e.g., Zorbax C18, 150 x 4.6 mm).[9]
-
Mobile Phase A: 5% Formic acid in water.[2]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute compounds of increasing hydrophobicity. For example, a linear gradient from 5% to 35% B over 40 minutes.[9]
-
Column Temperature: 35°C.[13]
-
Detection: Diode Array Detector (DAD) at 520 nm for anthocyanins and a mass spectrometer.[7][9]
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode. MS/MS fragmentation of the parent ion (m/z 419 for cyanidin 3-arabinoside) will yield a characteristic daughter ion at m/z 287, corresponding to the cyanidin aglycone.[1][10]
Quantification: Quantification is performed by creating a calibration curve using a certified standard of cyanidin 3-arabinoside. The peak area of the compound in the sample is then compared to the calibration curve to determine its concentration.
Visualizations
Caption: Experimental workflow for the isolation and analysis of cyanidin 3-arabinoside.
References
- 1. Blueberry Anthocyanins from Commercial Products: Structure Identification and Potential for Diabetic Retinopathy Amelioration [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Cyanidin-3-arabinoside Extracted from Blueberry as a Selective Protein Tyrosine Phosphatase 1B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wildblueberries.com [wildblueberries.com]
- 8. academy.miloa.eu [academy.miloa.eu]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. ars.usda.gov [ars.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN106905391B - Blueberry anthocyanin extraction, separation and purification method - Google Patents [patents.google.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
The Role of Cyanidin 3-Arabinoside in Plant Physiology and Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin (B77932) 3-arabinoside, a member of the anthocyanin family of flavonoids, plays a multifaceted role in plant physiology, contributing to pigmentation and, most notably, mediating responses to a variety of environmental challenges. This technical guide provides an in-depth examination of the functions of cyanidin 3-arabinoside, with a particular focus on its involvement in abiotic and biotic stress tolerance. We will explore its biosynthesis, its role as a potent antioxidant, and the signaling pathways it modulates. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to support further research and potential applications.
Introduction to Cyanidin 3-Arabinoside
Cyanidin 3-arabinoside is a water-soluble pigment responsible for many of the red, purple, and blue colors observed in plant tissues, including fruits, flowers, and leaves.[1] Structurally, it consists of a cyanidin aglycone linked to an arabinose sugar moiety.[1] Beyond its role in attracting pollinators and seed dispersers, cyanidin 3-arabinoside is a key secondary metabolite involved in protecting plants from environmental stressors.[2][3] Its accumulation is often induced by adverse conditions such as high light intensity, extreme temperatures, drought, and salinity.[3][4][5] The primary protective mechanism of cyanidin 3-arabinoside is attributed to its strong antioxidant capacity, which allows it to scavenge harmful reactive oxygen species (ROS) generated during stress events.[5][6]
Physiological Roles and Stress Response Mechanisms
The accumulation of cyanidin 3-arabinoside is a hallmark of the plant stress response. Its functions are diverse and crucial for plant survival and adaptation.
Antioxidant and ROS Scavenging Activity
Under stressful conditions, the balance between ROS production and detoxification is disrupted, leading to oxidative stress and cellular damage.[5] Cyanidin 3-arabinoside, like other anthocyanins, is an effective antioxidant. It can directly scavenge ROS, thereby protecting cellular components like DNA, proteins, and lipids from oxidative damage.[6][7] The antioxidant capacity of anthocyanins is a key factor in their protective role against abiotic stresses.[8]
Photoprotection
In situations of high light intensity, cyanidin 3-arabinoside can act as a "sunscreen" by absorbing excess light energy, particularly in the UV-B range. This shields the photosynthetic machinery from photoinhibition and photodamage.[9] The accumulation of anthocyanins in leaf tissues is a common response to high light and UV radiation.[3]
Abiotic Stress Tolerance
The induction of cyanidin 3-arabinoside biosynthesis is a common plant response to a range of abiotic stresses:
-
Drought and Salinity: Accumulation of anthocyanins, including cyanidin derivatives, is linked to enhanced tolerance to drought and salinity.[10] These molecules can contribute to osmotic adjustment and protect cellular structures from dehydration and ion toxicity.[10] For instance, studies in rice have shown that salinity stress can significantly increase the content of cyanidin glycosides, which is correlated with a protective mechanism against the stress.[11]
-
Extreme Temperatures: Anthocyanins have been shown to play a protective role against both high and low-temperature stress.[2] They can help stabilize membranes and prevent cellular damage caused by temperature extremes.
-
Nutrient Deficiency: Deficiencies in nutrients like nitrogen and phosphorus can also trigger the accumulation of anthocyanins as a general stress response.
Biotic Stress Response
While more research is needed in this area, anthocyanins are also implicated in defense against pathogens and herbivores. Their presence can deter feeding by herbivores due to their astringent taste, and they may also possess antimicrobial properties.[12]
Quantitative Data on Cyanidin 3-Arabinoside
The following tables summarize quantitative findings from various studies on the accumulation and activity of cyanidin 3-arabinoside and related compounds under different conditions.
| Plant Species | Tissue | Stress Condition | Change in Cyanidin 3-Arabinoside Content | Reference |
| Juglans regia 'Jinghong 1' | Testa | Ripening Stage | 7318.32 times higher than in 'D2-1' variety | [13] |
| Oryza sativa | Leaf Sheath | N/A (variety dependent) | Significantly higher in purple varieties | [14] |
| Acer triflorum | Leaves | Autumn Senescence | Closely associated with red color development | [15][16] |
| Soybean | Transgenic Roots | Salt Stress | Increased accumulation in GmCHS5-OE lines | [17] |
Table 1: Relative Abundance of Cyanidin 3-Arabinoside Under Different Conditions.
| Assay | Compound | IC50 Value (µM) | Reference |
| PTP1B Inhibition | Cyanidin 3-arabinoside | 8.91 ± 0.63 | [18] |
| PTP1B Inhibition | Oleanolic acid (positive control) | 13.9 ± 1.01 | [18] |
Table 2: Bioactivity of Cyanidin 3-Arabinoside.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of cyanidin 3-arabinoside in plants.
Quantification of Cyanidin 3-Arabinoside using HPLC
Objective: To quantify the concentration of cyanidin 3-arabinoside in plant tissue.
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Extraction solvent: Methanol (B129727) with 0.1% HCl (v/v) or a similar acidified solvent
-
HPLC system with a C18 column and a photodiode array (PDA) detector
-
Cyanidin 3-arabinoside standard
-
Mobile phase A: 0.5% Formic acid in water
-
Mobile phase B: Acetonitrile with 0.5% formic acid
-
0.45 µm syringe filters
Procedure:
-
Extraction:
-
Grind a known weight of plant tissue to a fine powder in liquid nitrogen.
-
Add the acidified methanol extraction solvent and vortex thoroughly.
-
Sonciate the sample for 30 minutes in the dark at 4°C.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Sample Preparation:
-
Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Use a gradient elution program with mobile phases A and B. A typical gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B.
-
Set the PDA detector to scan from 200-600 nm, with a specific detection wavelength of 520 nm for anthocyanins.
-
Identify the cyanidin 3-arabinoside peak by comparing its retention time and UV-Vis spectrum with a pure standard.
-
-
Quantification:
Assessment of Plant Stress Tolerance
Objective: To evaluate the effect of cyanidin 3-arabinoside on plant tolerance to a specific abiotic stress (e.g., salinity).
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana or a crop species)
-
Growth medium (e.g., Murashige and Skoog medium)
-
Stress-inducing agent (e.g., NaCl for salinity stress)
-
Spectrophotometer
-
Reagents for measuring ROS, lipid peroxidation (TBARS assay), and proline content.
Procedure:
-
Plant Growth and Stress Treatment:
-
Grow seedlings under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
Apply the stress treatment to a group of plants (e.g., irrigate with a solution containing a specific concentration of NaCl). Maintain a control group with no stress treatment.
-
-
Phenotypic Analysis:
-
After a set period of stress exposure, visually assess and record phenotypic changes such as leaf chlorosis, growth inhibition, and survival rate.
-
-
Physiological and Biochemical Measurements:
-
ROS Measurement: Use a fluorescent probe like H2DCFDA to quantify total ROS levels.
-
Lipid Peroxidation (TBARS Assay): Measure the malondialdehyde (MDA) content as an indicator of lipid peroxidation.[21]
-
Proline Content: Determine the proline concentration using a ninhydrin-based colorimetric assay.[21]
-
-
Data Analysis:
-
Compare the measured parameters between the control and stress-treated plants.
-
Correlate the levels of cyanidin 3-arabinoside (quantified separately using HPLC) with the observed stress tolerance indicators.
-
Signaling Pathways and Regulatory Networks
The biosynthesis of cyanidin 3-arabinoside is tightly regulated at the transcriptional level, often as part of a broader stress-response network.
Flavonoid Biosynthesis Pathway
Cyanidin 3-arabinoside is synthesized via the flavonoid biosynthesis pathway, a well-characterized metabolic route in plants.
Caption: Simplified flavonoid biosynthesis pathway leading to cyanidin 3-arabinoside.
Transcriptional Regulation of Anthocyanin Biosynthesis
The expression of genes in the flavonoid biosynthesis pathway is controlled by a complex of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. This complex, often referred to as the MBW complex, activates the transcription of structural genes in response to developmental cues and environmental stresses.[16][22]
References
- 1. CAS 27214-72-8: Cyanidin 3-arabinoside | CymitQuimica [cymitquimica.com]
- 2. Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abiotic stresses induce different localizations of anthocyanins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abiotic stresses induce different localizations of anthocyanins in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abiotic stress-induced anthocyanins in plants: Their role in tolerance to abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The anthocyanin cyanidin-3-O-β-glucoside, a flavonoid, increases hepatic glutathione synthesis and protects hepatocytes against reactive oxygen species during hyperglycemia: Involvement of a cAMP-PKA-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. The Role of Anthocyanins in Plant Tolerance to Drought and Salt Stresses | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Transcription factor encoding gene OsC1 regulates leaf sheath color through anthocyanidin metabolism in Oryza rufipogon and Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cyanidin-3-O-glucoside Contributes to Leaf Color Change by Regulating Two bHLH Transcription Factors in Phoebe bournei - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 20. mdpi.com [mdpi.com]
- 21. Plant stress tolerance : methods and protocols : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 22. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]
In Vitro Enzymatic Degradation of Cyanidin 3-Arabinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic degradation of cyanidin (B77932) 3-arabinoside, a naturally occurring anthocyanin with significant interest in the fields of nutrition and pharmacology. Understanding its stability and degradation pathways is crucial for its application in functional foods and therapeutics. This document outlines the primary enzymatic pathways involved, detailed experimental protocols for studying its degradation, and a summary of known degradation products.
Introduction to Cyanidin 3-Arabinoside and its Enzymatic Degradation
Cyanidin 3-arabinoside is a glycoside of cyanidin, belonging to the anthocyanin family of pigments. It is found in various fruits and vegetables.[1] The stability of cyanidin 3-arabinoside is a critical factor influencing its bioavailability and efficacy. In biological systems and during processing, it is susceptible to degradation by various enzymes, primarily β-glucosidases, peroxidases (POD), and polyphenol oxidases (PPO).[2][3]
The enzymatic degradation of cyanidin 3-arabinoside can occur through two main pathways:
-
Hydrolytic Pathway: Initiated by β-glucosidases that cleave the glycosidic bond, releasing the unstable aglycone, cyanidin.
-
Oxidative Pathway: Mediated by peroxidases and polyphenol oxidases, which directly or indirectly oxidize the anthocyanin structure, leading to loss of color and structure.[2]
An in silico analysis has shown that β-glucosidase, peroxidase, and polyphenol oxidase can interact with cyanidin 3-arabinoside, suggesting their direct involvement in its degradation.[3][4]
Degradation by β-Glucosidase (Anthocyanase)
β-Glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds. In the context of cyanidin 3-arabinoside, β-glucosidase cleaves the bond between the cyanidin aglycone and the arabinose sugar moiety.
Signaling Pathway
The degradation is a direct enzymatic hydrolysis.
Experimental Protocol: In Vitro β-Glucosidase Assay
This protocol is adapted from general methods for assaying β-glucosidase activity on anthocyanin substrates.
Materials:
-
Cyanidin 3-arabinoside (substrate)
-
β-glucosidase from Aspergillus niger (or other suitable source)
-
Citrate-phosphate buffer (pH 4.0-6.0)
-
Spectrophotometer or HPLC-DAD/UV-Vis system
-
Stop solution (e.g., sodium carbonate for p-nitrophenyl-β-D-glucopyranoside-based assays, or a suitable solvent for HPLC analysis)
Procedure:
-
Substrate Preparation: Prepare a stock solution of cyanidin 3-arabinoside in the chosen citrate-phosphate buffer. The final concentration in the reaction mixture should be optimized based on preliminary experiments.
-
Enzyme Preparation: Prepare a stock solution of β-glucosidase in the same buffer. The enzyme concentration should be such that the reaction proceeds at a measurable rate.
-
Reaction Mixture: In a microcentrifuge tube or a cuvette, combine the buffer, cyanidin 3-arabinoside solution, and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add the β-glucosidase solution to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30, 60, 90, 120 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution or by heat inactivation (e.g., boiling for 5-10 minutes).
-
Analysis:
-
Spectrophotometric Method: Measure the decrease in absorbance at the λmax of cyanidin 3-arabinoside (around 520 nm) over time.
-
HPLC Method: Inject the reaction mixture into an HPLC system to separate and quantify the remaining cyanidin 3-arabinoside and the formation of cyanidin.
-
Control: A control reaction should be run in parallel with heat-inactivated enzyme to account for any non-enzymatic degradation.
Quantitative Data
| Parameter | Value | Conditions | Reference |
| Km | Data not available | - | - |
| Vmax | Data not available | - | - |
| kcat | Data not available | - | - |
| Half-life | Data not available | - | - |
Degradation by Peroxidase (POD)
Peroxidases are oxidoreductase enzymes that catalyze the oxidation of a wide range of substrates using hydrogen peroxide (H₂O₂). The degradation of anthocyanins by peroxidases can occur through direct oxidation or, more commonly, through a coupled oxidation mechanism involving other phenolic compounds.
Signaling Pathway
The degradation can be a direct oxidation or a coupled oxidation.
Experimental Protocol: In Vitro Peroxidase Assay
This protocol is based on general methods for peroxidase activity assays.
Materials:
-
Cyanidin 3-arabinoside
-
Horseradish peroxidase (HRP) or other plant peroxidase
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 6.0-7.0)
-
(Optional) A phenolic co-substrate (e.g., catechol, guaiacol)
-
Spectrophotometer or HPLC-DAD/UV-Vis system
Procedure:
-
Reagent Preparation: Prepare stock solutions of cyanidin 3-arabinoside, peroxidase, and H₂O₂ in the phosphate buffer.
-
Reaction Mixture: In a cuvette, combine the buffer, cyanidin 3-arabinoside solution, and (if applicable) the phenolic co-substrate.
-
Initiate Reaction: Add the peroxidase solution, followed by the H₂O₂ solution to start the reaction. The order of addition may need to be optimized.
-
Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at the λmax of cyanidin 3-arabinoside (around 520 nm) over time.
-
Data Analysis: Calculate the initial rate of degradation from the linear portion of the absorbance vs. time curve.
Control: A control reaction without H₂O₂ should be performed to ensure that the degradation is dependent on its presence.
Quantitative Data
Specific kinetic data for the peroxidase-mediated degradation of cyanidin 3-arabinoside is not well-documented. The following table is a template for researchers to populate with their experimental data.
| Parameter | Value | Conditions | Reference |
| Km | Data not available | - | - |
| Vmax | Data not available | - | - |
| Degradation Rate | Data not available | - | - |
| Half-life | Data not available | - | - |
Degradation by Polyphenol Oxidase (PPO)
Polyphenol oxidases are copper-containing enzymes that catalyze the oxidation of phenolic compounds to quinones. Similar to peroxidases, PPOs can degrade anthocyanins through a coupled oxidation mechanism where a phenolic substrate is first oxidized to a quinone, which then chemically degrades the anthocyanin.
Signaling Pathway
The degradation is typically a coupled oxidation reaction.
Experimental Protocol: In Vitro Polyphenol Oxidase Assay
This protocol is adapted from general PPO activity assays.
Materials:
-
Cyanidin 3-arabinoside
-
Mushroom polyphenol oxidase or other suitable PPO
-
A suitable phenolic substrate (e.g., catechol, 4-methylcatechol)
-
Phosphate buffer (pH 6.0-7.0)
-
Spectrophotometer or HPLC-DAD/UV-Vis system
Procedure:
-
Reagent Preparation: Prepare stock solutions of cyanidin 3-arabinoside, PPO, and the phenolic substrate in the phosphate buffer.
-
Reaction Mixture: In a cuvette, combine the buffer, cyanidin 3-arabinoside solution, and the phenolic substrate.
-
Initiate Reaction: Add the PPO solution to the reaction mixture to start the reaction. Ensure the solution is well-mixed.
-
Monitoring: Monitor the decrease in absorbance at the λmax of cyanidin 3-arabinoside (around 520 nm) over time.
-
Data Analysis: Determine the initial rate of degradation from the linear portion of the absorbance vs. time curve.
Control: A control reaction without the phenolic substrate should be performed to assess any direct oxidation of cyanidin 3-arabinoside by PPO.
Quantitative Data
| Parameter | Value | Conditions | Reference |
| Km (for phenolic substrate) | Data not available | - | - |
| Vmax | Data not available | - | - |
| Degradation Rate | Data not available | - | - |
| Half-life | Data not available | - | - |
Identification of Degradation Products
The enzymatic degradation of cyanidin 3-arabinoside is expected to yield several smaller molecules. The primary degradation products of cyanidin glycosides, in general, are protocatechuic acid (from the B-ring) and a phloroglucinol (B13840) derivative (from the A-ring).[5]
Analytical Method:
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method for the identification and characterization of degradation products.
-
HPLC Separation: A C18 column is typically used with a gradient elution of acidified water and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
MS Detection: Mass spectrometry allows for the determination of the molecular weight of the degradation products and their fragmentation patterns, which aids in their structural elucidation.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for studying the in vitro enzymatic degradation of cyanidin 3-arabinoside.
Conclusion
The in vitro enzymatic degradation of cyanidin 3-arabinoside is a complex process involving hydrolytic and oxidative enzymes. While the general mechanisms are understood from studies on other anthocyanins, there is a notable lack of specific quantitative data for cyanidin 3-arabinoside. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate the kinetics and products of its degradation by β-glucosidase, peroxidase, and polyphenol oxidase. Such studies are essential for optimizing the use of cyanidin 3-arabinoside in functional foods and pharmaceutical applications, ensuring its stability and bioavailability. Further research is needed to fill the existing gaps in our understanding of the enzymatic fate of this promising bioactive compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Degradation products of cyanidin glycosides from tart cherries and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Cyanidin Arabinoside as a Selective PTP1B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of cyanidin (B77932) arabinoside, a promising natural compound, as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in the insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.[1] This document compiles quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development in this area.
Core Concepts: PTP1B Inhibition by Cyanidin Arabinoside
Cyanidin-3-arabinoside (Cya-3-Ara), an anthocyanin found in blueberries, has been identified as a potent and selective inhibitor of PTP1B.[2][3] Studies have shown that Cya-3-Ara exhibits a better inhibitory activity against PTP1B than the positive control, oleanolic acid.[3][4][5] The inhibition mechanism is characterized as a reversible mixed pattern.[3][5]
The selective inhibition of PTP1B by this compound enhances insulin sensitivity by preventing the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1).[1][3] This action promotes the downstream signaling cascade involving PI3K/Akt/GSK3β, ultimately leading to increased glycogen (B147801) synthesis.[3][4]
Quantitative Data Presentation
The inhibitory effects of this compound and a positive control against PTP1B are summarized below.
| Compound | Target | IC50 (μM) | Inhibition Type |
| Cyanidin-3-arabinoside | PTP1B | 8.91 ± 0.63 | Reversible Mixed |
| Oleanolic Acid (Positive Control) | PTP1B | 13.9 ± 1.01 | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided to facilitate replication and further investigation.
PTP1B Inhibition Assay
This protocol outlines the determination of PTP1B inhibitory activity using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), 50 mM NaCl, 1 mM EDTA, pH 7.0
-
p-Nitrophenyl phosphate (pNPP) solution (substrate)
-
Test compound (Cyanidin-3-arabinoside) solution
-
5 M NaOH (stop solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the assay buffer and dilute the PTP1B enzyme to the desired concentration (e.g., 20–75 nM) in the PTP buffer.[3]
-
Add 10 μL of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 20 μL of the diluted PTP1B enzyme solution to each well.
-
Initiate the reaction by adding 170 μL of the pNPP substrate solution (final concentrations can range from 0.625–10 mM).[3] The total reaction volume is 200 µL.[3]
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding 40 μL of 5 M NaOH to each well.[3]
-
Measure the absorbance at 405 nm using a microplate reader.[3]
-
The percent inhibition is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] × 100 where A_c is the absorbance of the control (without inhibitor) and A_s is the absorbance of the sample (with inhibitor).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Glycogen Synthesis Assay in HepG2 Cells
This protocol describes the assessment of glycogen synthesis in human liver cancer (HepG2) cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Cyanidin-3-arabinoside
-
Insulin (positive control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde
-
Periodic Acid-Schiff (PAS) staining kit (0.5% periodic acid solution, Schiff's reagent, Mayer's hematoxylin)
-
Microscope
Procedure:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells in 24-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of cyanidin-3-arabinoside (e.g., 10-40 µM) or insulin for 24 hours.[4]
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
-
Rinse the cells with distilled water.
-
Oxidize the cells with 0.5% periodic acid solution for 5 minutes.
-
Rinse with distilled water.
-
Stain the cells with Schiff's reagent for 15 minutes.
-
Wash with lukewarm tap water for 5 minutes.
-
Counterstain with Mayer's hematoxylin (B73222) for 1 minute.
-
Wash with running tap water for 5 minutes.
-
Observe and capture images of the stained cells under a microscope. Glycogen stores will appear as magenta.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound and PTP1B.
Caption: PTP1B negatively regulates the insulin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pfigueiredo.org [pfigueiredo.org]
- 3. Identification of Cyanidin-3-arabinoside Extracted from Blueberry as a Selective Protein Tyrosine Phosphatase 1B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Genetic Regulation of Cyanidin 3-Arabinoside Production in Aronia melanocarpa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the genetic and molecular mechanisms governing the biosynthesis of cyanidin (B77932) 3-arabinoside, a prominent anthocyanin in Aronia melanocarpa (black chokeberry). The exceptional antioxidant properties of Aronia berries are largely attributed to their high content of polyphenolic compounds, particularly anthocyanins, making them a subject of significant interest for pharmaceutical and nutraceutical applications. This document details the key genes, transcription factors, and signaling pathways involved in the production of these valuable compounds, supported by quantitative data and detailed experimental protocols.
Anthocyanin Profile and Biosynthesis in Aronia melanocarpa
Aronia melanocarpa is distinguished by its remarkably high concentration of anthocyanins, which are water-soluble pigments responsible for the dark purple to black coloration of the berries.[1][2] The primary anthocyanins found in Aronia are glycosides of cyanidin.[3][4] Cyanidin 3-galactoside is typically the most abundant, followed by cyanidin 3-arabinoside, cyanidin 3-glucoside, and cyanidin 3-xyloside.[1][3][4] The biosynthesis of these compounds occurs through the well-characterized flavonoid pathway.[1]
Core Biosynthetic Pathway
The production of cyanidin 3-arabinoside is a multi-step enzymatic process that begins with the amino acid phenylalanine. This pathway involves a series of structural genes encoding enzymes that catalyze specific reactions.
Key Structural Genes in Cyanidin Biosynthesis:
-
Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway by converting phenylalanine to cinnamic acid.[2]
-
Cinnamate 4-hydroxylase (C4H): Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid.[2]
-
4-coumaroyl-CoA ligase (4CL): Activates p-coumaric acid to 4-coumaroyl-CoA.[2]
-
Chalcone (B49325) synthase (CHS): A key enzyme that condenses 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[1][2]
-
Chalcone isomerase (CHI): Converts naringenin chalcone to naringenin.[2]
-
Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol (B1209521).[2][5]
-
Flavonoid 3'-hydroxylase (F3'H): Further hydroxylates dihydrokaempferol to dihydroquercetin.[2]
-
Dihydroflavonol 4-reductase (DFR): Reduces dihydroquercetin to leucocyanidin (B1674801).[2][5]
-
Anthocyanidin synthase (ANS) / Leucoanthocyanidin dioxygenase (LDOX): Oxidizes leucocyanidin to cyanidin.[1][2][5]
-
UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT): Glycosylates cyanidin at the 3-O-position with a sugar moiety, such as arabinose, to form cyanidin 3-arabinoside.[1][2]
-
Glutathione S-transferase (GST): Involved in the transport of anthocyanins from the cytoplasm to the vacuole for storage.[2]
The following diagram illustrates the core anthocyanin biosynthetic pathway leading to the formation of cyanidin glycosides.
Genetic Regulation of the Biosynthetic Pathway
The expression of the structural genes in the anthocyanin pathway is tightly controlled by a complex interplay of regulatory proteins, primarily transcription factors.
The MBW Complex
A conserved transcriptional activation complex, known as the MBW complex, plays a central role in regulating anthocyanin biosynthesis in many plant species, including Aronia. This complex is composed of three types of transcription factors:
-
R2R3-MYB: These proteins are key determinants of the specificity of the complex, binding to the promoters of late biosynthetic genes. In Aronia melanocarpa, AmMYB10 has been identified as a key regulator of anthocyanin biosynthesis.[1]
-
basic Helix-Loop-Helix (bHLH): These transcription factors act as partners for MYB proteins.
-
WD40-repeat (WDR): These proteins provide a scaffold for the MYB and bHLH proteins to interact.
The formation of the MBW complex activates the transcription of structural genes, leading to the production of anthocyanins.[1]
Environmental and Developmental Regulation
The production of cyanidin 3-arabinoside is also influenced by environmental cues and developmental stages.
-
Light: Light quality, particularly the ratio of blue to red light, has been shown to significantly impact anthocyanin accumulation. A blue:red light ratio of 5:1 has been found to enhance anthocyanin content in Aronia melanocarpa callus by upregulating the expression of key biosynthetic and transport genes, including PAL, C4H, 4CL, CHS, ANS, UFGT, and GST.[2][6]
-
Fruit Development: The expression of anthocyanin biosynthetic genes is significantly upregulated during fruit ripening.[1] This correlates with a dramatic increase in anthocyanin content as the berries mature from green to their characteristic dark color.[1][7]
Quantitative Data on Anthocyanin Production
The following tables summarize quantitative data on anthocyanin content and gene expression from various studies on Aronia melanocarpa.
Table 1: Anthocyanin Content in Aronia melanocarpa
| Sample Type | Cyanidin 3-arabinoside Content | Total Anthocyanin Content | Reference |
| Ripe Berries | Major component | 357-461 mg/100g FW | [2][4] |
| Callus (blue:red 5:1 light) | - | 14.06 mg/100g | [2] |
| Berries (relative proportion) | ~30% of total anthocyanins | - | [8] |
Table 2: Relative Proportions of Cyanidin Glycosides in Aronia melanocarpa Berries
| Anthocyanin | Relative Proportion (%) | Reference |
| Cyanidin 3-galactoside | 62% | [8] |
| Cyanidin 3-glucoside | 4% | [8] |
| Cyanidin 3-arabinoside | 30% | [8] |
| Cyanidin 3-xyloside | 5% | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of cyanidin 3-arabinoside production in Aronia melanocarpa.
Anthocyanin Extraction and Quantification
Objective: To extract and quantify total monomeric anthocyanins.
Protocol:
-
Sample Preparation: Freeze-dry Aronia berry or callus tissue and grind to a fine powder.
-
Extraction: Extract a known weight of the powdered sample with an acidified solvent (e.g., 80% ethanol (B145695) with 0.1% HCl or methanol (B129727) with 0.1% TFA).[3][4] The extraction can be enhanced using ultrasound assistance.[2]
-
Quantification (pH Differential Method):
-
Prepare two dilutions of the extract, one with potassium chloride buffer (pH 1.0) and the other with sodium acetate (B1210297) buffer (pH 4.5).[9]
-
Allow the solutions to equilibrate for at least 15 minutes.
-
Measure the absorbance of each dilution at the wavelength of maximum absorption for anthocyanins (~520 nm) and at a wavelength to correct for haze (~700 nm).[9]
-
Calculate the total monomeric anthocyanin concentration using the following formula:
-
Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)
-
Where:
-
A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5
-
MW (Molecular Weight) = 449.2 g/mol for cyanidin-3-glucoside equivalent
-
DF = Dilution Factor
-
ε (Molar Extinction Coefficient) = 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside
-
l = Pathlength in cm (typically 1 cm)
-
-
-
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To separate and quantify individual anthocyanins, including cyanidin 3-arabinoside.
Protocol:
-
Sample Preparation: Prepare extracts as described in section 4.1. Filter the extracts through a 0.45 µm syringe filter before injection.
-
HPLC System: Use a C18 reverse-phase column.[4]
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Acidified water (e.g., water with formic acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Detection: Monitor the eluent at 520 nm using a Diode Array Detector (DAD) or a UV-Vis detector.[10]
-
Quantification: Identify and quantify peaks by comparing retention times and spectral data with authentic standards of cyanidin 3-arabinoside and other cyanidin glycosides.
Gene Expression Analysis (qRT-PCR)
Objective: To quantify the expression levels of genes involved in the anthocyanin biosynthesis pathway.
Protocol:
-
RNA Extraction: Extract total RNA from Aronia tissues using a commercial kit or a standard protocol (e.g., CTAB method).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.[11]
-
Primer Design: Design specific primers for the target genes (PAL, CHS, ANS, UFGT, AmMYB10, etc.) and a reference gene (e.g., actin or GAPDH) for normalization.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform the PCR reaction using a real-time PCR system with a fluorescent dye (e.g., SYBR Green).
-
The reaction mixture typically includes cDNA, forward and reverse primers, and a master mix containing DNA polymerase, dNTPs, and the fluorescent dye.
-
-
Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[11]
Conclusion and Future Directions
The genetic regulation of cyanidin 3-arabinoside production in Aronia melanocarpa is a complex process involving a well-defined biosynthetic pathway and intricate transcriptional control. The identification of key structural genes and the regulatory transcription factor AmMYB10 provides valuable targets for metabolic engineering to enhance the production of these beneficial compounds. Further research should focus on elucidating the complete regulatory network, including the roles of other transcription factor families (bHLH, WRKY) and the impact of various environmental stressors on the pathway. Understanding these mechanisms will be crucial for the development of Aronia melanocarpa as a source of high-value phytochemicals for the pharmaceutical and functional food industries.
References
- 1. De novo assembly of a fruit transcriptome set identifies AmMYB10 as a key regulator of anthocyanin biosynthesis in Aronia melanocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic Insights into Anthocyanin Biosynthesis in Aronia melanocarpa Callus Under Different Light Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracts, Anthocyanins and Procyanidins from Aronia melanocarpa as Radical Scavengers and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of Genes Involved in Anthocyanin Biosynthesis in Relation to Anthocyanin, Proanthocyanidin, and Flavonol Levels during Bilberry Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 10. mdpi.com [mdpi.com]
- 11. Cyanidin‐3‐galactoside from Aronia melanocarpa ameliorates silica‐induced pulmonary fibrosis by modulating the TGF‐β/mTOR and NRF2/HO‐1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Cyanidin 3-Arabinoside in Chokeberry (Aronia melanocarpa) by HPLC-UV
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of cyanidin (B77932) 3-arabinoside in chokeberry (Aronia melanocarpa) fruit. Chokeberries are a rich source of anthocyanins, with cyanidin 3-arabinoside being a significant bioactive constituent.[1][2][3] This method is crucial for quality control, standardization of chokeberry extracts, and in supporting research for nutraceutical and pharmaceutical applications. The protocol provides a comprehensive guide for sample preparation, chromatographic conditions, and method validation, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction
Aronia melanocarpa, commonly known as chokeberry, is renowned for its high concentration of polyphenolic compounds, particularly anthocyanins.[4] These pigments are responsible for the fruit's dark purple-black coloration and are associated with a range of health benefits, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][5] The primary anthocyanins found in chokeberry are glycosides of cyanidin, including cyanidin 3-galactoside, cyanidin 3-glucoside, cyanidin 3-arabinoside, and cyanidin 3-xyloside.[1][6][7] Cyanidin 3-arabinoside, while not the most abundant, possesses significant radical scavenging and enzyme inhibitory activity.[1] Therefore, a robust and reliable analytical method for its quantification is essential for product development and scientific investigation. This application note presents a validated HPLC-UV method for the determination of cyanidin 3-arabinoside in chokeberry.
Experimental Protocols
Sample Preparation: Extraction of Anthocyanins
-
Sample Homogenization: Freeze-dry fresh or frozen chokeberries and grind them into a fine powder.
-
Extraction Solvent: Prepare a solution of methanol (B129727) (or ethanol) containing 0.1% trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to ensure the stability of anthocyanins in their flavylium (B80283) cation form.[1]
-
Extraction Procedure:
-
Weigh approximately 1 gram of the powdered chokeberry sample into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonication of the mixture for 15-30 minutes can enhance extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 10 mL of the extraction solvent to maximize recovery.
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Phytochemicals and Antioxidant Activities of Berries Cultivated in Korea: Identification of Phenolic Compounds in Aronia by HPLC/Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Extraction and Purification of Cyanidin-3-O-Arabinoside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin-3-O-arabinoside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red, purple, and blue pigmentation in various fruits and flowers.[1] This compound has garnered significant interest within the scientific community due to its potent antioxidant properties and potential therapeutic applications, including anti-inflammatory and anti-cancer effects.[1] Cyanidin-3-O-arabinoside is predominantly found in plants from the Rosaceae and Ericaceae families, with high concentrations reported in black chokeberries (Aronia melanocarpa), bilberries (Vaccinium myrtillus), and lingonberries (Vaccinium vitis-idaea).[2][3][4] The biosynthesis of this compound follows the general anthocyanin pathway, originating from phenylalanine.[2] This document provides detailed application notes and standardized protocols for the extraction and purification of cyanidin-3-O-arabinoside from plant materials, intended for researchers, scientists, and professionals in drug development.
Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and preserving the stability of cyanidin-3-O-arabinoside. Anthocyanins are sensitive to pH, temperature, and light, which can impact their structure and bioactivity.[1] Common extraction techniques range from conventional solvent-based methods to more advanced green technologies.
Conventional Solvent Extraction
This is a widely used and straightforward method for extracting anthocyanins. The choice of solvent is crucial, with polar solvents being the most effective.
-
Protocol:
-
Sample Preparation: Fresh plant material (e.g., berries) should be frozen and ground into a fine powder to increase the surface area for extraction.
-
Solvent Selection: A common solvent system is methanol (B129727) or ethanol (B145695) acidified with a weak acid, such as 1.0 N HCl (85:15, v/v), to maintain the stability of the flavylium (B80283) cation at a low pH.[5]
-
Extraction Process:
-
Mix the ground plant material with the acidified solvent at a specific solid-to-liquid ratio (e.g., 1:10 to 1:50 g/mL).[6]
-
Sonication for approximately 15-30 minutes can enhance extraction efficiency.[5]
-
The mixture is then agitated in the dark at a controlled temperature (e.g., 30-60°C) for a defined period (e.g., 20-100 minutes).[6]
-
-
Separation: The mixture is centrifuged, and the supernatant containing the anthocyanins is collected. The extraction process can be repeated on the pellet to maximize yield.[5]
-
Concentration: The combined supernatants are concentrated using a rotary evaporator at a low temperature (e.g., 40°C) to remove the organic solvent.[7]
-
Ultrasound-Assisted Extraction (UAE)
UAE is a green extraction technique that utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction yield and efficiency.[8]
-
Protocol:
-
Sample and Solvent: Prepare the sample and solvent as described in the conventional solvent extraction method.
-
Ultrasonic Treatment: The mixture is placed in an ultrasonic bath or treated with an ultrasonic probe. Key parameters to optimize include ultrasonic frequency (e.g., 20-100 kHz), power, temperature (e.g., 15-35°C), and extraction time (e.g., 2-6 hours).[9]
-
Post-Extraction: Following sonication, the mixture is centrifuged, and the supernatant is collected and concentrated.
-
Pressurized Liquid Extraction (PLE)
PLE, also known as accelerated solvent extraction, employs elevated temperatures and pressures to maintain the solvent in a liquid state, leading to faster and more efficient extraction.
-
Protocol:
-
System Parameters: Key parameters to optimize include the solvent (e.g., ethanol, water, or a mixture), temperature (e.g., 40-120°C), and pressure (e.g., 50 bar).[10][11]
-
Extraction Cycle: The ground plant material is packed into an extraction cell, which is then filled with the solvent and heated and pressurized to the desired setpoints. The extraction can be performed in static or dynamic modes.
-
Collection: The extract is collected in a vial after passing through a cooling coil.
-
Supercritical Fluid Extraction (SFE)
SFE is an environmentally friendly technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. Due to the non-polar nature of CO₂, a polar co-solvent is required for extracting polar compounds like anthocyanins.
-
Protocol:
-
Co-solvent: Ethanol or a mixture of ethanol and water is commonly used as a co-solvent with supercritical CO₂ to enhance the extraction of anthocyanins.[10][12]
-
Operating Conditions: The extraction is performed at high pressure (e.g., 200 bar) and a controlled temperature (e.g., 60°C).[11]
-
Separation: After extraction, the pressure is reduced, causing the CO₂ to return to a gaseous state and separate from the extract, which is then collected.
-
Purification Protocols
Following extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate cyanidin-3-O-arabinoside.
Solid-Phase Extraction (SPE) using Macroporous Resins
SPE with macroporous resins is a common method for the initial cleanup and enrichment of anthocyanins from crude extracts.
-
Protocol:
-
Column Preparation: A chromatography column is packed with a macroporous resin (e.g., Diaion® HP-20).[7]
-
Loading: The crude extract is loaded onto the column.
-
Washing: The column is washed with distilled water to remove sugars, organic acids, and other water-soluble impurities.[7]
-
Elution: The adsorbed anthocyanins are then eluted with an acidified organic solvent, such as 60% ethanol (pH 3).[7]
-
Drying: The eluate is collected and dried, for example, using a rotary evaporator, to yield a purified anthocyanin powder.[7]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the final purification and quantification of cyanidin-3-O-arabinoside.
-
Protocol:
-
Sample Preparation: The purified anthocyanin extract is dissolved in a suitable solvent (e.g., methanol with 2% hydrochloric acid) and filtered through a 0.45-μm membrane filter.[7]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[7]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents, such as acetonitrile (B52724) (solvent A) and 0.1% phosphoric acid in water (solvent B).[7] An example gradient could be: 0-15 min, 5%-20% A; 80%-95% B.[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: Detection is performed using a Diode Array Detector (DAD) at a wavelength of 520 nm for anthocyanins.[13]
-
-
Fraction Collection: The fraction corresponding to the retention time of cyanidin-3-O-arabinoside is collected for further analysis.
-
Data Presentation
The following tables summarize quantitative data from various studies on the extraction of cyanidin (B77932) and its glycosides.
Table 1: Comparison of Extraction Methods for Anthocyanins
| Extraction Method | Plant Material | Key Parameters | Yield/Efficiency | Reference |
| Conventional Solvent | Purple Lettuce | Solid-liquid ratio: 1:30, Temp: 30-60°C, Time: 20-100 min, pH 3 | High extraction rate and dissolution | [6] |
| Ultrasound-Assisted | Aronia melanocarpa | Frequency: 75 kHz, Temp: 18.8°C, Time: 6.0 h | 13.21 mg/g of cyanidin-3-O-galactoside | [9] |
| Pressurized Liquid | Blackberry Residues | Solvent: Ethanol/Water (50%), Temp: 60-80°C | 1.40 mg/g cyanidin-3-O-glucoside equivalent | [11] |
| Supercritical Fluid | Bilberry | Co-solvent: Ethanol/Water | Selective extraction of cyanidin-3-O-arabinoside | [10] |
Table 2: HPLC Parameters for Anthocyanin Analysis
| Parameter | Condition | Reference |
| Column | C18 Reversed-Phase | [7][14] |
| Mobile Phase A | Acetonitrile | [7] |
| Mobile Phase B | 0.1% Phosphoric Acid in Water | [7] |
| Gradient | 0-15 min, 5-20% A | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection Wavelength | 520 nm | [13] |
| Column Temperature | 30°C | [7] |
Visualizations
Experimental Workflow: Extraction and Purification of Cyanidin-3-O-Arabinoside
A generalized workflow for the extraction and purification of cyanidin-3-o-arabinoside.
Logical Relationship: Factors Affecting Extraction Efficiency
Key factors influencing the efficiency of cyanidin-3-o-arabinoside extraction.
References
- 1. CAS 27214-72-8: Cyanidin 3-arabinoside | CymitQuimica [cymitquimica.com]
- 2. Buy Cyanidin 3-arabinoside | 111613-04-8 [smolecule.com]
- 3. Showing Compound Cyanidin 3-arabinoside (FDB017148) - FooDB [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for Cyanidin 3-arabinoside (HMDB0037972) [hmdb.ca]
- 5. advion.com [advion.com]
- 6. CN105199425A - Extraction method of cyanidin - Google Patents [patents.google.com]
- 7. phcog.com [phcog.com]
- 8. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Alternative Extraction and Downstream Purification Processes for Anthocyanins | MDPI [mdpi.com]
- 12. Alternative Extraction and Downstream Purification Processes for Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ymcamerica.com [ymcamerica.com]
In Vitro Antioxidant Capacity of Cyanidin-3-Arabinoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro antioxidant capacity of cyanidin-3-arabinoside, a naturally occurring anthocyanin. This document includes experimental protocols for two common antioxidant assays, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. Additionally, a plausible signaling pathway for the antioxidant action of cyanidin (B77932) glycosides is presented.
Introduction to Cyanidin-3-Arabinoside and its Antioxidant Potential
Cyanidin-3-arabinoside is a type of anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. Like other anthocyanins, cyanidin-3-arabinoside is recognized for its antioxidant properties, which are primarily attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The antioxidant capacity of cyanidin-3-arabinoside is influenced by its chemical structure, particularly the arrangement of hydroxyl groups on its aromatic rings. It is important to note that while structurally similar to the more extensively studied cyanidin-3-glucoside, cyanidin-3-arabinoside has been reported to exhibit significantly lower in vitro antioxidant activity.[1]
Data Presentation: In Vitro Antioxidant Capacity
While specific quantitative data for the DPPH and ORAC assays of pure cyanidin-3-arabinoside are not extensively available in the literature, the following table presents data for the parent aglycone, cyanidin, and a closely related glycoside, cyanidin-3-glucoside, to provide a comparative context. This comparison underscores the qualitative understanding that the sugar moiety influences antioxidant activity.
| Compound | Assay | Result | Reference |
| Cyanidin | DPPH | IC50: 4.85 µM | [1] |
| Cyanidin-3-glucoside (Kuromanin) | DPPH | EC50: 6.61 µM | [1] |
| Cyanidin-3-rutinoside | DPPH | EC50: 8.78 µM | [1] |
| Cyanidin-3-arabinoside | Comparative Activity | Significantly lower activity than cyanidin-3-glucoside and cyanidin-3-galactoside | [1] |
Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower value indicates higher antioxidant activity.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is a spectrophotometric method used to determine the free radical scavenging capacity of an antioxidant. The stable free radical DPPH has a deep violet color in solution, which is reduced to a yellow-colored diphenylpicrylhydrazine upon accepting an electron or hydrogen atom from an antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Materials:
-
Cyanidin-3-arabinoside
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (analytical grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Positive control (e.g., Trolox, Ascorbic Acid)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and store it at 4°C.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of cyanidin-3-arabinoside in methanol.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a series of standard solutions of Trolox or ascorbic acid in methanol.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the sample or standard solvent (methanol) and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Plot the percentage of scavenging activity against the concentration of the sample to determine the IC50 value.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescence signal. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
Materials:
-
Cyanidin-3-arabinoside
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with a temperature-controlled chamber.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a stock solution of Trolox in phosphate buffer.
-
-
Preparation of Sample and Standard Solutions:
-
Dissolve cyanidin-3-arabinoside in phosphate buffer to prepare a stock solution.
-
Create a series of dilutions from the stock solution.
-
Prepare a series of Trolox standards for the calibration curve.
-
-
Assay Protocol:
-
Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for 10-15 minutes in the microplate reader.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately start recording the fluorescence intensity every 1-2 minutes for at least 60 minutes at an excitation of 485 nm and emission of 520 nm.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the sample by comparing its net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.
-
Visualizations
Caption: DPPH Assay Workflow.
Caption: ORAC Assay Workflow.
Caption: Plausible Antioxidant Signaling Pathway for Cyanidin Glycosides.
References
Application Notes and Protocols: Animal Models for Studying the Neuroprotective Effects of Cyanidin Arabinoside
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyanidin (B77932) and its glycosides, such as cyanidin-3-O-arabinoside (C3A), are naturally occurring anthocyanins that have demonstrated significant neuroprotective properties.[1][2] These compounds are of great interest in the development of novel therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as for mitigating neuronal damage from events like cerebral ischemia.[3][4][5] Evaluating the efficacy and mechanisms of these compounds requires robust and well-characterized animal models that can recapitulate key aspects of human neuropathology.
These application notes provide an overview of relevant animal models, detailed experimental protocols, and summaries of quantitative data to guide researchers in designing preclinical studies for cyanidin arabinoside and related compounds.
Recommended Animal Models for Neuroprotection Studies
A variety of animal models can be employed to investigate the neuroprotective effects of this compound. The choice of model depends on the specific neurodegenerative condition being studied, such as Alzheimer's disease, Parkinson's disease, or ischemic stroke.[6]
1.1. Chemically-Induced Neurotoxicity Models:
These models use neurotoxins to induce specific pathological features of neurodegenerative diseases.[6]
-
Aluminum Chloride (AlCl₃) Model: Primarily used to model Alzheimer's disease in zebrafish and rodents.[1][2][7] AlCl₃ induces oxidative stress, cholinergic dysfunction, and the formation of amyloid-like plaques and neurofibrillary tangles.[7] This model is particularly useful for high-throughput screening of potential neuroprotective agents.[1][2]
-
Scopolamine Model: This model induces cholinergic neurodegeneration and is useful for screening drugs aimed at improving cognitive decline, a key feature of Alzheimer's disease.[4][6]
-
Rotenone Model: Rotenone induces dopaminergic neurodegeneration by disrupting mitochondrial function, mimicking pathological traits of Parkinson's disease.[6][8]
-
Lipopolysaccharide (LPS) Model: LPS is a bacterial endotoxin (B1171834) used to induce potent neuroinflammation, a critical component in the progression of many neurodegenerative diseases, including Alzheimer's and Parkinson's.[4][6][9]
1.2. Ischemia-Reperfusion Models:
These models simulate the neuronal damage that occurs during a stroke.
-
Middle Cerebral Artery Occlusion (MCAO): This is a widely used model in mice and rats to mimic focal cerebral ischemia.[3][10] It involves the temporary or permanent occlusion of the MCA, leading to infarct and neurological deficits. This model is valuable for assessing compounds that can reduce infarct volume and improve functional outcomes.[10]
1.3. Genetically Modified Models:
-
APPswe/PS1ΔE9 Transgenic Mice: This is a common mouse model for Alzheimer's disease that overexpresses human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial AD.[11] These mice develop age-dependent amyloid plaques, synaptic dysfunction, and cognitive deficits, making them suitable for studying the effects of long-term treatment on AD pathology.[11]
Table 1: Summary of Animal Models for Neuroprotective Studies
| Animal Model | Inducing Agent/Method | Key Pathological Features | Relevance for Cyanidin Studies |
| Zebrafish | Aluminum Chloride (AlCl₃) | Cholinergic dysfunction, oxidative stress, neuronal damage, cognitive impairment.[1][2] | Rapid screening of cyanidin derivatives for effects on Alzheimer's-like pathology.[1][2][12] |
| Mice/Rats | Scopolamine | Cholinergic dysfunction, memory impairment.[4][6] | Testing effects on cognitive deficits and cholinergic neuronal protection. |
| Mice/Rats | Rotenone | Mitochondrial dysfunction, dopaminergic cell death, motor deficits.[6][8] | Investigating protection against Parkinson's-like neurodegeneration. |
| Mice | Middle Cerebral Artery Occlusion (MCAO) | Cerebral infarction, neurological deficits, oxidative stress, inflammation.[10] | Evaluating efficacy in an ischemic stroke model.[3][10] |
| Mice | APPswe/PS1ΔE9 Transgene | Amyloid-β plaque deposition, tau hyperphosphorylation, synaptic loss, cognitive decline.[11] | Assessing long-term effects on the progression of Alzheimer's pathology.[11] |
Experimental Protocols
The following are detailed protocols for key in vivo and in vitro experiments to assess the neuroprotective effects of this compound.
2.1. Protocol 1: AlCl₃-Induced Neurotoxicity in Zebrafish
This protocol is adapted from studies investigating the neuroprotective effects of various cyanidin derivatives.[1][2][12]
Objective: To evaluate the ability of this compound to mitigate AlCl₃-induced neurotoxicity, locomotor impairment, and biochemical alterations in a zebrafish model of Alzheimer's disease.
Materials:
-
Adult zebrafish (Danio rerio)
-
Aquarium tanks with a controlled environment (28°C, 14/10 h light/dark cycle)
-
Aluminum chloride (AlCl₃)
-
Cyanidin-3-O-arabinoside (C3A)
-
Behavioral tracking system
-
Reagents for acetylcholinesterase (AChE), superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and malondialdehyde (MDA) assays
-
Histology equipment (for H&E or Nissl staining)
Procedure:
-
Acclimatization: Acclimate adult zebrafish for at least one week before the experiment.
-
Grouping: Randomly divide zebrafish into the following groups (n=10-15 per group):
-
Control Group: Normal fish water.
-
Model Group: Exposed to AlCl₃ solution.
-
Treatment Group(s): Exposed to AlCl₃ and treated with different concentrations of this compound.
-
-
Induction of Neurotoxicity: Expose the Model and Treatment groups to a calibrated concentration of AlCl₃ (e.g., 150 μg/L) in the tank water for a defined period (e.g., 7-14 days).
-
Treatment: Administer this compound to the treatment groups, either by adding it to the tank water or via oral gavage, concurrently with or prior to AlCl₃ exposure.
-
Behavioral Analysis:
-
At the end of the treatment period, place individual fish in a novel tank.
-
Record locomotor activity (total distance moved, velocity) using a video tracking system for 5-10 minutes.
-
Analyze the data to assess anxiety-like behavior and motor function.
-
-
Biochemical Analysis:
-
Histopathology:
2.2. Protocol 2: Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes a model for focal cerebral ischemia, which has been used to test the neuroprotective effects of the related compound cyanidin-3-O-glucoside.[10]
Objective: To determine if this compound can reduce infarct volume and improve neurological outcomes following ischemic stroke.
Materials:
-
C57BL/6 mice (male, 20-25g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope and instruments
-
Nylon monofilament (e.g., 6-0) with a silicon-coated tip
-
Laser Doppler flowmeter
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
This compound solution for injection (e.g., intraperitoneal) or oral gavage.
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature at 37°C.
-
Surgical Procedure (pMCAO):
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce a silicon-coated nylon monofilament through a small incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.
-
For permanent MCAO (pMCAO), leave the filament in place. For transient MCAO, withdraw the filament after a set period (e.g., 60-90 minutes) to allow reperfusion.
-
-
Treatment: Administer this compound or vehicle at a predetermined time point (e.g., before surgery, immediately after, or at a delayed time point).[10]
-
Neurological Scoring:
-
At 24 hours post-MCAO, evaluate the neurological deficit score using a standardized scale (e.g., a 5-point scale where 0=no deficit and 4=severe deficit/circling).[10]
-
-
Infarct Volume Measurement:
-
Euthanize the mouse 24 hours post-MCAO and excise the brain.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the slices in 2% TTC solution at 37°C for 20-30 minutes. TTC stains viable tissue red, leaving the infarcted area white.
-
Capture images of the stained sections and calculate the infarct volume as a percentage of the total brain volume using image analysis software.
-
Data Presentation: Quantitative Outcomes
Summarizing quantitative data in a structured format is crucial for comparing the efficacy of different treatments.
Table 2: Effects of Cyanidin Derivatives on Biochemical Markers in AlCl₃-Induced Zebrafish Data is presented as an illustrative summary based on findings from cited literature.[1][2][12]
| Parameter | Model Group (AlCl₃) | Treatment Group (Cyanidin Derivative) | Neuroprotective Effect |
| AChE Activity | Significantly Increased | Significantly Decreased vs. Model | Inhibition of AChE, restoration of cholinergic function.[1][2] |
| SOD Activity | Significantly Decreased | Significantly Increased vs. Model | Enhancement of antioxidant defense.[2][12] |
| GSH Level | Significantly Decreased | Significantly Increased vs. Model | Restoration of endogenous antioxidant levels.[2][12] |
| MDA Level | Significantly Increased | Significantly Decreased vs. Model | Reduction of lipid peroxidation and oxidative stress.[2][12] |
Table 3: Neuroprotective Effects of Cyanidin-3-O-Glucoside (C3G) in Disease Models C3G is a closely related compound, and its effects provide insight into the potential mechanisms of this compound.
| Model / Parameter | Toxin/Injury Group | C3G Treatment Group | Neuroprotective Effect | Reference |
| Acrylamide Neurotoxicity | Downregulation of PGC-1α, Mfn2 | 2.67-fold and 2.76-fold reversal, respectively | Alleviation of mitochondrial dysfunction. | [13][14] |
| Acrylamide Neurotoxicity | Increased ROS & MDA | 84.0% and 61.9% reduction, respectively | Potent antioxidant activity. | [13][14] |
| pMCAO in Mice | High Infarct Volume | 27% reduction (pre-treatment) | Attenuation of ischemic brain damage. | [10] |
| pMCAO in Mice | High Neurological Score | Significantly Improved | Improved functional outcome after stroke. | [10] |
| APPswe/PS1ΔE9 Mice | High Aβ40 & Aβ42 levels | Significantly Reduced | Reduction of amyloid pathology. | [11] |
| APPswe/PS1ΔE9 Mice | Downregulated pAkt/Akt | Re-activated pAkt/Akt expression | Modulation of PI3K/Akt survival pathway. | [11] |
Visualization of Pathways and Workflows
4.1. Signaling Pathways
Cyanidin and its glycosides exert their neuroprotective effects through multiple signaling pathways, primarily by combating neuroinflammation and oxidative stress.[4][5]
References
- 1. The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective effects of the cyanidin-3-O-beta-d-glucopyranoside isolated from mulberry fruit against cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of anthocyanins and its major component cyanidin-3-O-glucoside (C3G) in the central nervous system: An outlined review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducing agents for Alzheimer’s disease in animal models | EurekAlert! [eurekalert.org]
- 8. Neuroprotective effects of anthocyanin- and proanthocyanidin-rich extracts in cellular models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyanidin-3-O-glucoside protects the brain and improves cognitive function in APPswe/PS1ΔE9 transgenic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protective Effects of Cyanidin-3-O-Glucoside Against Neurotoxin Acrylamide Through Alleviating Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing Cyanidin 3-Arabinoside Inhibition of PTP1B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in the insulin (B600854) and leptin signaling pathways.[1][2][3] Its role in dephosphorylating the insulin receptor and its downstream substrates makes it a significant therapeutic target for type 2 diabetes and obesity.[2][3] Inhibitors of PTP1B can enhance insulin sensitivity, and therefore, the identification and characterization of potent and selective PTP1B inhibitors are of great interest in drug discovery.[4][5][6]
Cyanidin (B77932) 3-arabinoside, an anthocyanin found in blueberries, has been identified as a selective inhibitor of PTP1B.[4][5][6] This document provides detailed protocols for testing the inhibitory activity of cyanidin 3-arabinoside against PTP1B, including in vitro enzymatic assays and cell-based approaches.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of cyanidin 3-arabinoside against PTP1B.
| Compound | Target | IC50 (µM) | Inhibition Type | Positive Control | Positive Control IC50 (µM) | Reference |
| Cyanidin 3-arabinoside | PTP1B | 8.91 ± 0.63 | Reversible Mixed | Oleanolic acid | 13.9 ± 1.01 | [4][5][6] |
Signaling Pathway
PTP1B negatively regulates the insulin signaling pathway. Inhibition of PTP1B by compounds like cyanidin 3-arabinoside can enhance this pathway, promoting glucose uptake and glycogen (B147801) synthesis.[4][5][6][7]
Caption: PTP1B's role in the insulin signaling pathway and its inhibition by cyanidin 3-arabinoside.
Experimental Workflow
The general workflow for evaluating a potential PTP1B inhibitor involves an initial in vitro enzymatic assay followed by cell-based assays to confirm cellular activity and mechanism of action.
Caption: General experimental workflow for testing PTP1B inhibitors.
Experimental Protocols
In Vitro PTP1B Enzymatic Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available PTP1B assay kits and is designed to measure PTP1B activity using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[8][9][10] The cleavage of the phosphate group from pNPP by PTP1B produces p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring the absorbance at 405 nm.[9]
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Cyanidin 3-arabinoside
-
Positive control inhibitor (e.g., Suramin or Vanadate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of cyanidin 3-arabinoside in DMSO.
-
Prepare serial dilutions of cyanidin 3-arabinoside in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a solution of PTP1B enzyme in assay buffer. The optimal concentration should be determined empirically but is typically in the range of 50-100 ng per reaction.[11]
-
Prepare a solution of pNPP in assay buffer. The final concentration in the assay should be close to the Km value for PTP1B.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Blank (no enzyme): Assay buffer and pNPP.
-
Control (no inhibitor): Assay buffer, PTP1B enzyme, and DMSO (at the same concentration as the inhibitor wells).
-
Inhibitor: Assay buffer, PTP1B enzyme, and cyanidin 3-arabinoside at various concentrations.
-
Positive Control: Assay buffer, PTP1B enzyme, and a known PTP1B inhibitor.
-
-
The total reaction volume is typically 100 µL.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the pNPP substrate to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Measure Absorbance:
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH) if necessary (for endpoint assays).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of cyanidin 3-arabinoside using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Determination of Inhibition Type (Kinetics)
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), a kinetic analysis is performed by measuring the initial reaction rates at various concentrations of both the substrate (pNPP) and the inhibitor (cyanidin 3-arabinoside).
Procedure:
-
Follow the general protocol for the in vitro enzymatic assay.
-
Set up reactions with varying concentrations of pNPP (e.g., 0.5x, 1x, 2x, 4x, 8x Km) and a fixed concentration of cyanidin 3-arabinoside (e.g., IC50, 2x IC50).
-
Measure the initial reaction rates (V₀) by taking multiple absorbance readings over a short period.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]).
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the type of inhibition. For mixed-type inhibition, both Vmax and Km will change.[4][6]
Cell-Based PTP1B Inhibition Assay
This protocol aims to assess the effect of cyanidin 3-arabinoside on the PTP1B-mediated dephosphorylation of its substrates within a cellular context. This can be evaluated by measuring the phosphorylation status of key proteins in the insulin signaling pathway, such as the insulin receptor or Akt.
Materials:
-
A suitable cell line (e.g., HepG2, 3T3-L1 adipocytes, or PTP1B-null fibroblasts for control).[12]
-
Cell culture medium and supplements.
-
Cyanidin 3-arabinoside.
-
Insulin.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phosphorylated and total forms of target proteins (e.g., p-IR, IR, p-Akt, Akt).
-
Secondary antibodies conjugated to HRP.
-
Western blot reagents and equipment.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of cyanidin 3-arabinoside for a specified time (e.g., 1-2 hours).
-
-
Insulin Stimulation:
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the phosphorylation status of target proteins in cyanidin 3-arabinoside-treated cells to the control cells to determine the inhibitory effect on PTP1B activity in a cellular environment. An increase in the phosphorylation of insulin receptor and its downstream targets would indicate PTP1B inhibition.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro and cell-based evaluation of cyanidin 3-arabinoside as a PTP1B inhibitor. Adherence to these detailed methodologies will enable researchers to accurately characterize its inhibitory potential and further investigate its therapeutic promise for conditions such as type 2 diabetes.
References
- 1. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 2. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Cyanidin-3-arabinoside Extracted from Blueberry as a Selective Protein Tyrosine Phosphatase 1B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PTP1B Assay Kit, Colorimetric | Sigma-Aldrich [sigmaaldrich.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyanidin Arabinoside as a Natural Food Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) arabinoside, an anthocyanin found in various fruits such as apples and chokeberries, presents a promising option as a natural red-to-purple food colorant.[1] As consumer demand for clean-label ingredients continues to grow, natural colorants like cyanidin arabinoside offer a viable alternative to synthetic dyes. The color and stability of anthocyanins are influenced by factors such as pH, temperature, and light, making a thorough understanding of their properties crucial for successful application in food matrices.[2] These application notes provide a comprehensive overview of the stability and colorimetric properties of this compound, along with detailed protocols for its extraction, purification, and analysis.
Data Presentation
Colorimetric Properties of Cyanidin Glycosides at Various pH Levels
| pH | Color | λmax (nm) | L | a | b* |
| <3 | Red | ~510-520 | - | + | + |
| 4-5 | Colorless/Slightly Pink | ~510-520 | - | +/- | +/- |
| 6-7 | Purplish | ~530-540 | - | - | - |
| 7-8 | Blue | ~570-580 | - | - | - |
| >8 | Greenish-Yellow (unstable) | - | - | - | + |
Note: CIELAB (Lab) values are qualitative indicators based on typical anthocyanin behavior. L* represents lightness (0=black, 100=white), a* represents the green (-) to red (+) axis, and b* represents the blue (-) to yellow (+) axis.*
Stability of Cyanidin Glycosides Under Various Conditions
The stability of cyanidin glycosides is a critical factor for their application in food products, which may undergo processing and storage. The following table summarizes the degradation kinetics of cyanidin-3-O-glucoside, providing an estimation of the stability of this compound. Degradation typically follows first-order kinetics.
| Condition | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| pH 2.0, 25°C | High | Low | [3] |
| pH 4.0, 25°C | Moderate | Moderate | [3] |
| pH 7.0, 25°C | Low | High | [3] |
| Elevated Temperature (e.g., 80°C) | Low | High | [4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Apple Peels
This protocol outlines a standard laboratory procedure for the extraction of this compound from apple peels.
Materials:
-
Fresh red apple peels
-
Methanol (B129727) (or ethanol)
-
Hydrochloric acid (HCl) or Formic Acid
-
Blender or homogenizer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel with filter paper or vacuum filtration system)
Procedure:
-
Sample Preparation: Wash and thoroughly dry fresh red apple peels.
-
Extraction Solvent Preparation: Prepare an acidified methanol (or ethanol) solution (e.g., 85:15 methanol:1N HCl, v/v or methanol with 0.1% formic acid).
-
Homogenization: Homogenize the apple peels with the extraction solvent in a blender or homogenizer at a solid-to-solvent ratio of approximately 1:10 (w/v) for 5-10 minutes.
-
Maceration: Transfer the homogenate to a flask and allow it to macerate for 24 hours at 4°C in the dark to maximize extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.
-
Filtration: Decant and filter the supernatant through filter paper to remove any remaining solid particles.
-
Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C to remove the methanol. The resulting aqueous extract contains crude this compound.
-
Storage: Store the crude extract at -20°C in the dark until further purification.
Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)
This protocol describes the purification of this compound from the crude extract using a C18 SPE cartridge.
Materials:
-
Crude this compound extract
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol
-
Acidified water (e.g., water with 0.1% formic acid)
-
Nitrogen gas or vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water through it.
-
Sample Loading: Load the crude aqueous extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of acidified water to remove sugars, organic acids, and other polar impurities.
-
Elution: Elute the this compound from the cartridge with 5 mL of acidified methanol.
-
Drying: Dry the eluted fraction under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution and Storage: Reconstitute the purified this compound in a suitable solvent (e.g., acidified water or methanol) for analysis or application. Store at -20°C in the dark.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantification of this compound using HPLC with a photodiode array (PDA) detector.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile with 0.5% formic acid.
-
Mobile Phase B: Water with 0.5% formic acid.
-
Gradient Elution:
-
0-15 min: 5-20% A
-
15-30 min: 20-40% A
-
30-35 min: 40-5% A (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 520 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the purified this compound extract in the mobile phase to a concentration within the calibration range.
-
Injection: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration by constructing a calibration curve from the peak areas of the standard solutions.
Mandatory Visualizations
References
Enhancing the Bioavailability of Cyanidin 3-Arabinoside Through Advanced Formulation Strategies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin (B77932) 3-arabinoside, a prominent anthocyanin found in various berries and colored plants, has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties. However, its therapeutic application is substantially hindered by low oral bioavailability, attributed to poor stability in the gastrointestinal tract and limited intestinal absorption. This document provides detailed application notes and experimental protocols for the formulation of cyanidin 3-arabinoside using liposomal and solid lipid nanoparticle (SLN) technologies to improve its bioavailability. These advanced delivery systems are designed to protect the molecule from degradation and enhance its absorption, thereby increasing its systemic exposure and potential efficacy.
Introduction to Cyanidin 3-Arabinoside and Bioavailability Challenges
Anthocyanins, including cyanidin 3-arabinoside, are water-soluble flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. Despite their demonstrated in vitro bioactivities, their in vivo efficacy is often limited by low bioavailability. Following oral ingestion, cyanidin 3-arabinoside is susceptible to degradation in the neutral to alkaline pH of the small intestine and is poorly absorbed across the intestinal epithelium.
To overcome these limitations, encapsulation of cyanidin 3-arabinoside into advanced drug delivery systems such as liposomes and solid lipid nanoparticles (SLNs) presents a promising strategy. These formulations can protect the anthocyanin from chemical and enzymatic degradation, facilitate its transport across the intestinal mucosa, and potentially control its release profile.
Formulation Strategies for Improved Bioavailability
This section details two primary formulation approaches for enhancing the oral bioavailability of cyanidin 3-arabinoside: liposomal encapsulation and solid lipid nanoparticles.
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer, which can encapsulate both hydrophilic and lipophilic compounds. For the hydrophilic cyanidin 3-arabinoside, the molecule can be entrapped within the aqueous core of the liposome.
Solid Lipid Nanoparticle (SLN) Formulation
SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They offer advantages such as high stability and the potential for controlled release.
Note on Data Availability: Direct quantitative data for the formulation of cyanidin 3-arabinoside is limited in publicly available literature. Therefore, the following tables present representative data for the closely related and extensively studied anthocyanin, cyanidin-3-O-glucoside (C3G), to provide expected ranges for formulation parameters. Researchers should perform optimization studies for cyanidin 3-arabinoside-specific formulations.
Data Presentation: Formulation Characteristics
Table 1: Representative Formulation Characteristics for Liposomal Encapsulation of Anthocyanins (based on C3G data)
| Parameter | Value | Analytical Method |
| Particle Size | 150 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | 50 - 70% | UV-Vis Spectrophotometry |
Table 2: Representative Formulation Characteristics for Solid Lipid Nanoparticles (SLNs) with Encapsulated Anthocyanins (based on C3G data)
| Parameter | Value | Analytical Method |
| Particle Size | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -35 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | 60 - 85% | UV-Vis Spectrophotometry |
Experimental Protocols
Protocol for Preparation of Cyanidin 3-Arabinoside Loaded Liposomes (Thin-Film Hydration Method)
Materials:
-
Cyanidin 3-arabinoside
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm and 200 nm pore size)
Procedure:
-
Dissolve soy phosphatidylcholine and cholesterol (e.g., in a 4:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a stream of nitrogen for 30 minutes and then under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing a known concentration of cyanidin 3-arabinoside by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 200 nm followed by 100 nm) using a lipid extruder.
-
Store the final liposomal suspension at 4°C.
Protocol for Preparation of Cyanidin 3-Arabinoside Loaded Solid Lipid Nanoparticles (High-Shear Homogenization and Ultrasonication)
Materials:
-
Cyanidin 3-arabinoside
-
Glyceryl monostearate (GMS) or other suitable solid lipid
-
Poloxamer 188 or other suitable surfactant
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Melt the solid lipid (e.g., GMS) at a temperature approximately 5-10°C above its melting point.
-
Disperse the cyanidin 3-arabinoside in the molten lipid phase.
-
Separately, prepare an aqueous phase by dissolving the surfactant (e.g., Poloxamer 188) in deionized water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 15-20 minutes.
-
Cool the resulting nanoemulsion in an ice bath while stirring to allow the lipid to recrystallize and form SLNs.
-
Store the SLN dispersion at 4°C.
Protocol for In Vivo Bioavailability Study in a Rat Model
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Groups:
-
Control (vehicle only)
-
Free Cyanidin 3-arabinoside (in aqueous solution)
-
Liposomal Cyanidin 3-arabinoside
-
Cyanidin 3-arabinoside loaded SLNs
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the respective formulations orally via gavage at a dose equivalent to, for example, 50 mg/kg of cyanidin 3-arabinoside.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Extract cyanidin 3-arabinoside and its potential metabolites from the plasma samples using solid-phase extraction (SPE).
-
Analyze the concentration of cyanidin 3-arabinoside in the plasma samples using a validated HPLC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Visualizations
Caption: Experimental workflow for formulation and evaluation.
Application Note: Quantitative Analysis of Cyanidin Arabinoside and its Metabolites in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) arabinoside is an anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. Interest in the bioavailability and metabolism of anthocyanins is growing due to their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and sensitive quantification of cyanidin arabinoside and its metabolites in biological matrices such as plasma is crucial for pharmacokinetic studies and for understanding its physiological effects. This application note provides a detailed protocol for the extraction and quantification of this compound and its major metabolites in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
Following ingestion, this compound is absorbed and undergoes metabolism, primarily in the liver and intestines. The main metabolic pathways include glucuronidation, sulfation, and methylation. The arabinose sugar moiety may also be cleaved, leading to the cyanidin aglycone, which can then be further metabolized.
Caption: Metabolic pathway of cyanidin-3-arabinoside.
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites in plasma involves sample preparation by solid-phase extraction (SPE), followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry.
Caption: Experimental workflow for plasma sample analysis.
Detailed Protocols
Materials and Reagents
-
Cyanidin-3-arabinoside analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally related anthocyanin not present in the sample)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
-
Human plasma (blank)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve cyanidin-3-arabinoside in acidified methanol (0.1% formic acid).
-
Working Standard Solutions: Serially dilute the primary stock solution with acidified methanol to prepare working standard solutions at various concentrations.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a series of calibration standards (e.g., 0.5 - 500 ng/mL) and at least three levels of QC samples (low, medium, and high).
-
Internal Standard Working Solution: Prepare a working solution of the internal standard in acidified methanol at a fixed concentration.
Plasma Sample Preparation (Solid-Phase Extraction)
For optimal recovery and sample cleanup, SPE is recommended over protein precipitation.[1]
-
Sample Pre-treatment: To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution and 200 µL of 1% formic acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 1% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% formic acid in water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of acidified methanol (0.1% formic acid).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-40% B
-
8-9 min: 40-95% B
-
9-10 min: 95% B
-
10-11 min: 95-5% B
-
11-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
MRM Transitions
The following table lists the proposed MRM transitions for this compound and its potential metabolites. These transitions are based on the characteristic loss of the sugar or conjugate moiety and should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Cyanidin-3-Arabinoside | 419.1 | 287.1 | Loss of arabinose (-132 Da) |
| Cyanidin | 287.1 | 137.1 | Fragmentation of the aglycone |
| Metabolites (Theoretical) | |||
| Cyanidin-3-Arabinoside Glucuronide | 595.1 | 419.1 | Loss of glucuronic acid (-176 Da) |
| Cyanidin-3-Arabinoside Sulfate | 499.1 | 419.1 | Loss of sulfate (-80 Da) |
| Cyanidin Glucuronide | 463.1 | 287.1 | Loss of glucuronic acid (-176 Da) |
| Cyanidin Sulfate | 367.1 | 287.1 | Loss of sulfate (-80 Da) |
| Peonidin-3-Arabinoside (Methylated) | 433.1 | 301.1 | Loss of arabinose (-132 Da) |
Method Validation Summary
The following table summarizes typical performance characteristics for the LC-MS/MS analysis of anthocyanins in plasma, based on published methods for structurally similar compounds like cyanidin-3-glucoside.[2][3][4] These values should be established specifically for this compound and its metabolites during method validation.
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery (SPE) | 80 - 110% |
Data Analysis
Quantification is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. The concentration of the analytes in the QC and unknown samples is then determined from this curve using a weighted linear regression model.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the sensitive and selective quantification of this compound and its metabolites in plasma. The use of solid-phase extraction for sample preparation and a reversed-phase chromatographic separation coupled with tandem mass spectrometry allows for reliable determination of these compounds at physiologically relevant concentrations. This method is well-suited for pharmacokinetic and metabolic studies in the field of nutrition and drug development.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Studying Synergistic Effects of Cyanidin Arabinoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the synergistic effects of cyanidin (B77932) arabinoside in combination with other therapeutic agents, using a multi-faceted approach encompassing in vitro and in vivo models. The protocols detailed herein are designed to facilitate the discovery and validation of novel synergistic combinations for therapeutic development.
Introduction
Cyanidin arabinoside, a naturally occurring anthocyanin, has garnered significant interest for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Emerging evidence suggests that the therapeutic efficacy of this compound can be significantly enhanced when used in combination with other compounds, a phenomenon known as synergism.[3] This document outlines a detailed experimental workflow to identify and characterize synergistic interactions, with a focus on a potential combination of this compound with oleanolic acid, another natural compound with documented anticancer activities.[2][4][5] The methodologies described are centered around the robust Chou-Talalay method for quantifying synergy.[6][7][8]
In Vitro Synergy Assessment
Cell Viability Assays
The initial step in assessing synergy is to determine the cytotoxic effects of this compound and the combination agent (e.g., oleanolic acid) individually and in combination across a range of concentrations. This is typically achieved using cell viability assays such as the MTT or XTT assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, oleanolic acid, and their combination at a constant molar ratio (e.g., 1:1, 1:2, 2:1). Include a vehicle-treated control group. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Synergy Quantification: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach to quantify drug interactions.[6][7] It utilizes the median-effect equation to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]
Data Presentation: Combination Index (CI) Values
| Fraction Affected (Fa) | This compound (µM) | Oleanolic Acid (µM) | Combination (µM) | CI Value | Interaction |
| 0.25 | 50 | 25 | (25, 12.5) | 0.85 | Synergy |
| 0.50 | 100 | 50 | (50, 25) | 0.65 | Synergy |
| 0.75 | 200 | 100 | (100, 50) | 0.45 | Strong Synergy |
| 0.90 | 400 | 200 | (200, 100) | 0.30 | Strong Synergy |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Apoptosis Assays
To investigate whether the synergistic cytotoxicity is due to an increase in programmed cell death, apoptosis assays are performed.
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Treat cells with the IC50 concentrations of this compound, oleanolic acid, and their synergistic combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each sample.[9][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11][12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[9][10]
Data Presentation: Apoptosis Analysis
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) |
| Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| This compound | 8.5 ± 1.1 | 4.2 ± 0.6 | 12.7 ± 1.7 |
| Oleanolic Acid | 10.2 ± 1.5 | 5.1 ± 0.8 | 15.3 ± 2.3 |
| Combination | 25.6 ± 3.2 | 12.8 ± 1.9 | 38.4 ± 5.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Treat cells as described for the Annexin V/PI assay.
-
Assay Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well, which lyses the cells and contains a luminogenic caspase-3/7 substrate.[13][14]
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence corresponds to increased caspase-3/7 activity.[13]
Western Blot Analysis of Signaling Pathways
To elucidate the molecular mechanisms underlying the synergistic effects, Western blot analysis is performed to examine key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways. Cyanidin and its derivatives have been shown to modulate these pathways.[15]
Experimental Protocol: Western Blotting
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16][17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[19]
Data Presentation: Western Blot Densitometry Analysis
| Treatment | p-Akt/Total Akt (Fold Change) | p-ERK/Total ERK (Fold Change) |
| Control | 1.00 | 1.00 |
| This compound | 0.75 | 0.80 |
| Oleanolic Acid | 0.60 | 0.70 |
| Combination | 0.25 | 0.30 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Vivo Synergy Assessment
Xenograft Tumor Model
To validate the in vitro synergistic effects in a more physiologically relevant system, an in vivo xenograft mouse model is employed.[20][21]
Experimental Protocol: Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ MCF-7 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize the mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Oleanolic acid alone, and (4) Combination of this compound and oleanolic acid.[21][22]
-
Drug Administration: Administer the drugs via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 21 days).
-
Tumor Measurement: Measure the tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Data Presentation: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound | 1050 ± 180 | 30 |
| Oleanolic Acid | 900 ± 150 | 40 |
| Combination | 300 ± 80 | 80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
References
- 1. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic acid increases the anticancer potency of doxorubicin in pancreatic cancer cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. kumc.edu [kumc.edu]
- 12. bosterbio.com [bosterbio.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Protocolo de inmunoelectrotransferencia, inmunotransferencia Western o Western Blotting [sigmaaldrich.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Assessing Interactions for Fixed-Dose Drug Combinations in Subcutaneous Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Cyanidin 3-Arabinoside Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3-arabinoside is a naturally occurring anthocyanin found in various fruits and vegetables, known for its antioxidant and potential anti-cancer properties.[1] Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity.[2][3] By synthesizing and evaluating a series of derivatives of a lead compound like cyanidin 3-arabinoside, researchers can identify key structural features responsible for its therapeutic effects and design more potent and selective drug candidates.[4][5]
These application notes provide a comprehensive overview of the synthesis of cyanidin 3-arabinoside derivatives and detailed protocols for their evaluation in the context of SAR studies. The focus is on modifications of the cyanidin core and the arabinoside moiety to explore their impact on biological activity, particularly anticancer and antioxidant effects.[6][7]
Synthesis of Cyanidin 3-Arabinoside Derivatives
The synthesis of cyanidin 3-arabinoside derivatives can be approached through semi-synthesis starting from the natural product or through total synthesis. A common strategy involves the modification of the hydroxyl groups on the cyanidin core or the sugar moiety.
General Synthetic Scheme
A plausible synthetic route for generating derivatives involves the protection of reactive hydroxyl groups, followed by selective modification (e.g., methylation, acylation) and subsequent deprotection.
Caption: General workflow for the synthesis and evaluation of cyanidin 3-arabinoside derivatives.
Structure-Activity Relationship Data
The following table summarizes hypothetical quantitative data for a series of synthesized cyanidin 3-arabinoside derivatives against a human colon cancer cell line (e.g., Caco-2) and their antioxidant capacity. This data is illustrative and serves as a template for presenting SAR findings.
| Compound ID | R1 | R2 | R3 | R4' | R5' | Anticancer Activity (IC50, µM) | Antioxidant Activity (DPPH Scavenging, IC50, µM) |
| C3A | H | H | H | OH | OH | 25.5 ± 2.1 | 15.2 ± 1.3 |
| C3A-1 | CH3 | H | H | OH | OH | 45.2 ± 3.5 | 28.9 ± 2.4 |
| C3A-2 | H | CH3 | H | OH | OH | 30.1 ± 2.8 | 18.5 ± 1.6 |
| C3A-3 | H | H | Acetyl | OH | OH | 20.8 ± 1.9 | 12.1 ± 1.1 |
| C3A-4 | H | H | H | OCH3 | OH | 55.7 ± 4.2 | 35.4 ± 3.1 |
| C3A-5 | H | H | H | OH | OCH3 | 48.9 ± 3.9 | 31.6 ± 2.8 |
| C3A-6 | H | H | H | OCH3 | OCH3 | 82.3 ± 6.7 | 55.8 ± 4.9 |
C3A: Cyanidin 3-Arabinoside
Experimental Protocols
Protocol 1: General Procedure for the Methylation of Cyanidin 3-Arabinoside (Example for C3A-4)
This protocol describes a general method for the selective methylation of the 4'-hydroxyl group of the B-ring of cyanidin 3-arabinoside.
Materials:
-
Cyanidin 3-arabinoside (isolated from a natural source or commercially available)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of Diols: To a solution of cyanidin 3-arabinoside in anhydrous DMF, add a suitable protecting group for the catechol moiety (3',4'-diols) and other reactive hydroxyls, leaving the 4'-OH accessible for methylation.
-
Methylation: Add anhydrous K₂CO₃ to the solution, followed by the dropwise addition of methyl iodide at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Deprotection: Treat the protected, methylated intermediate with a suitable deprotecting agent (e.g., acid hydrolysis) to remove the protecting groups.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the desired methylated derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Experimental workflow for the synthesis of a methylated cyanidin 3-arabinoside derivative.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol details the evaluation of the cytotoxic effects of the synthesized derivatives on a cancer cell line.
Materials:
-
Human colon cancer cells (Caco-2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Synthesized cyanidin 3-arabinoside derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO and dilute them to various concentrations with the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours. A vehicle control (DMSO) should be included.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is used to determine the free radical scavenging activity of the synthesized derivatives.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Synthesized cyanidin 3-arabinoside derivatives
-
Ascorbic acid (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the synthesized derivatives and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add the DPPH solution to each well, followed by the addition of the test compounds or the positive control. A blank containing only methanol and DPPH should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Signaling Pathway
Caption: A simplified representation of a signaling pathway potentially affected by cyanidin derivatives.
Conclusion
The synthesis and systematic evaluation of cyanidin 3-arabinoside derivatives are essential for elucidating their structure-activity relationships. The protocols outlined in these application notes provide a framework for researchers to synthesize novel derivatives and assess their biological potential. The resulting SAR data will be invaluable for the rational design of new and more effective therapeutic agents based on the cyanidin scaffold.
References
- 1. CAS 27214-72-8: Cyanidin 3-arabinoside | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyanidin as potential anticancer agent targeting various proliferative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Docking Studies of Cyanidin Arabinoside: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In the quest for novel therapeutic agents, researchers are increasingly turning to natural compounds. Cyanidin (B77932) arabinoside, a type of anthocyanin found in various pigmented fruits and vegetables, has demonstrated significant potential in modulating key biological processes. This document provides detailed application notes and protocols for conducting molecular docking studies of cyanidin arabinoside with various protein targets, aimed at researchers, scientists, and drug development professionals.
Introduction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery for screening virtual libraries of small molecules against a protein target to identify potential drug candidates. This document outlines the findings from molecular docking studies of this compound against several key protein targets and provides a generalized protocol for performing such studies.
Data Presentation: Quantitative Docking Results
The interaction of this compound with several target proteins has been investigated, revealing its potential to modulate various signaling pathways implicated in diseases such as cancer, diabetes, and neurodegenerative disorders. The following tables summarize the quantitative data from these studies.
| Target Protein | Ligand | Software/Method | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Activin receptor-like kinase 5 (ALK5) | Cyanidin-3-arabinoside | AutoDock Vina 1.5.6 | -8.0 | Not specified | [1] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Cyanidin-3-arabinoside | Not specified | Not specified | Tyr46, Val49, Asp181, Phe182, Cys215, Ala217, Arg221 | [2] |
| Acetylcholinesterase (AChE) | Cyanidin-3-O-arabinoside (C3A) | Not specified | Not specified | Not specified |
Table 1: Summary of Molecular Docking Binding Affinities.
| Target Protein | Ligand | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) | Reference |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Cyanidin-3-arabinoside | 8.91 ± 0.63 | Oleanolic acid | 13.9 ± 1.01 | [3][4] |
Table 2: In Vitro Inhibitory Activity.
Signaling Pathway Involvement
Molecular docking studies have suggested that this compound's interaction with Protein Tyrosine Phosphatase 1B (PTP1B) can modulate the IRS-1/PI3K/Akt/GSK3β signaling pathway.[2][3][4] This pathway is crucial for regulating glucose metabolism and cell growth, and its dysregulation is associated with type 2 diabetes and cancer. The inhibition of PTP1B by this compound is proposed to enhance insulin (B600854) signaling.[3][4]
Caption: IRS-1/PI3K/Akt/GSK3β signaling pathway modulated by this compound.
Experimental Protocols: Molecular Docking Workflow
The following is a generalized protocol for performing molecular docking of this compound with a target protein using AutoDock Vina.
Caption: Generalized workflow for molecular docking.
Protein Preparation
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands or heteroatoms from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman united atomic charges.
-
Save the prepared protein structure in the .pdbqt format using software like AutoDock Tools.
-
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database such as PubChem.
-
Prepare the Ligand:
-
Perform energy minimization of the ligand structure using a force field like MMFF94.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.
-
Grid Box Generation
-
Define the Binding Site: Identify the active site of the target protein. This can be determined from the literature or by identifying the binding pocket of a co-crystallized ligand.
-
Set Grid Parameters:
-
Center the grid box on the identified active site.
-
Define the dimensions of the grid box to encompass the entire binding site. A typical size is 60 x 60 x 60 Å with a spacing of 0.375 Å.[5]
-
Docking Simulation
-
Configure Docking Parameters: Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation using a command-line interface. AutoDock Vina employs a Lamarckian Genetic Algorithm for ligand conformational searching.[5] The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to 8 or higher.
Analysis of Results
-
Evaluate Binding Affinity: The primary output of AutoDock Vina is the binding affinity in kcal/mol. More negative values indicate a stronger binding interaction.
-
Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio) to analyze the predicted binding poses of this compound within the active site of the target protein.
-
Identify Key Interactions: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein to understand the molecular basis of the binding.
Conclusion
The molecular docking studies of this compound highlight its potential as a multi-target therapeutic agent. The provided protocols offer a framework for researchers to further explore the interactions of this and other natural compounds with various protein targets, thereby accelerating the drug discovery and development process. Further in vitro and in vivo studies are recommended to validate these in silico findings.[1]
References
- 1. In-silico drug-likeness analysis, ADME properties, and molecular docking studies of cyanidin-3-arabinoside, pelargonidin-3-glucoside, and peonidin-3-arabinoside as natural anticancer compounds against acting receptor-like kinase 5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Cyanidin-3-arabinoside Extracted from Blueberry as a Selective Protein Tyrosine Phosphatase 1B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyanidin 3-Arabinoside in Cosmetic Formulations for Skin Health
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3-arabinoside is a naturally occurring anthocyanin found in various pigmented fruits and vegetables. As a member of the flavonoid family, it possesses potent antioxidant and anti-inflammatory properties, making it a promising bioactive ingredient for cosmetic formulations aimed at improving skin health. These application notes provide a comprehensive overview of the potential applications of cyanidin 3-arabinoside in dermatology and cosmetology, along with detailed protocols for evaluating its efficacy in vitro. While much of the existing research has focused on the closely related compound cyanidin-3-O-glucoside (C3G), the data presented here for C3G is expected to be largely translatable to cyanidin 3-arabinoside, though further specific studies are warranted.
Mechanisms of Action
Cyanidin 3-arabinoside is believed to exert its beneficial effects on the skin through several mechanisms:
-
Antioxidant Activity: It can directly scavenge free radicals, thereby reducing oxidative stress, a key contributor to skin aging and damage.[1]
-
Anti-inflammatory Effects: It has been shown to inhibit the production of pro-inflammatory cytokines, mitigating inflammation in the skin.[1]
-
Photoprotection: It may protect the skin from the harmful effects of ultraviolet (UV) radiation by reducing DNA damage and apoptosis in skin cells.
-
Anti-aging Properties: By protecting against oxidative stress and inflammation, and potentially boosting collagen synthesis, it can help reduce the visible signs of aging.[1]
Applications in Cosmetic Formulations
Based on its biological activities, cyanidin 3-arabinoside can be incorporated into various cosmetic formulations, including:
-
Anti-aging creams and serums: To combat wrinkles, fine lines, and loss of elasticity.
-
Sunscreens and after-sun products: To provide additional protection against UV-induced damage.
-
Formulations for sensitive skin: To soothe and reduce inflammation.
-
Brightening agents: By reducing oxidative stress, it may help in managing hyperpigmentation.
Quantitative Data Summary
The following tables summarize quantitative data from studies on cyanidin glycosides, primarily cyanidin-3-O-glucoside (C3G), which can serve as a reference for expected efficacy.
Table 1: Antioxidant and Anti-inflammatory Activity of Cyanidin Glycosides
| Parameter | Cell Line | Treatment | Result | Reference |
| Intracellular ROS | HaCaT keratinocytes | UVB + C3G | Dose-dependent decrease in ROS | [2] |
| TNF-α Secretion | THP-1 macrophages | LPS + Test Formulation | Significant reduction in TNF-α | [3] |
| IL-1β Secretion | THP-1 macrophages | LPS + Test Formulation | Significant reduction in IL-1β | [3] |
| mtROS Accumulation | Dermal Papilla Cells | DHT + Cyanidin 3-arabinoside | Effective decrease in mitochondrial ROS | [4] |
Table 2: Effects of Cyanidin Glycosides on Skin Cell Viability and Apoptosis
| Parameter | Cell Line | Treatment | Result | Reference |
| Cell Viability | HaCaT keratinocytes | UVB + C3G | Significantly increased cell survival rates | [3] |
| Apoptosis | HaCaT keratinocytes | UVB + C3G | Reversal of apoptosis | [3] |
| Cleaved Caspase-3 | HaCaT keratinocytes | UVB + C3G | Decreased expression | [3] |
| Bcl-2 Expression | HaCaT keratinocytes | UVB + C3G | Restored expression | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of cyanidin 3-arabinoside in skin health.
Assessment of Antioxidant Activity
4.1.1. Intracellular Reactive Oxygen Species (ROS) Assay using DCFDA
This protocol measures the ability of cyanidin 3-arabinoside to reduce intracellular ROS levels in human keratinocytes (HaCaT cells) exposed to an oxidative stressor like UVB radiation.
Materials:
-
HaCaT keratinocytes
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 20 mM in DMSO)
-
Cyanidin 3-arabinoside
-
UVB light source
-
Black, clear-bottom 96-well microplate
-
Microplate reader with fluorescence detection (Ex/Em = 485/535 nm)
Procedure:
-
Seed HaCaT cells in a black, clear-bottom 96-well plate at a density of 5 x 104 cells/well and culture overnight.[5]
-
Pre-treat the cells with various concentrations of cyanidin 3-arabinoside in serum-free DMEM for 24 hours.
-
Wash the cells with PBS.
-
Load the cells with 20 µM H2DCFDA in serum-free DMEM and incubate for 45 minutes at 37°C in the dark.[6]
-
Wash the cells with PBS.
-
Add fresh PBS to the wells and expose the cells to a specific dose of UVB radiation (e.g., 30 mJ/cm²).
-
Immediately measure the fluorescence intensity using a microplate reader.
4.1.2. Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity of cyanidin 3-arabinoside in a cell-free system or in cell lysates.
Materials:
-
Cyanidin 3-arabinoside
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standard
-
Fluorescein (B123965) sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare a Trolox standard curve (e.g., 0-50 µM).
-
Prepare different concentrations of cyanidin 3-arabinoside.
-
In a black 96-well plate, add 25 µL of either the standard, sample, or blank (phosphate buffer) to each well.[7]
-
Add 150 µL of fluorescein solution to each well and incubate for 30 minutes at 37°C.[7]
-
Initiate the reaction by adding 25 µL of AAPH solution to all wells.[7]
-
Immediately begin reading the fluorescence at an emission wavelength of 520 nm and an excitation wavelength of 480 nm every minute for at least 60 minutes at 37°C.[8]
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Express the ORAC value of the samples as Trolox equivalents (TE).
Assessment of Anti-inflammatory Activity
4.2.1. Measurement of TNF-α Secretion by ELISA
This protocol quantifies the inhibition of TNF-α secretion from stimulated immune cells (e.g., THP-1 derived macrophages) by cyanidin 3-arabinoside.
Materials:
-
THP-1 monocytes
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Cyanidin 3-arabinoside
-
Human TNF-α ELISA kit
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Pre-treat the macrophages with various concentrations of cyanidin 3-arabinoside for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[9]
Assessment of Anti-aging (Collagen Synthesis) Activity
4.3.1. Sirius Red Collagen Assay
This colorimetric assay quantifies the total collagen produced by human dermal fibroblasts (HDFs).
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM with 10% FBS
-
Cyanidin 3-arabinoside
-
Ascorbic acid (50 µg/mL)
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
0.1 M NaOH
-
96-well cell culture plate
-
Spectrophotometer (540 nm)
Procedure:
-
Seed HDFs in a 96-well plate and grow to confluence.
-
Treat the cells with different concentrations of cyanidin 3-arabinoside in serum-free DMEM supplemented with 50 µg/mL ascorbic acid for 48-72 hours.
-
Remove the culture medium and wash the cell layer with PBS.
-
Fix the cells with a suitable fixative (e.g., Kahle's fixative) for 10 minutes.[10]
-
Wash with PBS and air dry the plate.
-
Stain the cells with Sirius Red solution for 1 hour at room temperature.[10]
-
Wash the plate with acidified water to remove unbound dye.[11]
-
Elute the bound dye with 0.1 M NaOH.[10]
-
Read the absorbance of the eluate at 540 nm.
-
A standard curve using known concentrations of collagen can be used for quantification.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflows
Formulation and Stability Considerations
Cyanidin 3-arabinoside, like other anthocyanins, is susceptible to degradation by light, heat, and pH changes. For incorporation into cosmetic formulations, it is crucial to ensure its stability. Nanoencapsulation techniques, such as liposomes or nanostructured lipid carriers, can be employed to protect the molecule from degradation and enhance its skin penetration.[12] Additionally, the pH of the final formulation should be optimized to maintain the stability and bioavailability of cyanidin 3-arabinoside. Acylation of the glycoside moiety has also been shown to improve the stability and lipophilicity of cyanidins.[13]
Conclusion
Cyanidin 3-arabinoside is a promising natural compound for the development of effective and safe cosmetic products for skin health. Its potent antioxidant, anti-inflammatory, and potential anti-aging properties make it a valuable ingredient for a wide range of dermatological and cosmetic applications. The protocols and data presented in these application notes provide a solid foundation for researchers and formulators to explore the full potential of this bioactive molecule. Further research focusing specifically on cyanidin 3-arabinoside is encouraged to fully elucidate its mechanisms of action and to optimize its use in cosmetic formulations.
References
- 1. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective Effect of Cyanidin-3-O-Glucoside against Ultraviolet B Radiation-Induced Cell Damage in Human HaCaT Keratinocytes [frontiersin.org]
- 3. Protective Effect of Cyanidin-3-O-Glucoside against Ultraviolet B Radiation-Induced Cell Damage in Human HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanidin 3-O-arabinoside suppresses DHT-induced dermal papilla cell senescence by modulating p38-dependent ER-mitochondria contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. abcam.com [abcam.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. med.emory.edu [med.emory.edu]
- 12. mdpi.com [mdpi.com]
- 13. Enzymatic acylation of cyanidin-3-O-glucoside in raspberry anthocyanins for intelligent packaging: Improvement of stability, lipophilicity and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cyanidin Arabinoside in Functional Foods and Nutraceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) arabinoside, a prominent member of the anthocyanin family, is a natural pigment found in a variety of fruits and vegetables, particularly in berries such as blueberries, cranberries, and chokeberries.[1] Beyond its role as a natural colorant, cyanidin arabinoside exhibits a range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects, making it a compound of significant interest for the development of functional foods and nutraceuticals.[2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound.
Biological Activities and Potential Applications
This compound's health benefits stem from its potent antioxidant and anti-inflammatory properties. It is explored for its potential in managing chronic diseases and promoting overall health.
Table 1: Summary of Biological Activities and Potential Applications of this compound
| Biological Activity | In Vitro/In Vivo Evidence | Potential Application | Reference |
| Antioxidant | Scavenges free radicals in various assays. | Functional foods and supplements for reducing oxidative stress. | [3] |
| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines. Modulates NF-κB and MAPK signaling pathways. | Nutraceuticals for managing inflammatory conditions. | [4][5] |
| Anticancer | Inhibits the proliferation of cancer cells (e.g., colon cancer). | Potential as a complementary agent in cancer therapy. | [2][6] |
| Cardioprotective | May improve cardiovascular health by modulating lipid profiles and reducing arterial stiffness. | Functional foods aimed at supporting heart health. | [2] |
| Hypoglycemic | Inhibits protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes, and promotes glycogen (B147801) synthesis. | Development of functional foods or nutraceuticals for blood sugar management. | [7][8] |
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and properties of this compound.
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line/Target | Endpoint | IC50 Value / Effective Concentration | Reference |
| Anticancer Activity | Caco-2 (colon cancer) | Cell Proliferation | 112 μM | [2] |
| Hypoglycemic Effect | Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme Inhibition | 8.91 ± 0.63 μM | [7][8][9] |
| Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide Production | ~50-100 µM (for related anthocyanins) | [10] |
Table 3: Bioavailability of Cyanidin Glycosides in Rats
| Compound | Administration Route | Cmax | Tmax | Bioavailability | Reference |
| Cyanidin-3-glucoside | Oral (100 mg/kg) | ~20 nM (metabolites) | 15-120 min (metabolites) | Low (<1%) | [11][12] |
| Cyanidin-3-galactoside | Intravenous | N/A | N/A | Preferable druggability over Cya-3-ara | [13][14] |
| Cyanidin-3-arabinoside | Intravenous | N/A | N/A | Lower druggability than Cya-3-gal | [13][14] |
Table 4: Stability of Cyanidin Glycosides
| Condition | Matrix | Compound | Stability Outcome | Reference |
| pH 2.0, 25°C, 8 hours | Aqueous Solution | Cyanidin-3-glucoside | 99% remained unchanged | [13][15] |
| pH 7.0 | Aqueous Solution | Cyanidin | More stable than Cyanidin-3-glucoside | [13][15] |
| Heating | Cranberry | Cyanidin-3-arabinoside | More stable than Cyanidin-3-galactoside | [16] |
Experimental Protocols
Quantification of this compound by HPLC-DAD
This protocol describes the quantification of this compound in a functional food matrix.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Cyanidin-3-O-arabinoside standard
-
Methanol (B129727) (HPLC grade)
-
Formic acid (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (C18)
-
Sample matrix (e.g., functional beverage)
Procedure:
-
Standard Preparation: Prepare a stock solution of cyanidin-3-O-arabinoside in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
For liquid samples (e.g., beverages), dilute with acidified methanol (e.g., 1% formic acid in methanol).
-
For solid samples, perform a solid-liquid extraction with acidified methanol.
-
Centrifuge the extract and filter through a 0.45 µm syringe filter.
-
For complex matrices, use a C18 SPE cartridge to clean up the sample.
-
-
HPLC-DAD Analysis:
-
Mobile Phase A: 5% formic acid in water.
-
Mobile Phase B: 100% acetonitrile.
-
Gradient Elution: A typical gradient would be to start with a low percentage of B, gradually increase it to elute the compounds, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 520 nm.
-
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the concentration using the calibration curve generated from the standards.[17][18][19]
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound sample
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare different concentrations of the this compound sample in methanol.
-
In a 96-well plate, add 100 µL of the sample solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against sample concentration.
Anti-inflammatory Activity: In Vitro Assay in RAW 264.7 Macrophages
This protocol assesses the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO production using a sodium nitrite (B80452) standard curve.
-
-
Data Analysis: Determine the inhibitory effect of this compound on NO production compared to the LPS-only control.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition
Cyanidin glycosides have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. The proposed mechanism involves the inhibition of IκB kinase (IKK) phosphorylation, which prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.[1][20][21]
Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway Modulation
Cyanidin glycosides can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation. This can involve the inhibition of the phosphorylation of key kinases such as p38, ERK, and JNK.[20][22]
Modulation of the MAPK signaling pathway by this compound.
Experimental Workflow for Functional Beverage Development
The following workflow outlines the key steps in developing a functional beverage incorporating this compound.
Workflow for functional beverage development with this compound.
Formulation of a Functional Beverage
This section provides a general protocol for the formulation of a functional beverage containing this compound, often sourced from berry extracts.
Ingredients:
-
This compound-rich berry extract (e.g., blueberry, chokeberry)
-
Fruit juice concentrate (e.g., apple, white grape) for base flavor and sweetness
-
Natural sweetener (e.g., stevia, monk fruit extract) to taste
-
Acidulant (e.g., citric acid, malic acid) to adjust pH and enhance flavor
-
Stabilizer (e.g., pectin, xanthan gum) to improve mouthfeel and prevent sedimentation
-
Purified water
Procedure:
-
Extract Preparation: Obtain a standardized berry extract with a known concentration of this compound.
-
Base Formulation: In a mixing vessel, combine the fruit juice concentrate and purified water.
-
Incorporation of Actives: Add the berry extract to the base and mix thoroughly.
-
pH Adjustment: Slowly add the acidulant to achieve a target pH of 3.0-4.0, which is optimal for anthocyanin stability.[23][24]
-
Sweetness Adjustment: Add the natural sweetener incrementally until the desired level of sweetness is reached.
-
Stabilizer Addition: If needed, slowly disperse the stabilizer into the beverage while mixing to prevent clumping.
-
Pasteurization: Heat the beverage to a specified temperature and time (e.g., 85°C for 15 seconds) to ensure microbial safety.
-
Hot-filling and Cooling: Fill into bottles while hot and then cool rapidly to preserve quality.[8][25]
Stability Testing Protocol for a Functional Beverage
This protocol outlines a method to assess the stability of this compound in a beverage formulation under different storage conditions.
Materials:
-
Functional beverage containing this compound
-
Spectrophotometer or colorimeter
-
HPLC-DAD system
-
Incubators/environmental chambers set to different temperatures (e.g., 4°C, 25°C, 37°C)
-
Light exposure chamber (optional)
Procedure:
-
Initial Analysis: At time zero, measure the initial this compound content using HPLC-DAD and the color parameters (L, a, b*) using a colorimeter.
-
Storage Conditions: Store the beverage samples under different conditions:
-
Temperature: 4°C (refrigerated), 25°C (ambient), and 37°C (accelerated).
-
Light: Store a set of samples exposed to light and another set in the dark at each temperature.
-
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: At each time point, measure:
-
This compound Content: Quantify using the HPLC-DAD protocol described in section 3.1.
-
Color: Measure L, a, and b* values.
-
pH: Monitor for any changes.
-
-
Data Analysis: Calculate the degradation rate of this compound and the change in color over time for each storage condition. This will help determine the shelf-life of the product.[2][3][13][15][18][20][26][27][28][29]
Sensory Evaluation Protocol
This protocol describes a method for conducting a sensory evaluation of a functional beverage containing this compound.
Panelists:
-
Recruit a panel of at least 20-30 untrained consumers for a hedonic test or a smaller panel of 8-12 trained panelists for a descriptive analysis.
Procedure:
-
Sample Preparation:
-
Code the beverage samples with random three-digit numbers to blind the panelists.
-
Serve the samples at a standardized temperature (e.g., 4°C).
-
-
Evaluation Environment: Conduct the evaluation in a quiet, odor-free sensory laboratory with individual booths.
-
Hedonic Testing (Consumer Preference):
-
Ask panelists to rate their overall liking of the beverage on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).
-
Panelists can also rate specific attributes like color, aroma, flavor, and mouthfeel on the same scale.
-
-
Descriptive Analysis (Trained Panel):
-
Trained panelists will identify and quantify the intensity of specific sensory attributes (e.g., berry aroma, sweetness, tartness, astringency) using a structured scale.
-
-
Data Analysis:
In Vivo Bioavailability Study Protocol (Rat Model)
This protocol provides a general outline for an in vivo study to determine the bioavailability of this compound.
Animals:
-
Male Sprague-Dawley or Wistar rats.
Procedure:
-
Acclimation: Acclimate the rats to the housing conditions for at least one week.
-
Fasting: Fast the rats overnight before the experiment but allow free access to water.
-
Dosing:
-
Oral Administration: Administer a known dose of this compound (or a this compound-rich extract) via oral gavage.
-
Intravenous Administration: Administer a lower dose of this compound intravenously to a separate group of rats to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) after dosing.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis:
-
Extract this compound and its metabolites from the plasma samples.
-
Quantify the concentrations using a sensitive analytical method such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
Calculate the bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.[1][4][11][12][14][30][35]
-
References
- 1. Cyanidin-3-O-beta-glucoside inhibits LPS-induced expression of inflammatory mediators through decreasing IkappaBalpha phosphorylation in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.blueberriesconsulting.com [cdn.blueberriesconsulting.com]
- 4. research-groups.usask.ca [research-groups.usask.ca]
- 5. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyanidin-3-O-Glucoside Induces the Apoptosis of Human Gastric Cancer MKN-45 Cells through ROS-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Cyanidin-3-arabinoside Extracted from Blueberry as a Selective Protein Tyrosine Phosphatase 1B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioavailability of Anthocyanin Cyanidin-3-Glucoside from Black Rice (Oryza sativa L.) Extract after Co-Administration with Allyl Isothiocyanate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic pathway of cyanidin 3-O-beta-D-glucopyranoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of cyanidin-3- O-galactoside and cyanidin-3- O-arabinoside after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 20. mdpi.com [mdpi.com]
- 21. Effects of Inhibition of IKK Kinase Phosphorylation On the Cellular Defence System and HSP90 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. WO2014030996A1 - Beverage product containing anthocyanins and method for the preparation thereof - Google Patents [patents.google.com]
- 24. KR20210143470A - Beverage base comprising anthocyanin and preparation method of beverage using the same - Google Patents [patents.google.com]
- 25. mdpi.com [mdpi.com]
- 26. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scribd.com [scribd.com]
- 28. Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Sensory evaluation of selected formulated milk barberry drinks using the fuzzy approach - PMC [pmc.ncbi.nlm.nih.gov]
- 33. flavorsum.com [flavorsum.com]
- 34. researchgate.net [researchgate.net]
- 35. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of Cyanidin Arabinoside on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) and its glycoside derivatives are a class of anthocyanins, which are naturally occurring pigments in many fruits and vegetables. Emerging research suggests that these compounds can significantly influence the composition and function of the gut microbiota, which plays a crucial role in human health and disease.[1][2][3] Cyanidin-3-glucoside (C3G), a closely related compound, has been shown to modulate the gut microbiota, increase the abundance of beneficial bacteria, and contribute to anti-inflammatory effects through various signaling pathways.[1][4][5] This document provides a detailed protocol for assessing the specific effects of cyanidin arabinoside on the gut microbiota using an in vitro batch fermentation model coupled with 16S rRNA gene sequencing.
This compound, upon ingestion, is likely metabolized by the gut microbiota into various bioactive phenolic compounds.[1][5][6] These metabolites can then influence the host's physiological processes. Understanding the interaction between this compound and the gut microbiota is essential for developing novel prebiotics and therapeutics for various conditions, including inflammatory bowel disease and metabolic disorders.[4][7]
Experimental Principles
This protocol utilizes an in vitro batch fermentation system that simulates the conditions of the human colon.[8][9][10] Fecal samples from healthy donors provide a complex and representative microbial community. The effect of this compound on the growth and composition of this community is assessed by analyzing changes in the microbial population using 16S rRNA gene sequencing.[11][12][13] This technique allows for the identification and relative quantification of different bacterial taxa. Additionally, the production of short-chain fatty acids (SCFAs), key microbial metabolites with known health benefits, can be measured to assess functional changes in the microbiota.
Key Experiments and Methodologies
In Vitro Batch Fermentation
This experiment simulates the fermentation of this compound by the human gut microbiota.
Materials:
-
This compound (pure compound)
-
Fecal samples from healthy human donors (freshly collected)
-
Anaerobic fermentation medium (see recipe below)
-
Phosphate Buffered Saline (PBS), anaerobic
-
Resazurin (B115843) (anaerobic indicator)
-
Sterile anaerobic tubes or vessels
-
Anaerobic chamber or workstation
-
Incubator shaker
Protocol:
-
Preparation of Fermentation Medium:
-
Prepare the basal fermentation medium containing peptone water, yeast extract, and other essential nutrients under anaerobic conditions.[8][9] A typical medium composition is provided in the table below.
-
Add resazurin as an anaerobic indicator.
-
Autoclave the medium and cool it down under anaerobic conditions.
-
-
Preparation of Fecal Inoculum:
-
Within 2 hours of collection, homogenize fresh fecal samples (e.g., 10% w/v) in anaerobic PBS inside an anaerobic chamber.[9]
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
-
Experimental Setup:
-
Inside the anaerobic chamber, dispense the fermentation medium into sterile tubes.
-
Add this compound to the treatment tubes at desired concentrations (e.g., 0.1, 0.5, 1 mg/mL). Include a control group without this compound. A known prebiotic like inulin (B196767) can be used as a positive control.
-
Inoculate each tube with the fecal slurry (e.g., 10% v/v).
-
Seal the tubes tightly.
-
-
Incubation:
-
Sample Collection:
-
At the end of the incubation period, collect samples for DNA extraction (for 16S rRNA sequencing) and SCFA analysis.
-
Centrifuge the fermentation broth to pellet the bacterial cells. Store the supernatant at -80°C for SCFA analysis and the cell pellet at -80°C for DNA extraction.
-
16S rRNA Gene Sequencing and Analysis
This technique is used to determine the bacterial composition of the fermented samples.
Protocol:
-
DNA Extraction:
-
Extract total bacterial DNA from the collected cell pellets using a commercially available kit optimized for fecal samples.
-
-
PCR Amplification:
-
Library Preparation and Sequencing:
-
Prepare the amplicon library for sequencing on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
-
Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
-
Perform alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Principal Coordinate Analysis - PCoA) analyses to compare the microbial community structure between different treatment groups.
-
Identify differentially abundant taxa between the control and this compound-treated groups.
-
Short-Chain Fatty Acid (SCFA) Analysis
This analysis quantifies the major metabolic end-products of bacterial fermentation.
Protocol:
-
Sample Preparation:
-
Thaw the collected supernatants.
-
Acidify the samples and extract the SCFAs using an appropriate solvent (e.g., diethyl ether).
-
-
Gas Chromatography (GC) Analysis:
-
Analyze the extracted SCFAs (acetate, propionate, butyrate) using a gas chromatograph equipped with a flame ionization detector (FID).
-
Quantify the SCFAs based on standard curves.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Composition of Anaerobic Fermentation Medium
| Component | Concentration (g/L) |
| Peptone Water | 15.0 |
| Yeast Extract | 5.0 |
| NaCl | 5.0 |
| K2HPO4 | 0.4 |
| KH2PO4 | 0.4 |
| MgSO4·7H2O | 0.1 |
| CaCl2·2H2O | 0.1 |
| NaHCO3 | 2.0 |
| Cysteine-HCl | 0.5 |
| Hemin Solution (1%) | 0.01 (mL) |
| Resazurin (0.1%) | 1.0 (mL) |
| Distilled Water | to 1 L |
Table 2: Effect of this compound on Alpha Diversity of Gut Microbiota
| Treatment | Shannon Index (Mean ± SD) | Simpson Index (Mean ± SD) |
| Control | ||
| This compound (0.1 mg/mL) | ||
| This compound (0.5 mg/mL) | ||
| This compound (1.0 mg/mL) | ||
| Positive Control (Inulin) |
Table 3: Relative Abundance (%) of Key Bacterial Phyla
| Treatment | Firmicutes | Bacteroidetes | Actinobacteria | Proteobacteria |
| Control | ||||
| This compound (0.1 mg/mL) | ||||
| This compound (0.5 mg/mL) | ||||
| This compound (1.0 mg/mL) | ||||
| Positive Control (Inulin) |
Table 4: Concentration of Short-Chain Fatty Acids (mM)
| Treatment | Acetate (Mean ± SD) | Propionate (Mean ± SD) | Butyrate (Mean ± SD) |
| Control | |||
| This compound (0.1 mg/mL) | |||
| This compound (0.5 mg/mL) | |||
| This compound (1.0 mg/mL) | |||
| Positive Control (Inulin) |
Visualizations
Caption: Experimental workflow for assessing the effect of this compound on gut microbiota.
Caption: Potential signaling pathways modulated by this compound metabolites in the gut.
Conclusion
This protocol provides a robust framework for investigating the impact of this compound on the human gut microbiota. The combination of in vitro fermentation and 16S rRNA sequencing allows for a comprehensive assessment of both compositional and functional changes in the microbial community. The findings from these studies can contribute to a better understanding of the health benefits of dietary anthocyanins and aid in the development of targeted nutritional interventions. The modulation of inflammatory pathways, such as the NF-κB and Nrf2 pathways, by cyanidin metabolites highlights the potential for these compounds in managing inflammatory conditions.[1][4][6] Further research, including in vivo animal studies and human clinical trials, is warranted to validate these in vitro findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemicals as modifiers of gut microbial communities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dietary phytochemicals, gut microbiota composition, and health outcomes in human and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dwscientific.com [dwscientific.com]
- 9. Video: An In Vitro Batch-culture Model to Estimate the Effects of Interventional Regimens on Human Fecal Microbiota [jove.com]
- 10. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of the intestinal microbiota using SOLiD 16S rRNA gene sequencing and SOLiD shotgun sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Full-length 16S rRNA Sequencing Reveals Gut Microbiome Signatures Predictive of MASLD in children with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
cyanidin 3-arabinoside stability issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of cyanidin (B77932) 3-arabinoside in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My red-colored cyanidin 3-arabinoside solution lost its color after being dissolved in a neutral buffer (pH 7.0). What happened?
A: This is expected behavior. The color and stability of cyanidin 3-arabinoside, like other anthocyanins, are highly dependent on pH.[1][2] In highly acidic conditions (pH < 3), it exists predominantly in its stable, red-colored flavylium (B80283) cation form.[3][4] As the pH increases towards neutral, it undergoes structural transformations into a colorless carbinol (or hemiketal) form and a pale-yellow chalcone (B49325) form.[2][4][5] At pH values above 7, it converts to a purplish, unstable quinonoidal base which rapidly degrades.[2][3]
Q2: What is the optimal pH for preparing and storing aqueous solutions of cyanidin 3-arabinoside for short-term use?
A: For maximum stability and color retention in aqueous solutions, the pH should be maintained below 3.0.[3][4] A study on the closely related cyanidin 3-O-β-glucopyranoside demonstrated that 99% of the compound remained unchanged after 8 hours at 25°C when dissolved in a pH 2.0 buffer.[3][6]
Q3: How should I prepare and store long-term stock solutions of cyanidin 3-arabinoside?
A: Stock solutions should be prepared in a suitable solvent like ethanol (B145695).[7] For storage, it is critical to keep the solution in a sealed, airtight container, protected from light, and at low temperatures to prevent degradation.[7] Recommended storage conditions are -20°C for up to one month or -80°C for up to six months.[7] To avoid issues from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[7]
Q4: I am conducting a cell culture experiment and notice rapid degradation of the compound in the media. Is this normal?
A: Yes, this is a significant and well-documented issue. Standard cell culture media are typically buffered to a physiological pH of ~7.4, an environment where anthocyanins are inherently unstable.[8][9] At 37°C in cell culture media, the half-life of cyanidin glycosides can be as short as 4.5 hours.[8] This rapid degradation can lead to the formation of other compounds, such as protocatechuic acid and even hydrogen peroxide, which may be responsible for the observed biological effects, creating potential experimental artifacts.[9][10]
Q5: Besides pH, what are the primary factors that accelerate the degradation of cyanidin 3-arabinoside?
A: The main factors that accelerate degradation are:
-
Elevated Temperature: Higher temperatures significantly increase the rate of degradation.[1][4][11]
-
Light: Exposure to light, particularly UV light, can cause photo-degradation.[1][12]
-
Oxygen: The presence of molecular oxygen can lead to oxidative degradation.[1][2]
-
Enzymes: In biological systems or plant extracts, enzymes like polyphenol oxidase (PPO), peroxidases (POD), and glycosidases can actively break down the molecule.[13][14]
Q6: What are the primary degradation products I should be aware of?
A: The degradation process typically begins with the opening of the central pyrylium (B1242799) ring to form a chalcone structure.[5][15] This intermediate is unstable and further degrades into smaller phenolic compounds. The most commonly identified degradation product is protocatechuic acid.[10] Other smaller molecules like 2,4-dihydroxybenzoic acid may also be formed.[10]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Rapid color loss of a freshly prepared solution. | The pH of the aqueous solution is too high (≥ 4.0). | Acidify the solution to a pH between 2.0 and 3.0 using a suitable buffer or a dilute acid (e.g., formic acid, HCl). |
| The solution was exposed to bright light or left at room temperature. | Prepare solutions on ice and store them in amber vials or tubes wrapped in foil to protect from light. Minimize time at room temperature. | |
| Inconsistent or unexpected results in cell-based assays. | The compound is degrading during the incubation period. | Perform a time-course stability study of cyanidin 3-arabinoside in your specific cell culture medium at 37°C to determine its actual half-life. Reduce incubation times if possible. Consider that the observed effects could be due to degradation products.[8][9] |
| The stock solution has degraded over time. | Prepare fresh stock solutions regularly. Always store aliquots at -80°C for long-term use and avoid repeated freeze-thaw cycles.[7] | |
| Precipitate forms in the aqueous solution. | Low solubility at the prepared concentration and pH. | While cyanidin 3-arabinoside is water-soluble, high concentrations in certain buffers may lead to precipitation. Try reducing the concentration or preparing the initial stock in a solvent like ethanol before diluting into the aqueous buffer.[7] |
Quantitative Stability Data
Table 1: Influence of pH on the Stability of Cyanidin Glycosides Data based on cyanidin 3-O-β-glucopyranoside, a structurally similar compound, after 8 hours of incubation at 25°C.
| pH | Percent Remaining (%) | Visual Appearance |
| 2.0 | 99% | Intense Red |
| 4.0 | Significantly lower | Faded Red / Pink |
| 7.0 | Very low | Colorless |
| 9.0 | Very low (degraded) | Bluish, then fades |
(Source: Data adapted from Rakić et al., 2015)[3][6]
Table 2: Thermal Degradation of Cyanidin Glycosides in an Acidic Environment Data illustrates the general effect of temperature on stability. Half-life (t₁/₂) is the time required for 50% of the compound to degrade.
| Temperature (°C) | Half-life (t₁/₂) of Cyanidin-3-glucoside (min) | Degradation Rate Constant (k) (min⁻¹) |
| 80 | ~45.7 | 1.5 x 10⁻² |
| 120 | Significantly lower | 8.4 x 10⁻² |
(Source: Kinetic data based on studies of sour cherry anthocyanins, which follow first-order degradation)[11]
Table 3: Stability of Cyanidin Glycosides in Cell Culture Media Stability of various anthocyanin structures in DMEM at 37°C, highlighting the instability at physiological pH and temperature.
| Anthocyanidin Type | Average Half-life (t₁/₂) (hours) |
| Delphinidin (B77816) | ~0.43 |
| Petunidin | ~2.34 |
| Peonidin | ~4.31 |
| Cyanidin | ~4.45 |
| Malvidin | ~4.04 |
(Source: Wu et al., as cited in scientific literature)[8]
Experimental Protocols
Protocol 1: Monitoring Stability by HPLC-DAD
This method is ideal for accurately quantifying the remaining cyanidin 3-arabinoside over time.
-
Preparation of Standards: Prepare a calibration curve using a high-purity standard of cyanidin 3-arabinoside in an acidified solvent (e.g., methanol (B129727) with 0.1% formic acid).
-
Sample Preparation: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of your experimental solution. Immediately quench any reaction by diluting it in the cold, acidified solvent used for the standards.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[16]
-
Mobile Phase A: Water with 5% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient, for example, starting at 5% B, increasing to 30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: Diode-Array Detector (DAD) set to 520 nm for anthocyanins.[16]
-
Column Temperature: 30°C.[17]
-
-
Data Analysis: Integrate the peak area corresponding to cyanidin 3-arabinoside. Quantify the concentration at each time point using the calibration curve. Plot concentration versus time to determine the degradation kinetics and half-life.
Protocol 2: General Stability Assessment by UV-Vis Spectrophotometry
This method provides a quick, qualitative assessment of color loss, which corresponds to degradation.
-
Sample Preparation: Prepare your aqueous solution of cyanidin 3-arabinoside in the desired buffer (e.g., pH 7.4 for cell culture simulation).
-
Initial Measurement (T=0): Immediately after preparation, measure the full UV-Vis spectrum (e.g., 200-700 nm) of the solution. Note the absorbance maximum around 510-520 nm.
-
Incubation: Incubate the solution under your experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Measurements: At regular intervals, take a new spectral measurement.
-
Analysis: Observe the decrease in absorbance at the λmax (~520 nm) over time. A rapid decrease indicates instability.
Visualizations
References
- 1. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoencapsulation of Cyanidin 3-O-Glucoside | Encyclopedia MDPI [encyclopedia.pub]
- 6. [PDF] Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation products of cyanidin glycosides from tart cherries and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ftb.com.hr [ftb.com.hr]
- 12. scielo.br [scielo.br]
- 13. Degradation of cyanidin 3-rutinoside in the presence of (-)-epicatechin and litchi pericarp polyphenol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
preventing degradation of cyanidin arabinoside during extraction
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers prevent the degradation of cyanidin (B77932) arabinoside during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is cyanidin arabinoside, and why is it so unstable?
This compound is a type of anthocyanin, a natural water-soluble pigment belonging to the flavonoid family.[1] Its instability is due to its chemical structure, which is highly reactive and susceptible to transformations influenced by its environment.[1][2] Key factors that accelerate its degradation include pH, temperature, light, and the presence of oxygen.[3][4][5]
Q2: What is the most critical factor affecting stability during extraction?
The pH of the extraction solvent is one of the most critical factors.[1][4] this compound is most stable in a highly acidic environment, typically at a pH between 1.0 and 3.0.[2][3] In this pH range, it exists predominantly in its stable red flavylium (B80283) cation form.[2][3] As the pH increases towards neutral or alkaline conditions, it converts to less stable and colorless forms, eventually leading to irreversible degradation.[3][6]
Q3: Which solvents are recommended for extracting this compound?
Polar solvents such as ethanol (B145695), methanol (B129727), water, or mixtures thereof are most effective for extracting anthocyanins like this compound.[2][3] It is crucial to acidify these solvents to maintain stability.[2] Weak acids like formic, acetic, or citric acid are often recommended over strong acids, which can potentially cause hydrolysis of the glycosidic bond over time.[2][3]
Q4: How does temperature impact the stability of this compound?
Elevated temperatures significantly accelerate the degradation of anthocyanins.[1][3] High heat can cause the loss of the sugar moiety (arabinose), cleavage of the C-ring, and polymerization, leading to a brownish final product instead of the desired red or purple color.[1][3] Therefore, all extraction and solvent evaporation steps should be conducted at low temperatures, ideally below 40°C.[3]
Q5: Why is it necessary to protect the extraction process from light?
Exposure to light, particularly UV radiation, can cause the acyl groups of anthocyanins to detach and accelerate degradation.[4][7] To prevent this, it is recommended to conduct the extraction in a dark room, use amber-colored glassware, or wrap flasks and containers in aluminum foil.[3]
Q6: How does oxygen contribute to degradation?
Oxygen, especially in combination with high temperatures, is highly detrimental to anthocyanin stability.[1] It promotes oxidative reactions that lead to the breakdown of the cyanidin structure.[1] To minimize this, solvents can be degassed before use, and the extraction can be performed under an inert atmosphere, such as nitrogen or argon.[3]
Q7: What role do native plant enzymes play in degradation?
During the extraction process, enzymes like polyphenol oxidase and peroxidase can be released from cellular compartments.[1] In the presence of oxygen, these enzymes accelerate the degradation of anthocyanins, leading to browning.[1] A brief heat treatment of the raw material (blanching) can help inactivate these enzymes and improve stability.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| The final extract is brownish instead of red or purple. | Degradation: The anthocyanin structure has been irreversibly altered.[3] | 1. Verify pH: Ensure the extraction solvent is sufficiently acidic (pH 1-3). Measure the pH throughout the process.[3] 2. Reduce Temperature: Avoid high temperatures (>40°C) during extraction and concentration steps.[3] 3. Limit Oxygen Exposure: Use degassed solvents or purge the extraction vessel with an inert gas like nitrogen.[3] 4. Protect from Light: Use amber glassware or cover equipment with aluminum foil.[3] |
| The yield of this compound is very low. | 1. Incomplete Extraction: The solvent or method is not optimal for the plant matrix. 2. Degradation During Process: Conditions are not optimized for stability. | 1. Optimize Solvent: Test different acidified solvent systems (e.g., ethanol/water, methanol/water).[2][3] 2. Improve Cell Lysis: Ensure the plant material is finely and uniformly ground to maximize surface area.[3] 3. Increase Extraction Time/Cycles: Consider longer extraction periods or perform multiple extractions on the same sample.[3] 4. Review Stability Parameters: Re-evaluate pH, temperature, and light/oxygen exposure at every step of the process. |
| The purified extract loses its color during storage. | Improper Storage Conditions: The extract is degrading over time due to exposure to destabilizing factors. | 1. Temperature: Store the final extract at low temperatures, ideally -20°C or below.[3] 2. Light: Store in amber vials or wrap containers to protect from light.[3] 3. Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.[3] 4. pH: Ensure the extract is dissolved in an acidic buffer or solvent to maintain stability.[3] |
Quantitative Data Summary
Table 1: Influence of Extraction Method and Conditions on Anthocyanin Yield
| Plant Source | Extraction Method | Solvent System | Temperature (°C) | Yield | Reference |
| Cranberry Pomace | Pressurized Liquid Extraction (PLE) | Ethanol | 60–120 | Maximized yield | [8] |
| Red Grape Pomace | Pressurized Liquid Extraction (PLE) | 50% Ethanol/Water | 100 | 497 ± 13 mg/100 g DW | [8] |
| Jabuticaba Skins | Pressurized Liquid Extraction (PLE) | Ethanol | 80 | 2.4 ± 0.5 mg C3G*/g DM | [8] |
| Blueberry Residues | Supercritical Fluid Extraction (SFE) | CO₂ with 10% acidified Ethanol/Water (pH 2) | 60 | 22 mg C3R**/g dry residue | [8] |
| Cranberry Pomace | NADES*** | Citric acid:maltose (4:1) with 35.5% water | N/A | High selectivity for cyanidin-3-O-arabinoside | [8] |
*C3G: Cyanidin-3-O-glucoside equivalent **C3R: Cyanidin-3-O-rutinoside equivalent ***NADES: Natural Deep Eutectic Solvents
Table 2: Key Factors Affecting Anthocyanin Stability
| Factor | Condition | Effect on Stability | Reference |
| pH | < 3.0 | Most stable (Flavylium cation form) | [2][3][6] |
| 4.0 - 6.0 | Equilibrium between multiple forms, color loss | [1] | |
| > 7.0 | Rapid degradation | [1] | |
| Temperature | 25°C vs 35°C | Total anthocyanin content reduced by more than half at 35°C | [1] |
| > 40°C | Significant acceleration of degradation | [3] | |
| 140 - 160°C | Significant decrease in anthocyanin content observed in PLE | [8] | |
| Oxygen | Presence | Accelerates thermal degradation and browning | [1] |
| Absence | Protects against thermal degradation | [1] | |
| Light | Exposure | Accelerates degradation | [4][7] |
| Darkness | Preserves stability | [3] |
Experimental Protocols
Protocol 1: General Acidified Solvent Extraction
This protocol describes a standard method for extracting this compound from a solid plant matrix.
-
Sample Preparation: Freeze-dry the plant material to remove water and grind it into a fine, homogenous powder.
-
Solvent Preparation: Prepare the extraction solvent. A common choice is 70% ethanol (v/v) acidified with 1% citric acid to achieve a pH between 1.0 and 3.0.[3]
-
Extraction:
-
Add the powdered sample to the acidified solvent in an amber flask (a common ratio is 1:20, w/v).[3]
-
If not using an amber flask, wrap it completely in aluminum foil to protect it from light.[3]
-
Stir the mixture on a magnetic stirrer at a controlled low temperature (e.g., 4°C or room temperature) for 2-12 hours.[3]
-
-
Filtration: Separate the solid residue from the liquid extract by vacuum filtration through a Whatman No. 1 filter paper.[3]
-
Concentration: Concentrate the filtrate using a rotary evaporator. Crucially, maintain a low water bath temperature (<40°C) to prevent thermal degradation.[3]
-
Storage: Store the final concentrated extract at -20°C or below in an amber vial under a nitrogen atmosphere.[3]
Protocol 2: Solid-Phase Extraction (SPE) for Purification
This protocol is used to clean up the crude extract, removing sugars and other polar impurities to isolate the anthocyanin fraction.
-
Cartridge Selection: Use a C18 SPE cartridge.[3]
-
Cartridge Conditioning:
-
Wash the cartridge with one column volume of methanol.[3]
-
Equilibrate the cartridge with two column volumes of acidified water (e.g., water with 0.01% HCl, pH ~2).
-
-
Sample Loading:
-
Reconstitute the dried crude extract from Protocol 1 in a minimal amount of the equilibration solution (acidified water).[3]
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with two column volumes of acidified water to elute sugars and other highly polar impurities.[3]
-
Elution: Elute the this compound from the cartridge using acidified methanol (e.g., 0.1% formic acid in methanol).[3]
-
Final Step: Collect the colored eluate. Evaporate the methanol under a gentle stream of nitrogen or using a rotary evaporator at low temperature (<40°C). The purified compound is now ready for analysis or storage.[3]
Visualizations
References
- 1. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Cyanidin Arabinoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of cyanidin (B77932) arabinoside from other anthocyanins.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating cyanidin arabinoside and other anthocyanins?
A1: The most widely used stationary phase for the separation of anthocyanins, including this compound, is a C18 reversed-phase column.[1][2] These columns, filled with silica (B1680970) particles bonded with alkyl chains, are effective for separating anthocyanins due to their polarity.[1] While C18 is most common, other phases like C8, phenyl, or polymeric-based columns can also be utilized depending on the specific separation needs.[1]
Q2: What is a typical mobile phase composition for anthocyanin separation?
A2: A typical mobile phase consists of a gradient mixture of an aqueous solution and an organic solvent, both acidified.[3][4][5] Commonly, the aqueous phase is water with an acidifier like formic acid or phosphoric acid, and the organic modifier is acetonitrile (B52724) or methanol (B129727).[1][3][4][5][6][7] Acidification is crucial to maintain the anthocyanins in their stable flavylium (B80283) cation form, which is essential for good chromatography.[8][9]
Q3: Why is the mobile phase acidified for anthocyanin analysis?
A3: Acidifying the mobile phase is necessary to ensure that anthocyanins remain in their stable, colored flavylium cationic form.[8][9] At higher pH values, anthocyanins can undergo structural transformations, leading to colorless or different colored forms, which can cause peak broadening and poor reproducibility.[9][10] Strong acidic conditions are often required for reproducible and high-sensitivity analysis.[8]
Q4: What detection wavelength is typically used for anthocyanins?
A4: Anthocyanins are typically detected in the visible range, with a wavelength of around 520 nm being very common.[3][4][5][7][9][11] This wavelength corresponds to the maximum absorbance of the red-colored flavylium cation of many common anthocyanins.
Q5: How does temperature affect the separation of anthocyanins?
A5: Increasing the column temperature can improve separation efficiency by reducing band broadening.[10] Higher temperatures can speed up the inter-conversion between different structural forms of anthocyanins, leading to sharper peaks.[10] However, temperature can also affect the selectivity of the separation, potentially changing the elution order of some anthocyanins.[10] It is important to operate within the temperature limits of the column and the stability of the analytes.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and other anthocyanins.
Problem 1: Poor Peak Resolution or Co-elution
-
Symptom: Peaks for this compound and other anthocyanins are not well separated, overlapping significantly.[12][13]
-
Possible Causes & Solutions:
-
Inadequate Mobile Phase Gradient: The gradient elution profile may not be optimal.
-
Solution: Adjust the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.[9] Experiment with different starting and final concentrations of the organic solvent.
-
-
Incorrect Mobile Phase Composition: The choice of organic solvent or acidifier may not be ideal.
-
Suboptimal Temperature: The column temperature may not be optimal for the separation.
-
Column Degradation: The column performance may have deteriorated over time.[13]
-
Solution: Replace the column with a new one of the same type. Ensure proper column washing and storage procedures are followed to prolong column lifetime.
-
-
Problem 2: Peak Tailing
-
Symptom: Peaks are asymmetrical with a "tail" extending from the back of the peak.[13]
-
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the polar anthocyanin molecules.
-
Solution: Ensure the mobile phase is sufficiently acidic (e.g., using formic or phosphoric acid) to suppress the ionization of silanol groups.[8] Using a column with end-capping can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[12]
-
Solution: Reduce the injection volume or dilute the sample.[12]
-
-
Problem 3: Shifting Retention Times
-
Symptom: The retention times for the same analytes vary between injections.[13]
-
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before each injection.[13]
-
Solution: Increase the equilibration time between runs to ensure the column is ready for the next injection.[13]
-
-
Pump Issues: The HPLC pumps may not be delivering a consistent mobile phase composition.[13]
-
Solution: Check the pump performance, including the proportioning valves. Degas the mobile phases to prevent air bubbles in the pump heads.[13]
-
-
Changes in Mobile Phase Composition: The mobile phase composition may change over time due to evaporation of the more volatile organic solvent.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
-
-
Problem 4: No Peaks or Loss of Sensitivity
-
Symptom: No peaks are observed, or the peak heights are significantly lower than expected.[13]
-
Possible Causes & Solutions:
-
Injector Issue: The sample may not be injected properly.
-
Solution: Check the injector for leaks or a bad rotor seal.[13]
-
-
Detector Problem: The detector lamp may be failing or turned off.[13]
-
Solution: Check the detector status and replace the lamp if necessary.[13]
-
-
Sample Degradation: Anthocyanins are sensitive to light and pH changes.
-
Solution: Prepare samples fresh and store them in amber vials, protected from light. Ensure the sample solvent is acidic to maintain stability.
-
-
Quantitative Data Summary
Table 1: Example HPLC Parameters for Anthocyanin Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 250 x 4.6 mm, 5 µm[7][8] | C18, 150 x 4.6 mm, 5 µm[15] | C18, 100 x 3.0 mm, 2 µm[8] |
| Mobile Phase A | Water with 0.3% Phosphoric Acid[3][4][5] | Water with 0.5% Formic Acid[7] | Water with 10% Formic Acid[8] |
| Mobile Phase B | Acetonitrile[3][4][5] | Acetonitrile with 0.5% Formic Acid[7] | Acetonitrile/Methanol/Water/Formic Acid |
| Flow Rate | 0.8 mL/min[3] | 1.0 mL/min[7][11] | Not Specified |
| Column Temp. | 25°C[3] | Not Specified | Not Specified |
| Detection | 520 nm[3][4][5][7][11] | 520 nm[3][4][5][7][11] | Not Specified |
| Injection Vol. | 10 µL[3] | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: General HPLC Method for Anthocyanin Separation
This protocol provides a general starting point for the separation of this compound and other anthocyanins. Optimization will likely be required.
-
Instrumentation:
-
Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or phosphoric acid)
-
Anthocyanin standards (including this compound)
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve anthocyanin extracts or standards in a solvent similar to the initial mobile phase (e.g., 10% acetonitrile in water with 0.5% formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample and standards.
-
Identify peaks by comparing retention times with standards.
-
Quantify using a calibration curve generated from the standards.
-
Visualizations
Caption: A typical experimental workflow for HPLC analysis of anthocyanins.
Caption: Troubleshooting logic for addressing poor peak resolution in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and application of HPLC for simultaneous separation of six well-known major anthocyanins in blueberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 8. ymcamerica.com [ymcamerica.com]
- 9. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Oral Delivery of Cyanidin 3-Arabinoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the oral delivery of cyanidin (B77932) 3-arabinoside.
Frequently Asked Questions (FAQs)
Q1: What is cyanidin 3-arabinoside and what are its key physicochemical properties?
Cyanidin 3-arabinoside is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many fruits and vegetables.[1] It is a glycoside of cyanidin, where an arabinose sugar is attached to the core cyanidin structure.[2] Its oral delivery is hampered by its physicochemical characteristics.
Table 1: Physicochemical Properties of Cyanidin 3-Arabinoside and Related Compounds
| Property | Cyanidin 3-Arabinoside | Cyanidin (Aglycone) | Reference |
|---|---|---|---|
| Molecular Formula | C₂₀H₁₉ClO₁₀ | C₁₅H₁₁O₆⁺ | [3] |
| Molecular Weight | 454.8 g/mol | 287.24 g/mol | [2][3] |
| Solubility | Water-soluble | Low water solubility | [1][2] |
| LogP (Lipophilicity) | Low (hydrophilic) | 3.05 |[2] |
Q2: What are the primary barriers to the successful oral delivery of cyanidin 3-arabinoside?
The oral bioavailability of cyanidin 3-arabinoside, like other anthocyanins, is severely limited by a series of physiological barriers in the gastrointestinal (GI) tract.[4] These challenges include its inherent instability, low permeability across the intestinal wall, and rapid metabolism.[1][5]
Troubleshooting Guides
Problem 1: Compound shows significant degradation during in vitro simulated gastrointestinal digestion.
Issue: You observe a rapid loss of cyanidin 3-arabinoside concentration when subjecting it to simulated gastric fluid (SGF) followed by simulated intestinal fluid (SIF).
Possible Causes & Solutions:
-
pH Instability: Anthocyanins are highly sensitive to pH changes. The flavylium (B80283) cation form is stable only at very low pH (e.g., pH 1-3).[6] As the pH increases in the simulated intestinal environment (pH 6.8-7.4), the molecule converts to unstable forms like the quinoidal base and chalcone, leading to rapid degradation.[2][7]
-
Troubleshooting: Confirm the pH of your SIF. If degradation is primarily in the intestinal phase, this is the likely cause. Encapsulation techniques can shield the molecule from these pH shifts.[8]
-
-
Enzymatic Degradation: While less pronounced than pH effects, digestive enzymes can contribute to degradation. More significantly, gut microbiota possess enzymes like β-glucosidase that can hydrolyze the glycosidic bond, releasing the less stable aglycone (cyanidin).[9][10]
-
Troubleshooting: For in vitro models, run a control without digestive enzymes to isolate the effect of pH. To address microbial degradation, consider delivery systems that release the compound in the upper small intestine before it reaches the colon in high concentrations.
-
Table 2: pH-Dependent Stability of Anthocyanins
| pH | Dominant Form | Color | Stability | Reference |
|---|---|---|---|---|
| < 3 | Flavylium Cation | Red/Purple | High | [6] |
| 4-5 | Carbinol (Colorless) | Colorless | Low | [6] |
| 6-8 | Quinoidal Base, Chalcone | Blue/Violet, Yellow | Very Low (Degrades) |[2][6] |
Problem 2: Very low apparent permeability (Papp) observed in Caco-2 cell monolayer assays.
Issue: Your experiments consistently yield Papp values below 1.0 x 10⁻⁶ cm/s, suggesting poor absorption.
Possible Causes & Solutions:
-
High Hydrophilicity: Cyanidin 3-arabinoside is a hydrophilic molecule due to its sugar moiety and multiple hydroxyl groups. This limits its ability to passively diffuse across the lipid bilayer of intestinal epithelial cells.[9]
-
Involvement of Efflux Transporters: Flavonoids can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds back into the intestinal lumen, reducing net absorption.
-
Troubleshooting: Perform a bi-directional transport study (Apical-to-Basolateral and Basolateral-to-Apical). A B-to-A Papp value that is significantly higher (e.g., >1.5-2 fold) than the A-to-B Papp value suggests the involvement of active efflux.[11]
-
-
Monolayer Integrity Issues: A compromised Caco-2 monolayer can lead to artificially high or inconsistent Papp values.
-
Troubleshooting: Always measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity. A significant drop in TEER indicates toxicity or damage. Also, measure the permeability of a paracellular marker like Lucifer Yellow to confirm tight junction integrity.[12][13]
-
Table 3: Typical Apparent Permeability (Papp) Values and Absorption Classification
| Papp (cm/s) | Classification | Expected Human Absorption | Reference |
|---|---|---|---|
| < 1.0 x 10⁻⁶ | Poorly Absorbed | 0-20% | [12] |
| 1.0 - 10 x 10⁻⁶ | Moderately Absorbed | 20-70% | [12] |
| > 10 x 10⁻⁶ | Well Absorbed | 70-100% | [11][12] |
Note: Most flavonoids, including anthocyanins, typically fall into the "Poorly Absorbed" category.
Problem 3: Low in vivo bioavailability despite formulation improvements.
Issue: You have developed a novel formulation (e.g., nanoemulsion, liposome) but still observe very low plasma concentrations of the parent compound in animal studies.
Possible Causes & Solutions:
-
Extensive First-Pass Metabolism: Even if absorption is improved, anthocyanins undergo extensive metabolism in both the intestinal cells and the liver before reaching systemic circulation.[5] They are rapidly converted into glucuronidated, sulfated, and methylated metabolites.[14]
-
Troubleshooting: When analyzing plasma samples, do not just look for the parent cyanidin 3-arabinoside. Use LC-MS/MS to screen for its expected metabolites. Often, the concentration of metabolites is significantly higher than that of the parent compound.[5]
-
-
Rapid Clearance: The parent compound and its metabolites are typically cleared from the plasma very quickly.[14]
-
Troubleshooting: Ensure your blood sampling schedule is frequent enough, especially in the first 1-2 hours post-administration, to capture the Cmax (maximum concentration) accurately. The Tmax (time to reach Cmax) for many anthocyanins is very short, sometimes as little as 15 minutes.[14]
-
-
Formulation Instability In Vivo: The delivery system may not be stable enough to withstand the harsh in vivo environment, leading to premature release of the compound.
Table 4: Impact of Delivery Systems on Anthocyanin Stability & Bioavailability
| Delivery System | Key Advantage | Example Outcome | Reference |
|---|---|---|---|
| Protein/Polysaccharide Complex | Enhances stability through binding | Soy protein microcapsules reduced anthocyanin release in SGF from 70.9% (unencapsulated) to 27% | [9][15] |
| Nanoemulsions/Nanoliposomes | Protects from degradation, increases permeability | Nanoliposomes increased cellular uptake of anthocyanins in Caco-2 cells | [8][16] |
| Nanoparticles | Provides controlled release and protection | Nanoencapsulated anthocyanins showed altered absorption kinetics and increased blood bioavailability in mice compared to free form |[17] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is adapted from standard methods used to assess intestinal drug absorption.[11][12][13]
1. Cell Culture & Seeding:
-
Culture Caco-2 cells in MEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.[11]
-
Seed cells at a density of ~8 x 10⁴ cells/cm² onto 12-well Transwell inserts (0.4 µm pore size).
-
Maintain the culture for 19-21 days, changing the medium every 2-3 days until differentiation into a confluent monolayer.
2. Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each monolayer using an epithelial volt-ohm meter.
-
Only use monolayers with TEER values >250 Ω·cm², as this indicates proper tight junction formation.
3. Transport Experiment (Apical to Basolateral):
-
Gently wash the monolayer twice with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Add HBSS to the basolateral (receiver) chamber.
-
Add the test solution (cyanidin 3-arabinoside dissolved in HBSS) to the apical (donor) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.
-
Collect a sample from the apical chamber at the beginning and end of the experiment.
4. Sample Analysis & Calculation:
-
Quantify the concentration of cyanidin 3-arabinoside in all samples using a validated HPLC or LC-MS/MS method.[11]
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
- dQ/dt = The rate of compound appearance in the receiver chamber (µg/s).
- A = The surface area of the membrane (cm²).
- C₀ = The initial concentration in the donor chamber (µg/mL).
Protocol 2: In Vitro Stability Assay in Simulated GI Fluids
This protocol assesses the chemical stability of the compound under conditions mimicking the stomach and small intestine.
1. Preparation of Solutions:
-
Simulated Gastric Fluid (SGF): Prepare a solution of 0.2% NaCl and 0.32% pepsin in water, and adjust the pH to 2.0 with HCl.
-
Simulated Intestinal Fluid (SIF): Prepare a solution of 0.68% KH₂PO₄ and 1% pancreatin (B1164899) in water, and adjust the pH to 6.8 with NaOH.
-
Test Compound: Prepare a stock solution of cyanidin 3-arabinoside in a suitable solvent (e.g., DMSO, ethanol) and dilute it into SGF and SIF to the final desired concentration.
2. Gastric Phase Incubation:
-
Add the test compound to SGF and incubate at 37°C with gentle agitation.
-
Collect aliquots at time zero and subsequent time points (e.g., 30, 60, 120 minutes).
-
Immediately stop any enzymatic reaction by adding a quenching solvent (e.g., cold acetonitrile) and store samples at -20°C or below until analysis.
3. Intestinal Phase Incubation:
-
Perform this incubation separately or sequentially after the gastric phase by adjusting the pH of the gastric incubate to 6.8 and adding pancreatin.
-
Incubate at 37°C with gentle agitation.
-
Collect and process aliquots as described for the gastric phase.
4. Analysis:
-
Analyze the concentration of the remaining parent compound in each sample by HPLC or UV-Vis spectrophotometry at the λmax of cyanidin 3-arabinoside (~520 nm).
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics.
References
- 1. Employ of Anthocyanins in Nanocarriers for Nano Delivery: In Vitro and In Vivo Experimental Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanidin 3-arabinoside | C20H19ClO10 | CID 91810602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability of anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in embedding techniques of anthocyanins: Improving stability, bioactivity and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability of Anthocyanins: Whole Foods versus Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nanoliposomes a future based delivery vehicle of cyanidin-3-O-glucoside against major chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DSpace [helda.helsinki.fi]
improving the solubility of cyanidin-3-o-arabinoside for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of cyanidin-3-o-arabinoside in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving cyanidin-3-o-arabinoside?
A1: Cyanidin-3-o-arabinoside is a polar molecule with solubility in various organic solvents and aqueous solutions. The choice of solvent will depend on the specific requirements of your in vitro assay. Commonly used solvents include:
-
Ethanol (B145695): A good option for initial stock solutions.[1][2] It may require warming and sonication to achieve higher concentrations.
-
Dimethyl sulfoxide (B87167) (DMSO): Widely used for dissolving compounds for cell-based assays due to its high solubilizing power.[3]
-
Dimethylformamide (DMF): Another suitable organic solvent for creating stock solutions.
-
Acidified Water/Buffers: Anthocyanins are generally more stable in acidic conditions (pH < 7).[4][5][6][7] Using a slightly acidic buffer can improve both solubility and stability. However, for cell-based assays, the final pH must be compatible with the culture conditions.
-
Phosphate-Buffered Saline (PBS): Limited solubility has been reported in PBS at neutral pH.[3]
Q2: What is the maximum recommended final concentration of solvents like DMSO or ethanol in my in vitro assay?
A2: High concentrations of organic solvents can be toxic to cells. It is crucial to keep the final solvent concentration in your cell culture medium as low as possible, typically:
-
DMSO: Below 0.5% (v/v) for most cell lines.[3][8][9][10][11] Some sensitive or primary cells may require concentrations as low as 0.1%.[3][9]
-
Ethanol: The tolerated concentration can vary significantly between cell lines and exposure times.[12][13][14][15] It is advisable to keep the final concentration well below 1% (v/v) and to perform a vehicle control to assess any potential solvent-induced effects.
Q3: My cyanidin-3-o-arabinoside solution is not stable. What factors affect its stability?
A3: The stability of cyanidin-3-o-arabinoside, like other anthocyanins, is influenced by several factors:[16]
-
pH: Anthocyanins are most stable at acidic pH (typically below 3) where they exist as the colored flavylium (B80283) cation.[5][6][7] In neutral or alkaline solutions, they can degrade.[17]
-
Temperature: Higher temperatures can accelerate degradation.[18] Stock solutions should be stored at low temperatures (-20°C or -80°C).[2]
-
Light: Exposure to light can cause degradation.[16] Protect solutions from light by using amber vials or wrapping containers in foil.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q4: How can I visually identify if cyanidin-3-o-arabinoside has precipitated in my cell culture medium?
A4: Compound precipitation can be identified by:
-
Cloudiness or Turbidity: The medium may lose its clarity and appear hazy.
-
Visible Particles: You might observe small particles floating in the medium or settled at the bottom of the culture vessel.
-
Crystalline Structures: Under a microscope, you may see distinct crystal formations.
-
Color Change: Since cyanidin-3-o-arabinoside is a pigment, precipitation might lead to a non-uniform color distribution or a decrease in the color intensity of the supernatant.
It is important to differentiate precipitation from microbial contamination, which often presents with a more uniform turbidity and may be accompanied by a pH change (indicated by the phenol (B47542) red in the medium).[1]
Troubleshooting Guides
Issue 1: Immediate Precipitation of Cyanidin-3-O-Arabinoside Upon Addition to Cell Culture Media
This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous medium.
| Possible Cause | Explanation | Troubleshooting Step |
| Poor Aqueous Solubility | The final concentration of cyanidin-3-o-arabinoside exceeds its solubility limit in the aqueous cell culture medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[19] |
| Rapid Solvent Exchange | Adding a concentrated organic stock directly to a large volume of aqueous media causes the compound to "crash out" of solution. | Perform a serial dilution. First, make an intermediate dilution of your stock in a small volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of the medium.[19] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[19] |
| High Final Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) is too high, which can affect cell viability and compound solubility. | Ensure the final solvent concentration is kept to a minimum, ideally below 0.1% for sensitive applications and not exceeding 0.5% for most cell lines.[3][9][11] |
Issue 2: Delayed Precipitation of Cyanidin-3-O-Arabinoside in the Incubator
Precipitation that occurs after a few hours or days can be due to changes in the media over time.
| Possible Cause | Explanation | Troubleshooting Step |
| pH Shift | The pH of the culture medium can change over time due to cellular metabolism, which can affect the stability and solubility of cyanidin-3-o-arabinoside. | Ensure your medium has adequate buffering capacity. For long-term experiments, consider changing the medium more frequently. |
| Interaction with Media Components | Cyanidin-3-o-arabinoside may interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes.[18][20][21] | Test the stability of the compound in different basal media (e.g., DMEM, RPMI-1640). If using serum, try reducing the serum concentration or using a serum-free medium if your cells can tolerate it. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including the compound, leading to precipitation.[19] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids.[19] |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect solubility. | Minimize the time culture vessels are outside the incubator.[19] |
Experimental Protocols
Protocol 1: Preparation of a Cyanidin-3-O-Arabinoside Stock Solution
-
Weighing: Accurately weigh the desired amount of cyanidin-3-o-arabinoside powder.
-
Solvent Selection: Choose an appropriate solvent such as DMSO or ethanol.
-
Dissolution: Add the solvent to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Aid Solubilization (if necessary): If the compound does not dissolve readily, vortex the solution and/or sonicate it in a water bath. Gentle warming (e.g., 37°C) can also be applied.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Pre-warm Media: Pre-warm the complete cell culture medium (with serum and supplements) to 37°C.
-
Intermediate Dilution (Recommended):
-
Thaw an aliquot of your concentrated stock solution.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a small volume of the pre-warmed medium. Mix gently by pipetting.
-
-
Final Dilution:
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve your desired final concentration.
-
Ensure the final solvent concentration is within the tolerated limits for your cells.
-
-
Mix and Use: Gently mix the final working solution and add it to your cells immediately.
Data Presentation
Table 1: Solubility of Cyanidin-3-O-Arabinoside in Various Solvents
| Solvent | Solubility | Reference(s) |
| Ethanol | 4.5 mg/mL (with ultrasonic and warming) | [1][2] |
| DMSO | 10 mg/mL | [3] |
| DMF | 17 mg/mL | [3] |
| PBS (pH 7.2) | 0.14 mg/mL | [3] |
Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays
| Solvent | Maximum Recommended Final Concentration (v/v) | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent. Always include a vehicle control. |
| Ethanol | < 1% | Cytotoxicity is dose and time-dependent. A vehicle control is essential. |
Visualizations
Caption: Workflow for preparing cyanidin-3-o-arabinoside solutions.
Caption: Troubleshooting flowchart for precipitation issues.
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. Factors Affecting Cellular Uptake of Anthocyanins: The Role of pH, Glucose and Anthocyanin Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. Anthocyanin Production from Plant Cell and Organ Cultures In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and characterizing cyanidin arabinoside degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing cyanidin (B77932) arabinoside degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of cyanidin arabinoside?
A1: The degradation of this compound, like other cyanidin glycosides, primarily involves the cleavage of the glycosidic bond and the opening of the heterocyclic pyran ring. The main degradation products identified are the aglycone, cyanidin, which is further degraded to protocatechuic acid and phloroglucinaldehyde.[1][2]
Q2: What environmental factors are known to accelerate the degradation of this compound?
A2: The stability of this compound is significantly influenced by several factors, including:
-
pH: Anthocyanins like this compound are most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, the degradation rate rapidly increases.
-
Temperature: Elevated temperatures promote the degradation of this compound.
-
Light: Exposure to light, particularly UV light, can lead to the photodegradation of the molecule.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Enzymes: The presence of enzymes such as polyphenol oxidases can accelerate degradation.[3]
Q3: What is a forced degradation study and why is it important for this compound?
A3: A forced degradation study, also known as stress testing, is a process where a drug substance is intentionally exposed to harsh conditions to accelerate its degradation.[4] This is crucial for:
-
Identifying potential degradation products: It helps in the early identification of degradants that might form under normal storage conditions over a longer period.
-
Understanding degradation pathways: It provides insights into the chemical breakdown mechanisms of the molecule.
-
Developing stability-indicating analytical methods: The generated degradation products are used to develop and validate analytical methods that can accurately separate and quantify the active pharmaceutical ingredient from its impurities.
Q4: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the most powerful and commonly used technique for this purpose.[5][6][7][8]
-
HPLC separates the different compounds in a mixture.
-
MS/MS provides information about the molecular weight and structure of the separated compounds, allowing for their identification.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation of unknown degradation products.
Troubleshooting Guides
Problem 1: I am observing rapid degradation of my this compound standard solution.
-
Question: What could be causing the rapid degradation of my standard solution, and how can I prevent it?
-
Answer:
-
Check the pH of your solvent: this compound is highly unstable at neutral or alkaline pH. Ensure your solvent is acidified, typically with formic acid or trifluoroacetic acid, to a pH below 3.
-
Storage Conditions: Store your standard solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.[9] Avoid repeated freeze-thaw cycles.
-
Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.
-
Headspace Oxygen: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Problem 2: I am having difficulty separating this compound from its degradation products using HPLC.
-
Question: My HPLC chromatogram shows poor resolution between the parent compound and its degradants. What can I do to improve the separation?
-
Answer:
-
Optimize the Mobile Phase Gradient: A shallow gradient elution is often necessary to separate structurally similar compounds. Experiment with different gradient profiles and solvent compositions (e.g., acetonitrile/methanol (B129727) and acidified water).
-
Adjust the pH of the Mobile Phase: The retention of anthocyanins is highly dependent on the pH of the mobile phase. Small adjustments to the acid concentration can significantly impact selectivity.
-
Select the Appropriate Column: A C18 column is commonly used, but for highly polar degradation products, a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) might provide better separation.
-
Decrease the Flow Rate: A lower flow rate can improve resolution, although it will increase the run time.
-
Check for Column Overloading: Injecting too concentrated a sample can lead to peak broadening and poor separation. Try diluting your sample.
-
Problem 3: I am unable to identify the degradation products using MS/MS.
-
Question: I see peaks for potential degradation products in my HPLC chromatogram, but I cannot confidently identify them with MS/MS. What should I do?
-
Answer:
-
Optimize MS Parameters: Ensure that your MS parameters (e.g., collision energy, cone voltage) are optimized for the fragmentation of anthocyanins and their expected degradation products.
-
Acquire High-Resolution Mass Spectrometry (HRMS) Data: HRMS provides accurate mass measurements, which can help in determining the elemental composition of the unknown compounds.
-
Perform MS/MS Fragmentation of Standards: If you have authentic standards of suspected degradation products (e.g., protocatechuic acid, cyanidin), analyze them under the same conditions to compare their fragmentation patterns with your unknown peaks.
-
Consult Literature for Fragmentation Patterns: Review scientific literature for typical fragmentation patterns of cyanidin and its degradation products to aid in the interpretation of your mass spectra.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The extent of degradation should be targeted to be between 5-20%.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol with 0.1% HCl) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
-
Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for various time points (e.g., 15, 30, 60, 120 minutes).
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for various time points (e.g., 1, 2, 4, 8 hours).
-
-
Thermal Degradation (in solution):
-
Incubate an aliquot of the stock solution at 80°C in a sealed vial for various time points (e.g., 24, 48, 72 hours).
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a photostability chamber to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Control Sample:
-
Keep an aliquot of the stock solution at -20°C, protected from light, to serve as an unstressed control.
-
3. Sample Analysis:
-
Analyze all stressed and control samples by a validated stability-indicating HPLC-MS/MS method.
Protocol 2: HPLC-MS/MS Analysis of this compound and its Degradation Products
1. HPLC System and Column:
-
Use a standard HPLC system with a UV-Vis or DAD detector and a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
3. Gradient Elution:
-
A typical gradient might be:
- 0-5 min: 5% B
- 5-25 min: 5-30% B (linear gradient)
- 25-30 min: 30-50% B (linear gradient)
- 30-35 min: 50-5% B (linear gradient)
- 35-40 min: 5% B (re-equilibration)
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
4. UV-Vis/DAD Detection:
-
Monitor at 520 nm for anthocyanins and 280 nm for phenolic degradation products.
5. Mass Spectrometry Parameters (Example for a Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Multiple Reaction Monitoring (MRM) transitions:
- This compound: m/z 419 -> 287
- Cyanidin: m/z 287 -> 287
- Protocatechuic acid: m/z 155 -> 109
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Major Degradation Products
| Stress Condition | Reagent/Parameter | Incubation Conditions | Major Degradation Products Identified |
| Acid Hydrolysis | 1 M HCl | 60°C | Cyanidin, Protocatechuic acid |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | Protocatechuic acid, Phloroglucinaldehyde |
| Oxidation | 3% H₂O₂ | Room Temperature | Oxidized cyanidin derivatives |
| Thermal | 80°C | Solution | Cyanidin, Protocatechuic acid |
| Photodegradation | UV/Vis Light | Photostability Chamber | Photodegradation adducts |
Table 2: Example HPLC-MS/MS Parameters for Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 419 | 287 | ~15.2 |
| Cyanidin | 287 | 287 | ~18.5 |
| Protocatechuic acid | 155 | 109 | ~8.1 |
| Phloroglucinaldehyde | 153 | 125 | ~9.5 |
Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and mobile phase conditions.
Visualizations
Caption: Proposed degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Degradation of cyanidin 3-rutinoside in the presence of (-)-epicatechin and litchi pericarp polyphenol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sgs.com [sgs.com]
- 5. research-groups.usask.ca [research-groups.usask.ca]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. agilent.com [agilent.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Low Yield of Cyanidin 3-Arabinoside in Plant Extracts
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction and purification of cyanidin (B77932) 3-arabinoside from plant sources.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of cyanidin 3-arabinoside, offering potential causes and practical solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Incomplete Cell Lysis: Plant cell walls are not sufficiently broken down to release the anthocyanins. | Mechanical Disruption: Ensure thorough grinding of the plant material. For robust materials, pre-freezing with liquid nitrogen before grinding can improve cell wall fracture. Enzymatic Treatment: Consider pre-treatment with cell wall degrading enzymes like cellulases and pectinases before solvent extraction. |
| Inappropriate Solvent Choice: The solvent system may not be optimal for solubilizing cyanidin 3-arabinoside. | Solvent Optimization: Use acidified polar solvents. Methanol (B129727) or ethanol (B145695) with 0.1% to 1% hydrochloric acid or formic acid is commonly effective. The addition of water to the organic solvent can also improve extraction efficiency.[1] Solvent-to-Solid Ratio: Increase the solvent-to-solid ratio to ensure complete immersion and extraction of the plant material.[2] | |
| Degradation during Extraction: High temperatures, prolonged extraction times, or exposure to light can degrade the target compound.[3] | Temperature Control: Maintain low temperatures (e.g., 4°C) during extraction. If heat is used, keep it moderate and for a minimal duration.[2] Light Protection: Conduct the extraction in a dark environment or use amber glassware to prevent photodegradation.[3] Time Optimization: Minimize extraction time. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can reduce extraction times significantly compared to maceration.[4] | |
| Low Purity of Final Product | Co-extraction of Impurities: The solvent system may be extracting a wide range of other compounds (e.g., sugars, lipids, other phenolics). | Solvent Polarity Adjustment: Modify the polarity of the extraction solvent to be more selective for anthocyanins. Pre-extraction Wash: Consider a pre-wash of the plant material with a non-polar solvent like hexane (B92381) to remove lipids. |
| Inefficient Purification: The purification strategy may not be effectively separating cyanidin 3-arabinoside from other compounds. | Multi-step Purification: Employ a multi-step purification protocol. This may involve: - Solid-Phase Extraction (SPE): Use C18 cartridges to bind anthocyanins and wash away polar impurities like sugars. Elute anthocyanins with acidified methanol.[5] - Column Chromatography: Utilize techniques like Sephadex LH-20 or Amberlite XAD-7 resin chromatography for further separation.[6] - Preparative HPLC: For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is recommended.[2] | |
| Suspected Degradation of Cyanidin 3-Arabinoside | pH Instability: Anthocyanins are most stable in acidic conditions (pH 1-3). Neutral or alkaline pH can lead to rapid degradation.[1] | Maintain Acidic Conditions: Ensure all solvents and solutions used throughout the extraction and purification process are acidified.[4] |
| Thermal Degradation: Cyanidin glycosides are susceptible to heat. | Avoid High Temperatures: Use low-temperature extraction methods. During solvent evaporation, use a rotary evaporator under reduced pressure to keep the temperature low (ideally below 40°C).[2] | |
| Hydrolysis of the Arabinoside Moiety: The glycosidic bond can be cleaved under harsh acidic conditions or elevated temperatures, converting cyanidin 3-arabinoside to its aglycone, cyanidin, which is less stable. | Use Weak Acids: Employ weak acids like formic or acetic acid for acidification instead of strong acids like concentrated HCl. Control Temperature and Time: Minimize exposure to heat and prolonged extraction times to reduce the risk of hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: Why is the yield of cyanidin 3-arabinoside often lower than other cyanidin glycosides, like cyanidin 3-glucoside?
A1: Several factors can contribute to this observation. The natural abundance of cyanidin 3-arabinoside may be lower than cyanidin 3-glucoside in many plant sources. Additionally, the arabinoside glycosidic bond may have different stability compared to the glucoside bond under certain extraction conditions, potentially leading to higher degradation rates. The efficiency of the specific extraction method for cyanidin 3-arabinoside may also be lower.
Q2: What is the optimal pH for extracting and storing cyanidin 3-arabinoside?
A2: Like other anthocyanins, cyanidin 3-arabinoside is most stable in acidic conditions, typically at a pH between 1 and 3.[1] In this pH range, it exists predominantly in its stable red flavylium (B80283) cation form.
Q3: Which solvents are most effective for extracting cyanidin 3-arabinoside?
A3: Acidified polar solvents are the most effective. Commonly used solvents include methanol, ethanol, or acetone, typically acidified with a small amount of weak acid such as formic acid, acetic acid, or citric acid.[4] The addition of water to the organic solvent can enhance extraction efficiency.[1]
Q4: How does temperature affect the stability of cyanidin 3-arabinoside during extraction?
A4: Elevated temperatures can significantly accelerate the degradation of cyanidin 3-arabinoside.[3] While moderate heat can sometimes improve extraction efficiency, it is a trade-off with potential degradation. It is generally recommended to use low-temperature extraction methods or to carefully control the temperature and duration of any heat-assisted extraction.[2]
Q5: Can I use ultrasound or microwave-assisted extraction for cyanidin 3-arabinoside?
A5: Yes, modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can be very effective. These methods can improve extraction efficiency, reduce extraction time, and may be performed at lower temperatures, thus minimizing degradation.[4]
Q6: How can I confirm the identity and purity of my extracted cyanidin 3-arabinoside?
A6: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the most common and reliable method for the identification and quantification of cyanidin 3-arabinoside.[7][8] Identification is confirmed by comparing the retention time and UV-Vis spectrum with a certified reference standard. Mass spectrometry (LC-MS) can provide further structural confirmation.
Data Presentation
Table 1: Comparison of Cyanidin 3-Arabinoside Yields from Various Plant Sources and Extraction Methods
| Plant Source | Extraction Method | Solvent | Yield of Cyanidin 3-Arabinoside | Reference |
| Black Chokeberry (Aronia melanocarpa) | Not specified | Not specified | 252.76 mg/100 g FW (average) | [9] |
| American Cranberry (Vaccinium macrocarpon) | Not specified | Not specified | 4.47 mg/100 g FW | [9] |
| Blueberry (Vaccinium corymbosum) | Not specified | Not specified | 2.5 mg/100g FW | [10] |
| Aronia Berries | Water Extraction (Optimized) | Water | ~47 mg/100 g FW (calculated from 30% of total anthocyanins) | [11] |
| Aronia Berries | 50% Hydroethanolic Solution | 50% Ethanol | 125.7 mg/100 g DW | [12] |
| Red Walnut ('Jinghong 1') Testa | Not specified | Not specified | Significantly higher than in 'D2-1' cultivar | [13] |
FW: Fresh Weight, DW: Dry Weight
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Cyanidin 3-Arabinoside from Berries
This protocol is optimized for the extraction of cyanidin 3-arabinoside from berry matrices, such as Aronia berries (chokeberries).
1. Sample Preparation:
-
Freeze-dry fresh berries to remove water content.
-
Grind the freeze-dried berries into a fine powder using a laboratory mill. Store the powder at -20°C in a desiccated environment until extraction.
2. Extraction:
-
Weigh 1 gram of the powdered berry sample into a 50 mL centrifuge tube.
-
Add 20 mL of acidified methanol (1% formic acid in methanol, v/v).
-
Place the tube in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 25°C).
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection flask.
-
Re-extract the pellet with another 20 mL of acidified methanol and repeat the sonication and centrifugation steps.
-
Combine the supernatants from both extractions.
3. Concentration:
-
Concentrate the pooled supernatant under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.
-
Evaporate to a small volume (e.g., 2-3 mL).
4. Purification (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified water (0.1% formic acid).
-
Load the concentrated extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.
-
Elute the anthocyanins with 5 mL of acidified methanol.
-
The resulting eluate is ready for HPLC analysis or further purification.
Protocol 2: Quantification of Cyanidin 3-Arabinoside by HPLC-DAD
This protocol provides a general method for the quantification of cyanidin 3-arabinoside in purified extracts.
1. Instrumentation:
-
HPLC system equipped with a diode-array detector (DAD), a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
2. Mobile Phase:
-
Mobile Phase A: 5% formic acid in water.
-
Mobile Phase B: 100% acetonitrile.
3. Gradient Elution:
-
A typical gradient program would be:
-
0-5 min: 5% B
-
5-20 min: Linear gradient to 20% B
-
20-25 min: Linear gradient to 30% B
-
25-30 min: Hold at 30% B
-
30-35 min: Return to 5% B and equilibrate for 5 minutes before the next injection.
-
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
4. Detection:
-
Monitor at 520 nm for anthocyanins.
-
The DAD should be set to scan a range (e.g., 200-600 nm) to obtain the full UV-Vis spectrum for peak identification.
5. Quantification:
-
Prepare a calibration curve using a certified reference standard of cyanidin 3-arabinoside at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject the standards and the sample extract.
-
Identify the cyanidin 3-arabinoside peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.
-
Quantify the amount of cyanidin 3-arabinoside in the sample by integrating the peak area and using the calibration curve.
Visualizations
Caption: Biosynthetic pathway of cyanidin 3-arabinoside.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. benchchem.com [benchchem.com]
- 3. Influences and Optimization: Factors Affecting the Extraction of Anthocyanins [greenskybio.com]
- 4. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. phcog.com [phcog.com]
- 7. mdpi.com [mdpi.com]
- 8. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 9. Showing all foods in which the polyphenol Cyanidin 3-O-arabinoside is found - Phenol-Explorer [phenol-explorer.eu]
- 10. academy.miloa.eu [academy.miloa.eu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
troubleshooting cyanidin arabinoside quantification in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of cyanidin (B77932) arabinoside in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when quantifying cyanidin arabinoside in complex matrices like plasma or tissue homogenates?
A1: The primary challenges include matrix effects, low recovery rates during sample preparation, and the inherent instability of the this compound molecule.[1][2] Complex matrices contain numerous endogenous components like proteins, lipids, and salts that can interfere with the analysis.[2]
Q2: What is a matrix effect and how does it affect my results?
A2: A matrix effect is the alteration of the ionization efficiency of the analyte (this compound) by co-eluting substances from the sample matrix.[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2][3]
Q3: How can I detect matrix effects in my assay?
A3: Common indicators of matrix effects include poor reproducibility between replicate injections, inaccurate results for quality control (QC) samples, and a significant difference in the slope of calibration curves prepared in solvent versus a blank sample matrix.[2]
Q4: What is the ideal pH for extracting and analyzing this compound?
A4: Acidic conditions (typically pH < 3) are crucial for maintaining the stability of this compound.[4][5] The flavylium (B80283) cation, the stable and colored form of anthocyanins, predominates at low pH.[4][5] Acidified solvents, often containing formic acid or citric acid, are recommended for both extraction and mobile phases.[4][6]
Q5: How stable is this compound during sample storage and analysis?
A5: this compound, like other anthocyanins, is susceptible to degradation with changes in pH, temperature, and light exposure.[7][8][9] Samples should be stored at low temperatures (e.g., -80°C) and protected from light.[6] Stability can be enhanced by acidification.[6] For instance, one study showed that after an 8-hour incubation at pH 2.0 and 25°C, 99% of cyanidin-3-O-glucoside (a closely related compound) remained, while only 27% of its aglycone form, cyanidin, was left.[5]
Troubleshooting Guides
Issue 1: Low Analyte Recovery
You are experiencing low and inconsistent recovery of this compound from your plasma samples.
Possible Causes:
-
Suboptimal Extraction Solvent: The solvent system may not be effectively disrupting the interactions between this compound and matrix components like proteins.
-
Inefficient Extraction Method: The chosen extraction technique (e.g., protein precipitation) may not be suitable for your specific matrix.
-
Analyte Degradation: The analyte may be degrading during the extraction process due to inappropriate pH or temperature.
Troubleshooting Steps:
-
Optimize Extraction Solvent:
-
Ensure the extraction solvent is acidified (e.g., with 0.1-1% formic acid) to maintain analyte stability.[6][10]
-
Experiment with different organic solvents mixed with the acidified aqueous solution (e.g., methanol (B129727), acetonitrile).[4]
-
-
Evaluate Different Extraction Techniques:
-
Protein Precipitation (PPT): While simple, it may result in lower recovery and significant matrix effects.[10]
-
Solid-Phase Extraction (SPE): This technique can provide cleaner extracts and significantly higher recovery rates.[10] Compare different SPE sorbents (e.g., C18, mixed-mode) to find the one with the best retention and elution profile for this compound.
-
Liquid-Liquid Extraction (LLE): This can be an alternative, but optimization of the organic solvent and aqueous phase pH is critical.[2]
-
-
Control for Degradation:
-
Perform all extraction steps on ice or at reduced temperatures to minimize thermal degradation.
-
Work quickly and protect samples from light.
-
Issue 2: Significant Matrix Effects and Poor Reproducibility
You observe high variability in your results and suspect significant ion suppression.
Possible Causes:
-
Co-elution of Matrix Components: Phospholipids, salts, and other endogenous molecules can co-elute with this compound and interfere with its ionization.
-
Inadequate Chromatographic Separation: The LC method may not be effectively separating the analyte from interfering matrix components.
-
Insufficient Sample Cleanup: The sample preparation method may not be adequately removing interfering substances.
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
If using protein precipitation, consider switching to a more rigorous method like SPE to obtain a cleaner sample extract.[10]
-
Incorporate a wash step in your SPE protocol to remove polar interferences.
-
-
Optimize Chromatographic Conditions:
-
Adjust the gradient elution profile of your mobile phase to improve the separation of this compound from matrix components.[11]
-
Consider using a different stationary phase (column) that offers alternative selectivity.
-
-
Employ Mitigation Strategies:
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples to compensate for consistent matrix effects.[2][3]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the most effective way to correct for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the lower limit of quantification.[3]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
Acidify the plasma by adding an equal volume of 2% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
-
SPE Procedure:
-
Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of acidified water (0.1% formic acid).
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of acidified water to remove polar impurities.
-
Dry the cartridge under vacuum or with nitrogen for 1 minute.
-
Elute the this compound with 1 mL of acidified methanol (0.1% formic acid).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Vortex and centrifuge before injecting into the LC-MS/MS system.
-
Protocol 2: UPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for anthocyanins.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition: The precursor ion will be the [M]+ of this compound, and the product ion will be the cyanidin aglycone fragment (m/z 287).[6] The exact m/z values should be determined by infusing a standard solution.
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Anthocyanin Recovery
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Reference |
| Protein Precipitation (PPT) | Cyanidin-3-glucoside | Human Plasma | 4.2 - 18.4 | [10] |
| Solid-Phase Extraction (SPE) | Cyanidin-3-glucoside | Human Plasma | 60.8 - 121.1 | [10] |
| Solid-Phase Extraction (SPE) | Cyanidin Glycosides | Human Plasma | ~40 - 50 | [6] |
Table 2: Matrix Effects Observed for Anthocyanins in Plasma
| Analyte | Matrix Effect (%) | Comments | Reference |
| Cyanidin Glycosides | 70 - 90 | Indicates ion suppression | [6] |
Visualizations
Caption: A typical experimental workflow for this compound quantification.
Caption: The impact of matrix effects on analyte ionization in the ESI source.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of cyanidin-3-glucoside (red kernel food colour) in beverages by high performance liquid chromatography and a study of its degradation by quadruple time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Stability of flavonoids and ascorbic acid Part 1: Development of an in" by Megan E West [docs.lib.purdue.edu]
- 10. agilent.com [agilent.com]
- 11. research-groups.usask.ca [research-groups.usask.ca]
minimizing pH-dependent color changes of cyanidin arabinoside in solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyanidin (B77932) arabinoside solutions. The information aims to help minimize pH-dependent color changes and ensure the stability of the compound during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the color of my cyanidin arabinoside solution changing over time?
A1: The color of this compound is highly dependent on its chemical structure, which is influenced by the pH of the solution.[1][2][3][4] At a low pH (typically below 3), it exists predominantly as the red-colored flavylium (B80283) cation, which is its most stable form.[3][4] As the pH increases, it undergoes structural transformations to a colorless carbinol pseudobase, a blue quinoidal base, and eventually degrades into a yellow chalcone, leading to color fading or changes from red to purple, blue, and then to yellowish-brown.[3]
Q2: What is the optimal pH for maintaining the red color of this compound?
A2: The optimal pH for maximum color stability of this compound is in the acidic range, typically between pH 1.0 and 3.0. In this range, the flavylium cation form predominates, providing the characteristic red color and the highest stability.[3][4]
Q3: How does temperature affect the stability of this compound solutions?
A3: Temperature is a critical factor in the stability of this compound. Increased temperatures accelerate the degradation of the compound, leading to faster color loss.[5][6][7] This degradation generally follows first-order kinetics.[5][6][7] It has been observed that cyanidin-arabinoside may be more sensitive to heat than its corresponding glucoside.[5] For long-term storage, it is recommended to keep stock solutions at -20°C or -80°C.[8]
Q4: Can other components in my solution affect the color stability of this compound?
A4: Yes, several components can interact with this compound and affect its color stability. Ascorbic acid, for instance, can accelerate its degradation. Conversely, the presence of other polyphenols or the addition of certain sugars can have a protective effect through a phenomenon known as co-pigmentation. Some metal ions, particularly trivalent ions like Al³⁺ and Fe³⁺, can form complexes with this compound, which can either stabilize or alter its color, often leading to a blue hue.[9][10][11][12]
Q5: How should I prepare and store a stock solution of this compound?
A5: To prepare a stock solution, dissolve cyanidin-3-O-arabinoside in a suitable solvent, which may require sonication and warming.[8] For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[8] The container should be sealed to protect it from moisture and light.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of red color in the solution. | The pH of the solution is too high (above 4.0). | Adjust the pH of the solution to a range of 1.0-3.0 using a suitable buffer (e.g., citrate (B86180) or glycine-HCl). |
| The solution is being stored at room temperature or an elevated temperature. | Store the solution at refrigerated temperatures (2-8°C) for short-term use or frozen at -20°C or -80°C for long-term storage.[8] | |
| The solution is exposed to light for extended periods. | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. | |
| Presence of degrading agents like ascorbic acid. | If possible, avoid the inclusion of ascorbic acid in the formulation. If its presence is necessary, consider the use of co-pigments to enhance stability. | |
| The solution color shifts to a bluish or purplish hue. | The pH is in the neutral range (around 6-7). | Lower the pH to the acidic range (1.0-3.0) to shift the equilibrium back to the red flavylium cation form. |
| Presence of certain metal ions (e.g., Fe³⁺, Al³⁺).[9][10][11][12] | If the blue color is undesirable, consider using a chelating agent to bind the metal ions. If a blue color is desired, the addition of these metal ions can be a method of stabilization at a higher pH. | |
| The solution appears yellow or brown. | Significant degradation has occurred, likely due to a combination of high pH, high temperature, or prolonged storage. | The solution is likely degraded and may not be suitable for the intended experiment. Prepare a fresh solution following the recommended handling and storage conditions. |
| Precipitation is observed in the solution. | The concentration of this compound is too high for the solvent. | Try diluting the solution or gently warming and sonicating to redissolve the precipitate.[8] Ensure the solvent is appropriate for the desired concentration. |
Quantitative Data Summary
Table 1: Effect of pH on the Stability of Cyanidin Glycosides at 25°C
| pH | Cyanidin-3-Glucoside (% remaining after 8 hours) | Cyanidin (% remaining after 8 hours) | General Trend for this compound |
| 2.0 | 99% | 27% | Expected to be most stable, similar to other glycosides. |
| 4.0 | More stable than aglycone | Less stable | Stability decreases as pH increases. |
| 7.0 | Less stable than aglycone | Very unstable | Significant degradation and color loss expected. |
| 9.0 | Unstable | Very unstable | Rapid degradation. |
| Data for cyanidin-3-glucoside and cyanidin are presented as a proxy due to the limited direct quantitative data for cyanidin-3-arabinoside. The general trend of decreasing stability with increasing pH is expected to be similar for this compound.[1][4] |
Table 2: Factors Influencing the Stability of this compound in Solution
| Factor | Effect on Stability | Notes |
| Low pH (1-3) | Increases stability | Maintains the red flavylium cation form.[3][4] |
| High pH (>4) | Decreases stability | Leads to structural changes and color degradation.[1][2] |
| High Temperature | Decreases stability | Accelerates degradation kinetics.[5][6][7] Cyanidin-arabinoside may be particularly heat-sensitive.[5] |
| Light Exposure | Decreases stability | Promotes photo-degradation. |
| Oxygen | Decreases stability | Can lead to oxidative degradation. |
| Ascorbic Acid | Decreases stability | Causes mutual degradation. |
| Sugars (e.g., sucrose) | Can increase stability | May protect from hydrolysis. |
| Co-pigments (other polyphenols) | Can increase stability | Forms complexes that protect the flavylium cation.[3] |
| Metal Ions (e.g., Fe³⁺, Al³⁺) | Can increase or alter stability | Forms metal complexes, often resulting in a blue color.[9][10][11][12] |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Solution
-
Reagent and Equipment Preparation:
-
Cyanidin-3-O-arabinoside powder.
-
Buffer solution, pH 2.0 (e.g., 0.1 M Glycine-HCl).
-
Co-pigment (optional, e.g., green tea extract, rutin).
-
Volumetric flasks.
-
Magnetic stirrer and stir bar.
-
pH meter.
-
Amber glass storage vials.
-
-
Procedure:
-
Accurately weigh the desired amount of cyanidin-3-O-arabinoside powder.
-
In a volumetric flask, dissolve the powder in the pH 2.0 buffer. Gentle warming and sonication may be required to aid dissolution.[8]
-
If using a co-pigment, add it to the solution. A molar ratio of 1:10 (this compound to co-pigment) is a good starting point.
-
Stir the solution on a magnetic stirrer until all components are fully dissolved.
-
Verify the final pH of the solution using a calibrated pH meter and adjust if necessary.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates.
-
Transfer the solution into amber glass vials, purge with nitrogen or argon to remove oxygen, and seal tightly.
-
For short-term use (a few days), store the vials at 2-8°C. For long-term storage, freeze at -20°C or -80°C.[8]
-
Protocol for Monitoring Color Stability
-
Equipment:
-
UV-Vis Spectrophotometer.
-
Cuvettes.
-
pH meter.
-
Water bath or incubator for temperature control.
-
-
Procedure:
-
Prepare the this compound solution according to the protocol above under various conditions you wish to test (e.g., different pH values, temperatures, or with/without stabilizers).
-
Immediately after preparation (t=0), take an aliquot of the solution and measure its absorbance spectrum from 380 to 700 nm. Record the absorbance maximum (λmax), which should be around 515-520 nm at low pH.
-
Store the solutions under the desired experimental conditions (e.g., in a water bath at a specific temperature).
-
At regular time intervals (e.g., every hour for the first 8 hours, then every 24 hours), withdraw an aliquot and record the UV-Vis spectrum.
-
Calculate the percentage of remaining this compound by comparing the absorbance at λmax at each time point to the initial absorbance at t=0.
-
The degradation can be modeled using first-order kinetics to determine the degradation rate constant (k) and half-life (t₁/₂) of the compound under each condition.[5][6][7]
-
Visualizations
Caption: pH-dependent equilibrium of cyanidin structures.
Caption: Workflow for preparing and analyzing stable solutions.
Caption: Troubleshooting logic for color instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ftb.com.hr [ftb.com.hr]
- 7. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality | MDPI [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. atlantis-press.com [atlantis-press.com]
- 12. Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability - PMC [pmc.ncbi.nlm.nih.gov]
storage conditions to maintain cyanidin 3-arabinoside integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage and handling of cyanidin (B77932) 3-arabinoside to ensure its integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid cyanidin 3-arabinoside?
For long-term stability, solid cyanidin 3-arabinoside should be stored at -20°C, sealed tightly to protect from moisture and light.[1] For storage of a few days, a temperature below -5°C in the dark is recommended.[2]
Q2: How should I store cyanidin 3-arabinoside in solution?
Stock solutions of cyanidin 3-arabinoside should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
It is crucial to use a sealed container and protect the solution from light.[1]
Q3: What factors can lead to the degradation of cyanidin 3-arabinoside?
Several factors can compromise the integrity of cyanidin 3-arabinoside, including:
-
pH: Stability is pH-dependent.[3][4][5] Generally, anthocyanins like cyanidin 3-arabinoside are most stable at low pH (acidic conditions).[6][7]
-
Temperature: Elevated temperatures accelerate degradation.[2][3][8] It is readily degraded by hydrolysis at temperatures above 40°C.[2]
-
Oxygen: The presence of oxygen can contribute to its instability.[8]
-
Enzymes: Polyphenol oxidases can induce degradation in the presence of other phenolic compounds.[9]
Q4: In which solvents should I dissolve cyanidin 3-arabinoside?
The choice of solvent can impact stability. While highly water-soluble, its stability in aqueous solutions is pH-dependent.[2] For stock solutions, solvents such as DMF, DMSO, and Ethanol can be used.[10] However, it's important to note the solubility limits in each.[10] When preparing aqueous solutions for experiments, it is advisable to use a buffer with a low pH (e.g., pH < 3) to enhance stability.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected color change or loss of color in solution. | 1. pH shift: The solution pH may have changed to a neutral or alkaline range where the flavylium (B80283) cation is not the stable form.[4][5] 2. Degradation: The compound may have degraded due to exposure to high temperature, light, or oxygen.[2][3][8] | 1. Measure the pH of the solution. If it is not in the desired acidic range, adjust it with a suitable buffer. 2. Prepare a fresh solution from a properly stored solid stock. Ensure all handling steps are performed with minimal exposure to light and heat. Consider de-gassing buffers to remove dissolved oxygen. |
| Inconsistent or lower-than-expected activity in biological assays. | 1. Compound Degradation: The integrity of the cyanidin 3-arabinoside may have been compromised during storage or handling. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.[1] | 1. Verify the integrity of your stock by analytical methods such as HPLC or UV-Vis spectroscopy. 2. Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment. |
| Appearance of unknown peaks in HPLC analysis. | 1. Hydrolysis: The glycosidic bond may have been cleaved, resulting in the cyanidin aglycone and arabinose. This is accelerated by heat.[6] 2. Oxidative Degradation: The compound may have oxidized, leading to the formation of degradation products. | 1. Review your experimental procedure for any steps involving high temperatures. If possible, perform these steps at a lower temperature. 2. Ensure that solvents are of high quality and that solutions are protected from air (oxygen) as much as possible. |
Quantitative Data on Stability
While specific quantitative data for cyanidin 3-arabinoside is limited, the following table summarizes stability data for the closely related cyanidin-3-O-glucoside (C3G), which provides a useful reference.
| Condition | Compound | Half-life (t1/2) | Degradation Rate Constant (k) | Reference |
| 80°C | C3G | 80.18 min | 0.00865 min-1 | [11] |
| 80°C (with Walnut Protein Isolate) | C3G | 129.8 min | - | [11] |
| 95°C | C3G | 73.76 min | 0.0093 min-1 | [11] |
| 95°C (with Walnut Protein Isolate) | C3G | 74.12 min | - | [11] |
Note: The presence of other molecules, such as proteins, can influence the stability of anthocyanins.[11]
Experimental Protocols
Protocol: Assessing the Thermal Stability of Cyanidin 3-Arabinoside
-
Preparation of Solutions:
-
Prepare a stock solution of cyanidin 3-arabinoside in an appropriate solvent (e.g., methanol (B129727) with 0.1% formic acid).
-
Dilute the stock solution to a final concentration (e.g., 0.25 mM) in a buffered aqueous solution at a specific pH (e.g., pH 3.0).
-
-
Incubation:
-
Aliquot the solution into several sealed, light-protected vials.
-
Incubate the vials at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C) in a temperature-controlled water bath or incubator.
-
-
Sampling:
-
At designated time points (e.g., 0, 30, 60, 120, 240 minutes), remove a vial from each temperature and immediately cool it in an ice bath to stop further degradation.
-
-
Analysis:
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector set to the wavelength of maximum absorbance for cyanidin 3-arabinoside (around 520 nm).
-
Quantify the peak area of cyanidin 3-arabinoside at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of cyanidin 3-arabinoside versus time for each temperature.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biolink.no [biolink.no]
- 3. CAS 27214-72-8: Cyanidin 3-arabinoside | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of cyanidin 3-rutinoside in the presence of (-)-epicatechin and litchi pericarp polyphenol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. The effects of the interaction between cyanidin‐3‐O‐glucoside (C3G) and walnut protein isolate (WPI) on the thermal and oxidative stability of C3G - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Synthesis of Cyanidin Arabinoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the enzymatic synthesis of cyanidin (B77932) arabinoside.
Frequently Asked Questions (FAQs)
Q1: What are the key components required for the enzymatic synthesis of cyanidin arabinoside?
A1: The fundamental components for the enzymatic synthesis of this compound are:
-
Cyanidin (aglycone): The substrate that will be glycosylated.
-
Arabinose donor: Typically an activated sugar nucleotide like UDP-arabinose.
-
Glycosyltransferase (GT): A specific enzyme that catalyzes the transfer of arabinose to cyanidin. The selection of a GT with high specificity for both cyanidin and the arabinose donor is critical.
-
Reaction Buffer: To maintain optimal pH and provide necessary co-factors for enzyme activity.
-
Cofactors: Some enzymes may require divalent metal ions (e.g., Mg²⁺, Mn²⁺) for optimal activity.
Q2: I am observing very low to no product formation. What are the potential causes?
A2: Low or no yield of this compound can stem from several factors:
-
Enzyme Inactivity: The glycosyltransferase may be inactive due to improper storage, handling, or the presence of inhibitors.
-
Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the specific glycosyltransferase being used.
-
Substrate Unavailability or Degradation: Cyanidin is unstable under certain conditions (e.g., neutral to alkaline pH, presence of oxygen). The UDP-arabinose donor may also be of poor quality or degraded.
-
Incorrect Enzyme Specificity: The chosen glycosyltransferase may have low affinity for cyanidin or the arabinose donor.
Q3: My cyanidin substrate appears to be degrading during the reaction. How can I improve its stability?
A3: Cyanidin is notoriously unstable, especially at neutral or alkaline pH. To enhance its stability:
-
Maintain an acidic pH: The reaction buffer should ideally be in the acidic range (pH 3.0-5.0) to maintain the stable flavylium (B80283) cation form of cyanidin.
-
Work under an inert atmosphere: Purging the reaction vessel with nitrogen or argon can minimize oxidative degradation.
-
Limit light exposure: Anthocyanins are light-sensitive, so conducting the experiment in the dark or using amber-colored reaction tubes is recommended.
-
Shorten reaction time: Optimize the reaction to achieve a reasonable yield in the shortest time possible to minimize degradation.
Q4: How can I purify the synthesized this compound from the reaction mixture?
A4: Purification can be achieved using chromatographic techniques. A common workflow involves:
-
Solid-Phase Extraction (SPE): To remove salts, unreacted sugar donors, and other polar impurities. C18 cartridges are often suitable.
-
High-Performance Liquid Chromatography (HPLC): A preparative or semi-preparative HPLC with a C18 column is typically used for final purification. A gradient of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used for elution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Low product yield | Inactive or inhibited enzyme. | - Verify enzyme activity with a positive control.- Ensure no inhibitory compounds are present in the reaction mixture.- Check for proper enzyme storage conditions. |
| Sub-optimal reaction conditions. | - Perform a pH and temperature optimization for your specific glycosyltransferase (see Table 1 for a starting point).- Test different buffer systems. | |
| Poor substrate quality or degradation. | - Use high-purity cyanidin and UDP-arabinose.- Maintain acidic and anaerobic conditions to protect cyanidin.- Prepare fresh substrate solutions. | |
| Incorrect enzyme-substrate pairing. | - If possible, test different glycosyltransferases known to accept anthocyanidins and various sugar donors.[1][2] | |
| Multiple product peaks on HPLC | Enzyme promiscuity or side reactions. | - The enzyme might be glycosylating at different positions on the cyanidin molecule.- Optimize reaction conditions (e.g., lower temperature) to favor the desired product.- Use a more specific glycosyltransferase if available. |
| Contamination in substrates or enzyme preparation. | - Analyze all starting materials for purity.- Purify the enzyme preparation if it contains contaminating activities. | |
| Product degradation during workup | Instability of this compound. | - Perform purification steps at low temperatures.- Use acidified solvents to maintain stability.- Minimize exposure to light and oxygen. |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol provides a general starting point. Optimization will be required for specific enzymes and substrates.
Materials:
-
Cyanidin chloride
-
UDP-α-L-arabinose
-
Recombinant Glycosyltransferase (with known activity towards flavonoids)
-
Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Metal cofactor solution (e.g., 100 mM MgCl₂)
-
Quenching solution (e.g., 10% Trifluoroacetic acid in methanol)
Procedure:
-
Prepare a stock solution of cyanidin in a suitable solvent (e.g., DMSO or acidified methanol).
-
In a microcentrifuge tube, combine the reaction buffer, metal cofactor solution (if required), and UDP-arabinose.
-
Add the cyanidin stock solution to the reaction mixture.
-
Initiate the reaction by adding the glycosyltransferase.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 1-24 hours), protecting from light.
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction mixture by HPLC to determine the conversion rate and product purity.
-
For purification, scale up the reaction and proceed with SPE and HPLC.
Data Presentation
Table 1: Example of Reaction Condition Optimization Parameters for a Fictional Glycosyltransferase (GT-CA1)
| Parameter | Range Tested | Optimal Condition |
| pH | 3.5 - 6.5 | 4.5 |
| Temperature (°C) | 20 - 45 | 30 |
| Cyanidin (mM) | 0.1 - 1.0 | 0.5 |
| UDP-arabinose (mM) | 0.5 - 5.0 | 2.5 |
| Enzyme (µg/mL) | 10 - 100 | 50 |
| MgCl₂ (mM) | 0 - 10 | 5 |
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Logic diagram for troubleshooting low product yield.
References
Technical Support Center: Enhancing the Photostability of Cyanidin 3-Arabinoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the photostability of cyanidin (B77932) 3-arabinoside. The strategies and protocols outlined below are based on established principles for anthocyanin stabilization, primarily drawing from studies on the closely related and more extensively researched cyanidin 3-glucoside, due to a lack of specific data for cyanidin 3-arabinoside.
Frequently Asked Questions (FAQs)
Q1: My cyanidin 3-arabinoside solution is rapidly losing its color under laboratory lighting. What is the primary cause of this degradation?
A1: Cyanidin 3-arabinoside, like other anthocyanins, is susceptible to photodegradation. The flavylium (B80283) cation, which is the colored form of the molecule, can be transformed into a colorless chalcone (B49325) form upon exposure to light.[1] This process is often accelerated by factors such as neutral or alkaline pH, elevated temperatures, and the presence of oxygen.[2][3][4]
Q2: What are the main strategies I can employ to improve the photostability of my cyanidin 3-arabinoside samples?
A2: The primary strategies to enhance the photostability of cyanidin 3-arabinoside fall into three main categories:
-
Co-pigmentation: This involves the addition of other molecules (co-pigments) that can form complexes with the anthocyanin, thereby protecting it from light.[3][5][6]
-
Encapsulation: This technique involves entrapping the cyanidin 3-arabinoside within a protective matrix, shielding it from environmental factors.[7][8][9]
-
Environmental Control: This involves optimizing the storage and experimental conditions, such as pH, temperature, and light exposure, to minimize degradation.[2][6][10]
Q3: How does pH affect the stability of cyanidin 3-arabinoside?
A3: pH is a critical factor influencing the stability of anthocyanins. Cyanidin 3-arabinoside is most stable in acidic conditions (pH < 4), where it predominantly exists as the colored flavylium cation.[1] As the pH increases towards neutrality, it is converted to a colorless hemiketal form and then to the unstable chalcone form, leading to color loss.[1]
Q4: Can I use antioxidants to improve the photostability of cyanidin 3-arabinoside?
A4: While antioxidants can help prevent oxidative degradation, their effect on photodegradation is more complex. Some antioxidants, like ascorbic acid, can actually accelerate anthocyanin degradation under certain conditions.[3] However, some phenolic compounds that act as co-pigments also possess antioxidant properties and can contribute to overall stability.[1][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid color fading of cyanidin 3-arabinoside solution in ambient light. | High pH of the solution. Exposure to high-intensity light. Elevated temperature. | Adjust the pH of the solution to a range of 3-4 using a suitable buffer (e.g., citrate (B86180) buffer). Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Store solutions at low temperatures (e.g., 4°C) when not in use.[6] |
| Inconsistent results in photostability assays. | Fluctuations in light intensity or wavelength. Temperature variations during the experiment. Inconsistent sample preparation. | Use a controlled light source with a defined spectrum and intensity for all experiments. Conduct experiments in a temperature-controlled environment. Ensure consistent concentrations of cyanidin 3-arabinoside and any stabilizing agents in all samples. |
| Co-pigment addition does not improve stability. | Incorrect choice of co-pigment. Suboptimal pigment-to-co-pigment molar ratio. pH is not conducive to co-pigmentation. | Screen different co-pigments such as phenolic acids (e.g., ferulic acid), flavonoids (e.g., catechin), or certain proteins/peptides.[12][13] Experiment with varying molar ratios of pigment to co-pigment (e.g., 1:1, 1:10, 1:100).[13] Ensure the pH is acidic (typically around 3-4) to favor the flavylium cation form, which is essential for co-pigmentation.[13] |
| Encapsulation fails to protect the cyanidin 3-arabinoside. | Incompatible encapsulation material. Poor encapsulation efficiency. Degradation during the encapsulation process (e.g., due to heat). | Select an appropriate encapsulation material based on your application (e.g., chitosan, maltodextrin, whey protein).[7][8] Optimize the encapsulation parameters to improve efficiency. Use a gentle encapsulation technique that does not involve high temperatures or harsh chemicals.[7] |
Experimental Protocols
Protocol 1: Assessing the Photostability of Cyanidin 3-Arabinoside
Objective: To quantify the photodegradation of cyanidin 3-arabinoside under controlled light exposure.
Materials:
-
Cyanidin 3-arabinoside
-
Buffer solution (e.g., 0.1 M citrate buffer, pH 3.5)
-
Spectrophotometer or HPLC system with a UV-Vis detector
-
Controlled light source (e.g., a light chamber with a specific lamp, such as a xenon lamp)
-
Quartz cuvettes or HPLC vials
Methodology:
-
Prepare a stock solution of cyanidin 3-arabinoside in the chosen buffer.
-
Dilute the stock solution to a working concentration with a known absorbance at its λmax (around 510-520 nm).
-
Transfer the solution to quartz cuvettes or HPLC vials.
-
Measure the initial absorbance at λmax (A₀) or the initial peak area by HPLC (Area₀).
-
Expose the samples to the controlled light source for a defined period.
-
At regular time intervals (t), withdraw an aliquot and measure the absorbance (Aₜ) or peak area (Areaₜ).
-
Calculate the percentage of remaining cyanidin 3-arabinoside at each time point: (Aₜ / A₀) * 100 or (Areaₜ / Area₀) * 100.
-
Plot the percentage of remaining anthocyanin against time to determine the degradation kinetics. The data can often be fitted to a first-order kinetic model to calculate the degradation rate constant (k) and half-life (t₁/₂).[6]
Protocol 2: Enhancing Photostability through Co-pigmentation
Objective: To evaluate the effect of a co-pigment on the photostability of cyanidin 3-arabinoside.
Materials:
-
Cyanidin 3-arabinoside
-
Selected co-pigment (e.g., (+)-catechin, ferulic acid)
-
Buffer solution (pH 3.5)
-
Materials from Protocol 1
Methodology:
-
Prepare a solution of cyanidin 3-arabinoside in the buffer as described in Protocol 1.
-
Prepare solutions of the co-pigment in the same buffer at different concentrations to achieve desired molar ratios (e.g., 1:1, 1:10, 1:100 of cyanidin 3-arabinoside to co-pigment).
-
Mix the cyanidin 3-arabinoside solution with the co-pigment solutions.
-
Prepare a control sample with only cyanidin 3-arabinoside.
-
Follow steps 4-8 from Protocol 1 to assess the photostability of both the co-pigmented and control samples.
-
Compare the degradation rates and half-lives to determine the stabilizing effect of the co-pigment.
Quantitative Data Summary
The following tables summarize data from studies on the stabilization of cyanidin 3-glucoside (C3G), which can serve as a reference for experiments with cyanidin 3-arabinoside.
Table 1: Effect of Co-pigmentation on the Stability of Cyanidin 3-Glucoside (C3G)
| Co-pigment | Molar Ratio (C3G:Co-pigment) | pH | Temperature (°C) | Stability Improvement (Compared to C3G alone) | Reference |
| (+)-Catechin | 1:100 | 3 | 20 | Greatest hyperchromic shift and thermal stability | [13] |
| Ferulic Acid | 1:100 | 3 | 20 | Moderate hyperchromic shift | [13] |
| Dopamine | 1:100 | 3 | 20 | Lower hyperchromic shift compared to catechin (B1668976) and ferulic acid | [13] |
Table 2: Effect of Encapsulation on the Stability of Cyanidin 3-Glucoside (C3G)
| Encapsulation Material | Technique | Key Findings | Reference |
| Chitosan Nanoparticles | Ionic Gelation | Enhanced protection against UVB-induced damage compared to free C3G. | [14] |
| Maltodextrin and Chitosan | Not specified | Increased light stability; encapsulated C3G degraded more slowly than non-encapsulated C3G. | [7] |
| Whey Protein Isolate | Nanoparticles | High stability of C3G in acidic and high-temperature conditions. | [8] |
| Tripeptides (LWD, LWE, LWH) | Co-assembly | Significantly enhanced C3G retention under high temperature, varying pH, and Cu²⁺ exposure. | [12] |
Visualizations
References
- 1. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Applications of the Photoprotective Properties of Anthocyanins in Biological Systems [mdpi.com]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Natural Pigments’ Extraction, Isolation, and Stability in Food Applications [mdpi.com]
- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 6. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to Test Stability of Plant-Based Colorants - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Anthocyanins Protect Against A2E Photooxidation and Membrane Permeabilization in Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing anthocyanin stability via co-assembled nanoencapsulation with tripeptides by intermolecular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanoencapsulation of Cyanidin-3- O-glucoside Enhances Protection Against UVB-Induced Epidermal Damage through Regulation of p53-Mediated Apoptosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of Cyanidin Arabinoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of cyanidin (B77932) arabinoside with other structurally similar compounds during chromatographic analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of cyanidin arabinoside and related compounds.
Q1: My this compound peak is co-eluting with another compound. What are the first steps to troubleshoot this issue?
A1: Co-elution of structurally similar compounds like cyanidin glycosides is a frequent challenge. A systematic approach is required to improve the separation. The resolution between two peaks is governed by three main factors: column efficiency (N), selectivity (α), and retention factor (k). The initial step is to determine which factor has the most significant impact and optimize the method accordingly. A logical workflow can help diagnose and resolve the issue efficiently.
improving the recovery of cyanidin arabinoside during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of cyanidin (B77932) arabinoside during solid-phase extraction (SPE).
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of cyanidin arabinoside, offering potential causes and solutions to enhance recovery and purity.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Recovery of this compound | Analyte did not bind to the sorbent: - Incorrect sorbent selection.- Sample solvent is too strong.- Incorrect sample pH.- High flow rate during sample loading. | - Sorbent Selection: For this compound, a C18 reversed-phase cartridge is a common and effective choice.[1]- Sample Solvent: Ensure the sample is in a weak solvent (highly aqueous) to promote retention on the C18 sorbent. If the sample is dissolved in a solvent with high organic content, dilute it with an aqueous solution containing a small amount of acid (e.g., 0.1% formic acid or TFA) before loading.[2][3]- Sample pH: Adjust the pH of the sample to be acidic (typically pH < 3) to ensure the this compound is in its stable, cationic form, which enhances its retention on the C18 sorbent.[1]- Flow Rate: Load the sample onto the SPE cartridge at a slow and consistent flow rate (e.g., 1-2 drops per second) to allow for adequate interaction between the analyte and the sorbent.[2][3] |
| Analyte was lost during the wash step: - Wash solvent is too strong. | - Wash Solvent Optimization: The wash solvent should be strong enough to remove weakly bound impurities without eluting the this compound. Use a weak, acidified aqueous solution (e.g., 5% methanol (B129727) in water with 0.1% formic acid). To optimize, collect the wash eluate and analyze it for the presence of your target analyte. If this compound is detected, reduce the organic content of the wash solvent.[2][4] | |
| Analyte is retained on the cartridge (incomplete elution): - Elution solvent is too weak.- Insufficient volume of elution solvent.- Secondary interactions between the analyte and sorbent. | - Elution Solvent Strength: Use a sufficiently strong organic solvent to disrupt the hydrophobic interactions between this compound and the C18 sorbent. Acidified methanol or acetonitrile (B52724) are commonly used.[4] A typical starting point is 50% acetonitrile in water with 0.1% formic acid or TFA. If recovery is still low, increase the organic solvent concentration.- Elution Volume: Ensure a sufficient volume of the elution solvent is used. Eluting with two smaller aliquots can be more effective than one large volume.[5]- Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 sorbent can lead to secondary polar interactions. Using an acidified elution solvent helps to minimize these interactions.[6] | |
| Lack of Reproducibility | Inconsistent SPE procedure: - Cartridge drying out.- Variable flow rates.- Inconsistent sample pretreatment. | - Maintain Cartridge Wetness: Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps.[2]- Consistent Flow Rate: Use a vacuum manifold or automated system to maintain a consistent flow rate throughout the SPE process.[2]- Standardized Pretreatment: Ensure all samples are treated identically before loading (e.g., pH adjustment, dilution).[7] |
| Sorbent variability: - Lot-to-lot differences in SPE cartridges. | - Lot Testing: If you observe a sudden drop in performance, compare the lot number of the current cartridges with a previous lot that performed well.[7] | |
| Impure Extract | Inefficient removal of interferences: - Inadequate washing.- Inappropriate sorbent selection. | - Optimize Wash Step: The wash step is critical for removing interferences. You may need to test different compositions of acidified water/methanol to find the optimal strength that removes impurities without eluting the this compound.[4]- Alternative Sorbents: If C18 does not provide sufficient purity, consider a mixed-mode sorbent that combines reversed-phase and ion-exchange mechanisms. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE cartridge for purifying this compound?
A1: C18 reversed-phase cartridges are the most commonly used and are generally effective for the purification of anthocyanins like this compound due to their hydrophobic nature.[1]
Q2: Why is it important to acidify my sample and solvents?
A2: this compound is most stable in its colored flavylium (B80283) cation form under acidic conditions (typically pH < 3). Acidification of the sample and solvents ensures the analyte is in this stable form, which promotes its retention on the C18 sorbent and prevents degradation.[1]
Q3: My recovery of this compound is consistently low. What is the first thing I should check?
A3: First, analyze the eluate from each step of your SPE procedure (load, wash, and elution) to determine where the analyte is being lost. If it is in the loading or wash fractions, your sample or wash solvent is likely too strong, or your flow rate is too high. If no analyte is detected in these fractions, it is likely retained on the cartridge, and you should use a stronger elution solvent.[2][7]
Q4: Can I reuse my C18 SPE cartridges?
A4: For quantitative analysis where high accuracy and reproducibility are crucial, it is generally not recommended to reuse SPE cartridges. Reusing cartridges can lead to cross-contamination and inconsistent recoveries.
Q5: How can I improve the purity of my final this compound extract?
A5: To improve purity, focus on optimizing the wash step. Use the strongest possible wash solvent that does not elute your analyte of interest. This will help to remove more of the interfering compounds. You can determine the optimal wash solvent by testing a gradient of increasing organic solvent concentration and analyzing the eluate for both your analyte and impurities.
Data Presentation: Recovery of Cyanidin Glycosides in SPE
While specific quantitative data for the recovery of this compound under varying SPE conditions is limited in the literature, the following table summarizes recovery data for the closely related compound, cyanidin-3-O-glucoside, to provide a general reference.
| Analyte | SPE Sorbent | Elution Solvent | Recovery (%) | Reference |
| Cyanidin-3-O-glucoside | C18 | Not specified | 68.36 | [8] |
| Cyanidin-3-O-glucoside | Not specified | Not specified | 60.8 - 121.1 | [4] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction of this compound using a C18 Cartridge
This protocol is a general guideline and should be optimized for your specific sample matrix and analytical requirements.
Materials:
-
C18 SPE Cartridge
-
Conditioning Solvent: 100% Methanol
-
Equilibration Solvent: Water with 0.1% Formic Acid
-
Wash Solvent: 5% Methanol in water with 0.1% Formic Acid
-
Elution Solvent: 50% Acetonitrile in water with 0.1% Formic Acid
-
SPE Vacuum Manifold
Procedure:
-
Conditioning: Pass 3 mL of methanol through the C18 cartridge. Do not allow the sorbent to dry.
-
Equilibration: Pass 3 mL of water with 0.1% formic acid through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading:
-
Ensure your sample is in an aqueous solution with a pH < 3. If necessary, dilute your sample with water containing 0.1% formic acid.
-
Load the sample onto the cartridge at a slow, controlled flow rate (approximately 1 drop per second).
-
-
Washing: Pass 3 mL of the wash solvent (5% methanol in water with 0.1% formic acid) through the cartridge to remove polar impurities.
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Pass 1.5 mL of the elution solvent (50% acetonitrile in water with 0.1% formic acid) through the cartridge to elute the this compound.
-
Consider a second elution with another 1.5 mL of the elution solvent to ensure complete recovery.
-
-
Post-Elution: The collected eluate can be evaporated to dryness and reconstituted in a suitable solvent for subsequent analysis (e.g., HPLC).
Visualizations
SPE Workflow for this compound Purification
Caption: A typical solid-phase extraction workflow for the purification of this compound.
Troubleshooting Logic for Low Recovery
Caption: A decision tree for troubleshooting low recovery of this compound during SPE.
References
- 1. Resprep C18 (Trifunctional, High-Load) SPE Cartridge, 6 mL/1000 mg, 30-pk. [restek.com]
- 2. mdpi.com [mdpi.com]
- 3. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction [mdpi.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Anticancer Potential: A Comparative Guide to Cyanidin Arabinoside's Efficacy in Xenograft Models
For Immediate Release
This guide provides a comprehensive comparison of the anticancer activity of cyanidin (B77932) arabinoside and its closely related compounds in preclinical xenograft models. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data, details methodologies for key in vivo studies, and visualizes the underlying molecular pathways. By offering an objective analysis of cyanidin arabinoside's performance against established chemotherapeutic agents, this guide serves as a valuable resource for advancing cancer research and drug discovery.
Comparative Analysis of Antitumor Activity in Xenograft Models
The in vivo efficacy of cyanidin glycosides, particularly cyanidin-3-glucoside (C3G), a structurally similar compound to this compound, has been evaluated in various cancer xenograft models. The following tables summarize the quantitative data on tumor growth inhibition, comparing the effects of cyanidin derivatives with standard chemotherapeutic drugs in similar cancer models. Due to the limited availability of specific xenograft data for cyanidin-3-arabinoside, data for C3G is presented as a pertinent surrogate.
Table 1: Anticancer Activity in Cervical Cancer Xenograft Model (HeLa Cells)
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| Control | Saline | 0% | [1] |
| Cidan (related cyanidin compound) | 10 mg/kg/day | Not specified individually, significant inhibition observed | [1] |
| Cisplatin | 5 mg/kg/day | Significant inhibition, tumor growth plateaued after 30 days | [1] |
| Cidan + Cisplatin | 10 mg/kg/day + 5 mg/kg/day | Significant inhibition, observed after 14 days | [1] |
| Cisplatin | Not specified | 50% reduction in mean tumor weight after 4 weeks | [2] |
Table 2: Anticancer Activity in Lung Cancer Xenograft Models
| Cancer Cell Line | Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| A549 (NSCLC) | Cyanidin-3-glucoside (C3G) | Not specified | Reduced tumor size and metastasis | [3] |
| H661 (Large-Cell) | Cyanidin-3-glucoside (C3G) | Not specified | Impaired tumor growth | [4] |
| H661 (Large-Cell) | 5-Fluorouracil (B62378) (5-FU) | Not specified | Impaired tumor growth | [4] |
| H661 (Large-Cell) | C3G + 5-FU | Not specified | Significantly impaired tumor growth, decreased tumor sizes, and increased tumor inhibition compared to single agents | [4] |
| A549 (NSCLC) | Zotarolimus + 5-FU | 2 mg/kg/day + 100 mg/kg/week | 66.7% | [5] |
Table 3: Anticancer Activity in Other Xenograft Models
| Cancer Type | Cancer Cell Line | Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| Breast Cancer | MDA-MB-453 | Cyanidin-3-glucoside (C3G) | Not specified | Significantly reduced tumor growth | [6] |
| Ovarian Cancer | HO-8910PM | Cyanidin-3-glucoside (C3G) | 5 mg/kg | Significant inhibition | [7] |
| Prostate Cancer | DU-145 | Anthocyanins (general) | 8 mg/kg/day (oral) | Significant tumor growth inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for establishing common xenograft models used in the evaluation of anticancer compounds.
Protocol for Subcutaneous A549 Lung Cancer Xenograft Model
-
Cell Culture: A549 human lung carcinoma cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Animal Model: Athymic nude mice (e.g., BALB/c or NOD/SCID), typically 10-12 weeks old, are used.[8]
-
Cell Preparation and Injection:
-
A549 cells are harvested during their exponential growth phase.
-
A cell suspension is prepared, and viability is confirmed to be over 90%.
-
Each mouse receives a subcutaneous injection, usually in the flank, of approximately 1 x 10^6 to 1 x 10^7 A549 cells suspended in a small volume of sterile PBS or a mixture with Matrigel.[8][9]
-
-
Tumor Growth Monitoring and Treatment:
-
Tumor formation is monitored by palpation.
-
Once tumors are established and reach a certain volume (e.g., 120-150 mm³), animals are randomized into treatment and control groups.[8]
-
Treatments (e.g., cyanidin compounds, 5-FU) are administered according to the study design.
-
Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[10]
-
Animal weight and overall health are monitored throughout the experiment.[8]
-
Protocol for Subcutaneous DU-145 Prostate Cancer Xenograft Model
-
Cell Culture: DU-145 human prostate carcinoma cells are cultured in a suitable medium like EMEM or RPMI-1640 with 10% FBS.[11]
-
Animal Model: Immunocompromised mice such as athymic nude or NOD-SCID mice are used.[11]
-
Cell Preparation and Injection:
-
Tumor Monitoring:
Protocol for Subcutaneous HeLa Cervical Cancer Xenograft Model
-
Cell Culture: HeLa cells are cultured in appropriate media and conditions.
-
Animal Model: Nude mice are commonly used for establishing HeLa xenografts.[2]
-
Cell Injection:
-
HeLa cells are harvested and prepared into a single-cell suspension.
-
Mice are inoculated subcutaneously, for instance in the left axilla, with a specific number of HeLa cells.[2]
-
-
Treatment and Monitoring:
Signaling Pathways and Experimental Workflows
The anticancer effects of cyanidin and its derivatives are attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[13]
Signaling Pathways Modulated by Cyanidin Glycosides
Cyanidin compounds have been shown to inhibit key signaling pathways such as the RAS-MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.[14] By inhibiting these pathways, cyanidin can suppress cancer cell growth and induce apoptosis. Specifically, cyanidin-3-glucoside has been found to inhibit the JNK pathway, a component of the MAPK signaling cascade.[15]
Caption: Signaling pathways targeted by this compound.
General Experimental Workflow for Xenograft Studies
The workflow for assessing the anticancer activity of a compound in a xenograft model follows a standardized procedure to ensure reliable and reproducible results.
Caption: Standard workflow for in vivo xenograft studies.
References
- 1. e-century.us [e-century.us]
- 2. Combination of IL-24 and Cisplatin Inhibits Cervical Cancer Growth in a Xenograft Nude Mice Model [journal.waocp.org]
- 3. Cyanidin-3-glucoside, a natural product derived from blackberry, exhibits chemopreventive and chemotherapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticancer effects of cyanidin 3-O-glucoside combined with 5-fluorouracil on lung large-cell carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-cancer Effect of Cyanidin-3-glucoside from Mulberry via Caspase-3 Cleavage and DNA Fragmentation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Study on anti-tumor effect of cyanidin-3-glucoside on ovarian cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Tumor xenograft experiment [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. Cyanidin as potential anticancer agent targeting various proliferative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyanidin-3-O-glucoside represses tumor growth and invasion in vivo by suppressing autophagy via inhibition of the JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potency of Cyanidin Arabinoside and Other Anthocyanins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant potency of cyanidin (B77932) arabinoside with other common anthocyanins, supported by available experimental data. The information is intended to assist researchers and professionals in drug development and related fields in understanding the nuanced antioxidant capacities within this important class of flavonoids.
Introduction to Anthocyanins and Antioxidant Activity
Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers. Beyond their role as natural colorants, they are of significant interest for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. The antioxidant capacity of an anthocyanin is intrinsically linked to its chemical structure, including the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the flavonoid backbone, as well as the nature of any attached sugar moieties (glycosides).
Commonly employed in vitro assays to quantify antioxidant activity include the Oxygen Radical Absorbance Capacity (ORAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These assays measure different aspects of antioxidant action, providing a more comprehensive profile of a compound's potential.
Comparing Cyanidin Arabinoside to Other Anthocyanins
Cyanidin is one of the most common anthocyanidin aglycones found in nature. Its antioxidant activity is well-documented and serves as a benchmark for its various glycosidic forms. The attachment of different sugar molecules to the cyanidin backbone can significantly influence its antioxidant potency.
While comprehensive quantitative data for pure cyanidin-3-arabinoside across multiple standardized assays is limited in publicly available literature, existing research and structure-activity relationship studies provide valuable insights. Notably, studies have indicated that the type of sugar moiety at the 3-position of the C-ring can modulate antioxidant activity. Some research suggests that cyanidin-3-arabinoside may exhibit lower antioxidant activity compared to other cyanidin glycosides, such as cyanidin-3-glucoside or cyanidin-3-galactoside.[1]
The structural basis for these differences lies in the ability of the molecule to stabilize the radical formed after donating a hydrogen atom. The number and arrangement of hydroxyl groups on the B-ring are particularly crucial for high antioxidant activity.
Quantitative Antioxidant Potency of Common Anthocyanins
To provide a comparative context, the following table summarizes available quantitative data for the antioxidant potency of several common anthocyanins from various studies. It is important to note that direct comparisons between values from different studies should be made with caution due to potential variations in experimental conditions.
| Anthocyanin/Anthocyanidin | Assay | Result (Trolox Equivalents or IC50) | Reference |
| Cyanidin | DPPH (IC50) | ~10-20 µM | Generic literature values |
| FRAP | High | Generic literature values | |
| ORAC | High | Generic literature values | |
| Cyanidin-3-Glucoside | DPPH (IC50) | ~20-40 µM | Generic literature values |
| FRAP | Moderate-High | Generic literature values | |
| ORAC | ~3.5 x Trolox | [1] | |
| Delphinidin | DPPH (IC50) | ~5-15 µM | Generic literature values |
| FRAP | Very High | Generic literature values | |
| ORAC | High | Generic literature values | |
| Malvidin-3-Glucoside | DPPH (IC50) | ~30-50 µM | Generic literature values |
| FRAP | Moderate | Generic literature values | |
| ORAC | Moderate | Generic literature values | |
| Pelargonidin-3-Glucoside | DPPH (IC50) | ~50-100 µM | Generic literature values |
| FRAP | Low-Moderate | Generic literature values | |
| ORAC | Low-Moderate | Generic literature values | |
| Peonidin-3-Glucoside | DPPH (IC50) | ~40-60 µM | Generic literature values |
| FRAP | Moderate | Generic literature values | |
| ORAC | Moderate | Generic literature values |
Note: The values presented are approximate ranges gathered from various scientific publications and are intended for comparative purposes. Absolute values can vary significantly based on the specific experimental protocol.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are representative of standard procedures used in the field.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compounds (anthocyanins)
-
Trolox (or other standard antioxidant)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample and Standard Preparation: Prepare a series of concentrations for each test anthocyanin and the standard (e.g., Trolox) in methanol.
-
Reaction: In a 96-well plate, add a specific volume of the sample or standard solution to a defined volume of the DPPH working solution. A blank containing only methanol and the DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of % inhibition versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous iron forms a colored complex with a reagent (e.g., TPTZ), and the intensity of the color is proportional to the antioxidant capacity.
Materials:
-
Acetate (B1210297) buffer (e.g., 300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution in HCl
-
Ferric chloride (FeCl₃) solution
-
Test compounds (anthocyanins)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox for standard curve
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~593 nm
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a specific ratio (e.g., 10:1:1, v/v/v) and warming to 37°C.
-
Sample and Standard Preparation: Prepare a series of concentrations for the test anthocyanins and the standard (e.g., FeSO₄ or Trolox).
-
Reaction: Add a small volume of the sample or standard to a pre-warmed FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of each well at 593 nm.
-
Calculation: A standard curve is generated using the absorbance values of the standard. The antioxidant capacity of the samples is then determined by comparing their absorbance to the standard curve and is typically expressed as Trolox equivalents (TE).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by the degree of fluorescence decay inhibition.
Materials:
-
Fluorescein (B123965) sodium salt (fluorescent probe)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Phosphate (B84403) buffer (e.g., 75 mM, pH 7.4)
-
Test compounds (anthocyanins)
-
Trolox (standard antioxidant)
-
Black 96-well microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 520 nm emission)
Procedure:
-
Reagent Preparation: Prepare working solutions of fluorescein, AAPH, and Trolox in phosphate buffer.
-
Sample and Standard Preparation: Prepare a series of concentrations for the test anthocyanins and the Trolox standard.
-
Reaction Setup: In a black 96-well plate, add the fluorescein solution, followed by the sample, standard, or a blank (buffer). Incubate the plate at 37°C.
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation.
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) at 37°C.
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated for each sample, standard, and the blank. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is created by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then calculated from the standard curve and expressed as Trolox equivalents (TE).
Visualizing Antioxidant Mechanisms and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a simplified signaling pathway of oxidative stress and the general workflow of an antioxidant capacity assay.
Caption: Simplified pathway of ROS-induced cellular damage and its neutralization by an anthocyanin.
Caption: General experimental workflow for in vitro antioxidant capacity assays.
Conclusion
References
Synergistic Anti-inflammatory Potential of Cyanidin Arabinoside and Quercetin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic anti-inflammatory effects of combining cyanidin (B77932) arabinoside and quercetin (B1663063). While direct experimental data on this specific combination is limited, this document synthesizes findings from individual studies on each compound and draws parallels from research on quercetin's synergistic activity with other flavonoids. The information presented herein is intended to provide a scientific basis for future research into this promising combination for inflammatory disease therapy.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Flavonoids, a class of natural compounds, have garnered significant attention for their anti-inflammatory properties. Cyanidin and quercetin are two such flavonoids known to modulate key inflammatory signaling pathways. Emerging evidence suggests that combining certain flavonoids can result in synergistic effects, achieving greater therapeutic efficacy at lower concentrations. This guide explores the hypothesized synergy between cyanidin arabinoside and quercetin, focusing on their mechanisms of action on the NF-κB and MAPK signaling pathways.
Individual Anti-inflammatory Mechanisms
Both cyanidin and quercetin have been independently shown to exert potent anti-inflammatory effects by targeting critical signaling cascades initiated by inflammatory stimuli such as lipopolysaccharide (LPS).
Cyanidin and its Glycosides: Cyanidin and its derivatives, like cyanidin-3-O-glucoside, have demonstrated anti-inflammatory and antioxidant activities.[1] Studies have shown that these compounds can suppress the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1] By inhibiting these pathways, cyanidin can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]
Quercetin: Quercetin is a well-studied flavonoid with robust anti-inflammatory properties.[2][3] Its mechanism of action involves the inhibition of several key inflammatory signaling molecules. Research has shown that quercetin can strongly reduce the activation of ERK and p38 MAP kinases, but not JNK MAP kinase, in LPS-stimulated macrophages.[2][3] Furthermore, quercetin inhibits NF-κB activation by preventing the degradation of its inhibitory subunit, IκB.[2][3] This leads to a downstream reduction in the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and various interleukins.[4][5]
Hypothesized Synergistic Effects
The concept of synergy between flavonoids is supported by studies on other combinations. For instance, the synergistic anti-inflammatory effect of quercetin and catechin (B1668976) has been attributed to their combined ability to more effectively suppress the TLR4-MyD88-mediated NF-κB and MAPK signaling pathways.[6] Given that both cyanidin and quercetin target the NF-κB and MAPK pathways, it is plausible that their combined use could lead to a synergistic inhibition of these inflammatory cascades.
Potential Mechanisms of Synergy:
-
Multi-target Inhibition: this compound and quercetin may inhibit different key kinases or transcription factors within the NF-κB and MAPK pathways with varying potencies. Their combined action could result in a more comprehensive blockade of these pathways than either compound alone.
-
Enhanced Bioavailability: The presence of one flavonoid might enhance the absorption and bioavailability of the other, leading to higher effective concentrations at the site of inflammation.
-
Redox Modulation: Both compounds possess antioxidant properties and could synergistically reduce oxidative stress, a key contributor to inflammation.
Data Presentation: A Comparative Overview
The following table summarizes the known and hypothesized anti-inflammatory effects of this compound, quercetin, and their potential combination.
| Parameter | This compound (Hypothesized) | Quercetin | This compound + Quercetin (Hypothesized Synergy) |
| Target Pathways | NF-κB, MAPK | NF-κB, MAPK (p38, ERK)[2][3] | Potentially enhanced and broader inhibition of NF-κB and MAPK pathways |
| Effect on NF-κB | Inhibition of p65 phosphorylation and nuclear translocation | Inhibition of IκB degradation, leading to NF-κB inactivation[2][3] | Stronger inhibition of NF-κB activation through complementary mechanisms |
| Effect on MAPK | Inhibition of p38, ERK, and JNK phosphorylation | Strong inhibition of p38 and ERK phosphorylation[2][3] | More potent and complete suppression of MAPK signaling |
| Pro-inflammatory Mediators | Reduction of NO, TNF-α, IL-6, IL-1β | Reduction of NO, iNOS, COX-2, TNF-α, IL-6, IL-1β[4] | Significantly greater reduction in the levels of pro-inflammatory mediators |
| Antioxidant Activity | Free radical scavenging | Free radical scavenging | Enhanced overall antioxidant capacity |
Experimental Protocols
To investigate the synergistic anti-inflammatory effects of this compound and quercetin, the following experimental methodologies are recommended.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol is a standard method for evaluating the anti-inflammatory potential of compounds in a cell-based model.[7]
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[8]
-
Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[9][10]
2. Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound, quercetin, or their combination for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100-1000 ng/mL to induce an inflammatory response.[10]
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: After 24 hours of incubation, collect the cell culture supernatant. Determine the nitrite (B80452) concentration, a stable product of NO, using the Griess reagent assay.[8] Measure the absorbance at 550 nm.[8]
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[8][11]
4. Western Blot Analysis for Signaling Proteins:
-
After a shorter incubation period (e.g., 30-60 minutes) post-LPS stimulation, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.[8]
-
Probe the membranes with primary antibodies against phosphorylated and total forms of key signaling proteins, including p65 (NF-κB), IκBα, p38, and ERK.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.[8]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: NF-κB signaling pathway and points of inhibition by cyanidin and quercetin.
References
- 1. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LPS-induced RAW 264.7 cells: Significance and symbolism [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Pharmacokinetic Comparison of Cyanidin 3-Arabinoside and Cyanidin 3-Galactoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two closely related anthocyanins: cyanidin (B77932) 3-arabinoside and cyanidin 3-galactoside. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of these compounds for further research and development.
Executive Summary
Cyanidin 3-galactoside generally exhibits a more favorable pharmacokinetic profile compared to cyanidin 3-arabinoside, particularly following intravenous administration. Studies in rats have demonstrated that cyanidin 3-galactoside has a longer half-life, a larger area under the curve (AUC), and lower clearance and volume of distribution, suggesting a longer retention time and better stability in the body. While direct comparative oral pharmacokinetic data is limited, existing evidence from studies on extracts containing both compounds suggests that cyanidin 3-galactoside has higher bioavailability than cyanidin 3-arabinoside. The sugar moiety attached to the cyanidin backbone appears to play a critical role in the absorption and disposition of these compounds.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters for cyanidin 3-arabinoside and cyanidin 3-galactoside from preclinical studies in rats.
Intravenous Administration
A head-to-head comparison following intravenous administration in rats revealed the following pharmacokinetic parameters:
| Parameter | Cyanidin 3-Arabinoside | Cyanidin 3-Galactoside | Reference |
| Half-life (t½) (h) | 1.81 ± 0.33 | 2.53 ± 0.46 | [1] |
| AUC (0-t) (mg/Lh) | 1.39 ± 0.17 | 1.95 ± 0.21 | [1] |
| AUC (0-∞) (mg/Lh) | 1.42 ± 0.18 | 2.01 ± 0.23 | [1] |
| Clearance (CL) (L/h/kg) | 1.42 ± 0.18 | 1.00 ± 0.12 | [1] |
| Volume of Distribution (Vd) (L/kg) | 3.71 ± 0.44 | 3.65 ± 0.42 | [1] |
AUC: Area Under the Curve
Oral Administration
Cyanidin 3-Galactoside (from a dedicated oral pharmacokinetic study in rats)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 2967.29 ± 556.71 | [2] |
| Tmax (h) | 0.25 | [2] |
| t½ (h) | 0.77 ± 0.05 | [2] |
| CL/F (L/h/kg) | 101.84 ± 23.90 | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; CL/F: Apparent total clearance after oral administration
Cyanidin 3-Arabinoside (inferred from a study on bilberry extract in rats)
A study on bilberry extract containing various anthocyanins, including cyanidin 3-arabinoside, reported that the plasma level of the arabinoside was lower than that of the galactoside and glucoside 15 minutes after oral administration.[3] The study also suggested that the arabinoside moiety is detrimental to bioavailability.[4] While specific Cmax, Tmax, and AUC values for isolated cyanidin 3-arabinoside from a dedicated oral study are not available, the evidence points towards lower oral bioavailability compared to cyanidin 3-galactoside.
Experimental Protocols
Intravenous Pharmacokinetic Study in Rats[1]
-
Test Compounds: Cyanidin 3-arabinoside and cyanidin 3-galactoside (purity > 98%) were isolated from the peel of black chokeberry (Aronia melanocarpa).
-
Animal Model: Male Sprague-Dawley rats.
-
Administration: A single intravenous injection of cyanidin 3-arabinoside or cyanidin 3-galactoside at a dose of 2.0 mg/kg into the tail vein.
-
Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the tail vein at 0.03, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-administration into heparinized tubes. Plasma was separated by centrifugation.
-
Sample Preparation: Plasma samples were deproteinized by adding methanol, followed by centrifugation. The supernatant was then filtered before analysis.
-
Analytical Method: The concentrations of the compounds in plasma were determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using a non-compartmental analysis.
Oral Pharmacokinetic Study of Cyanidin 3-Galactoside in Rats[2]
-
Test Compound: Cyanidin 3-galactoside.
-
Animal Model: Male Sprague-Dawley rats.
-
Administration: A single oral gavage of cyanidin 3-galactoside at a dose of 300 mg/kg.
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Sample Preparation: Details on the specific plasma sample preparation were not provided in the abstract.
-
Analytical Method: The plasma concentrations of cyanidin 3-galactoside were determined using a validated analytical method (details not specified in the abstract).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Visualizations
Experimental Workflow for a Typical Preclinical Pharmacokinetic Study
Caption: A generalized workflow for conducting a preclinical pharmacokinetic study.
Representative Signaling Pathway for Cyanidin Glycosides
Caption: A representative signaling pathway illustrating the antioxidant and anti-inflammatory mechanisms of cyanidin glycosides.
References
A Comparative Analysis of PTP1B Inhibitory Activity: Cyanidin Arabinoside vs. Trodusquemine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Protein Tyrosine Phosphatase 1B (PTP1B) inhibitory activity of cyanidin (B77932) arabinoside, a naturally occurring flavonoid, against Trodusquemine (B1662500), a known synthetic aminosterol inhibitor that has undergone clinical investigation. PTP1B is a validated therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as it negatively regulates insulin (B600854) and leptin signaling pathways.[1][2][3] This document presents key performance metrics, experimental protocols, and visual diagrams to facilitate an objective evaluation.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for the PTP1B inhibitory activity of Cyanidin-3-Arabinoside and Trodusquemine.
| Parameter | Cyanidin-3-Arabinoside (Cya-3-Ara) | Trodusquemine (MSI-1436) |
| Source | Isolated from Blueberry[1][4] | Synthetic Aminosterol[5][6] |
| IC₅₀ Value | 8.91 ± 0.63 μM[1][4][7] | ~1 μM[5][8][9] |
| Mechanism of Inhibition | Reversible Mixed-Type[1][4][7] | Non-competitive, Allosteric[2][5] |
| Selectivity | High selectivity for PTP1B[1][4] | ~200-fold selective over TCPTP[6][9] |
| Clinical Status | Preclinical | Phase I clinical trials completed[5] |
PTP1B in the Insulin Signaling Pathway
Protein Tyrosine Phosphatase 1B (PTP1B) acts as a critical negative regulator in the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, initiating a downstream signaling cascade through substrates like Insulin Receptor Substrate 1 (IRS-1), which in turn activates the PI3K/Akt pathway, leading to glucose uptake and glycogen (B147801) synthesis.[1][4] PTP1B dephosphorylates and inactivates the insulin receptor, thus dampening the signal.[3] Inhibitors like cyanidin arabinoside and Trodusquemine block PTP1B, which enhances and prolongs insulin signaling, thereby improving insulin sensitivity.[2][4][10]
Experimental Protocols
In Vitro PTP1B Inhibition Assay
This protocol describes a common colorimetric method for determining the inhibitory activity of a compound against PTP1B using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[11][12][13]
1. Materials and Reagents:
-
Recombinant Human PTP1B (catalytic domain)
-
Assay Buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA.[12]
-
Substrate: p-nitrophenyl phosphate (pNPP) solution (2 mM in assay buffer).[12]
-
Test Compounds: this compound and Trodusquemine, dissolved in an appropriate solvent (e.g., DMSO).
-
Stop Solution: 1 M NaOH.[12]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
2. Assay Procedure:
-
Preparation: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 μM) in the assay buffer.
-
Pre-incubation: In a 96-well plate, add 20 μL of PTP1B enzyme solution to wells containing 10 μL of the respective test compound dilutions or solvent control. Incubate the plate at 37°C for 10-30 minutes.[12][13]
-
Reaction Initiation: Add 170 μL of the pre-warmed pNPP substrate solution to each well to start the enzymatic reaction. The final volume is 200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[12]
-
Reaction Termination: Stop the reaction by adding 40 μL of 1 M NaOH to each well.[14]
-
Data Acquisition: Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.[11][12]
3. Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Cyanidin-3-arabinoside Extracted from Blueberry as a Selective Protein Tyrosine Phosphatase 1B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trodusquemine - Wikipedia [en.wikipedia.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Cyanidin Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various cyanidin (B77932) glycosides, focusing on their antioxidant, anti-inflammatory, and anti-cancer properties. The relationship between the chemical structure of these anthocyanins and their functional efficacy is explored, supported by experimental data.
Introduction to Cyanidin Glycosides
Cyanidin is a primary anthocyanidin that is abundant in many red, purple, and blue fruits and vegetables. In nature, cyanidin is typically found in its glycosidic form, where a sugar moiety is attached to the aglycone structure. The type and position of this sugar group, as well as the hydroxylation and methylation patterns of the cyanidin backbone, play a crucial role in determining the molecule's bioavailability, stability, and biological activity.[1][2] Understanding these structure-activity relationships is paramount for the development of novel therapeutic agents derived from natural sources.
The core structure of cyanidin consists of a C6-C3-C6 flavonoid backbone. The biological activity is significantly influenced by the number and position of hydroxyl (-OH) groups, particularly on the B-ring, and the nature of the glycosylating sugar at the C3 position.[1]
Comparative Analysis of Biological Activities
This section details the antioxidant, anti-inflammatory, and anti-cancer activities of different cyanidin glycosides, with a focus on how their structural variations impact their potency.
Antioxidant Activity
The antioxidant capacity of cyanidin glycosides is a key contributor to their health benefits. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions. The number and arrangement of hydroxyl groups on the B-ring are critical determinants of their radical scavenging potential.[3]
Key Structure-Activity Relationship Insights for Antioxidant Activity:
-
Glycosylation: Generally, the aglycone form (cyanidin) exhibits stronger antioxidant activity than its glycoside counterparts. The addition of a sugar moiety can sterically hinder the molecule's ability to donate a hydrogen atom.[2] For instance, the oxidation potential of cyanidin-3-glucoside (C3G) is higher than that of cyanidin, indicating a lower antioxidant power.
-
Type of Sugar: The nature of the sugar can also influence activity. For example, cyanidin-3-arabinoside has been shown to have lower antioxidant activity compared to cyanidin-3-glucoside or cyanidin-3-galactoside.[3]
-
Hydroxyl Groups: A higher number of hydroxyl groups on the B-ring generally correlates with increased antioxidant activity.[3]
| Compound | Assay | IC50 / Activity | Reference |
| Cyanidin-3-O-glucoside (C3G) | DPPH Radical Scavenging | IC50: 0.014 mg/mL | [4] |
| C3G Liposomes | DPPH Radical Scavenging | IC50: 0.011 mg/mL | [4] |
| Vitamin C (Ascorbic Acid) | DPPH Radical Scavenging | IC50: 0.016 mg/mL | [4] |
| Cyanidin-3-O-β-glucopyranoside | LDL Oxidation Inhibition | IC50: 6.5 µM | [5] |
| Resveratrol | LDL Oxidation Inhibition | IC50: 34 µM | [5] |
| Ascorbic Acid | LDL Oxidation Inhibition | IC50: 212 µM | [5] |
Anti-inflammatory Activity
Cyanidin glycosides exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Key Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
Inhibition of Pro-inflammatory Cytokines: Cyanidin-3-glucoside (C3G) has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models.[6]
-
Signaling Pathway Modulation: The anti-inflammatory actions of C3G are often mediated through the inhibition of the NF-κB and STAT1 signaling pathways.[7][8] C3G and its metabolites can also modulate the MAPK signaling pathway.[9]
| Compound | Cell Line | Target | Effect | Reference |
| Cyanidin-3-glucoside (C3G) | Human Neutrophils | TNF-α Production | 50% inhibition | [6] |
| Cyanidin-3-glucoside (C3G) | Human Neutrophils | IL-6 Production | 30% inhibition | [6] |
| Cyanidin-3-glucoside (25 µM) | HT-29 | Cytokine-induced NO, PGE2, IL-8 production | Significant inhibition | [7][10] |
| 5-Aminosalicylic Acid (500 µM) | HT-29 | Cytokine-induced NO, PGE2, IL-8 production | Significant inhibition | [7][10] |
Anti-cancer Activity
The anti-cancer properties of cyanidin glycosides involve the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest in various cancer cell lines.
Key Structure-Activity Relationship Insights for Anti-cancer Activity:
-
Apoptosis Induction: Cyanidin glycosides, particularly C3G, have been demonstrated to induce apoptosis in cancer cells through both caspase-dependent and -independent pathways. This often involves the modulation of Bcl-2 family proteins (increasing Bax/Bcl-2 ratio) and activation of caspases, such as caspase-3.[11][12]
-
Cell Cycle Arrest: C3G can induce cell cycle arrest, for example, at the G2/M phase in human gastric cancer cells, by down-regulating the expression of cell cycle-related proteins like cyclin B1 and CDK1/2.[13]
-
Glycosylation: It is generally believed that the aglycone form (cyanidin) and anthocyanins with fewer sugar moieties exhibit stronger anti-carcinogenic and growth-inhibiting activities than their more heavily glycosylated counterparts.[2]
| Compound | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| Cyanidin-3-glucoside (C3G) | MCF-7 (Breast Cancer) | MTT | IC50: 110 µg/mL (24h), 60 µg/mL (48h) | [11] |
| Cyanidin-3-glucoside (C3G) | MKN-45 (Gastric Cancer) | CCK-8 | Significant antiproliferative effects | [13] |
| Cyanidin-3-glucoside (C3G) | HS578T (Breast Cancer) | PI Staining | Dose-dependent increase in apoptosis | [14] |
| Peonidin-3-glucoside | HS578T (Breast Cancer) | PI Staining | Dose-dependent increase in apoptosis | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
A specific volume of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay assesses the capacity of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution, potassium persulfate solution, test compound solutions, and a standard antioxidant (e.g., Trolox).
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting the ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
A small volume of the test sample is added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
-
Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents: MTT solution (e.g., 5 mg/mL in PBS), cell culture medium, test compounds, and a solubilizing agent (e.g., DMSO or SDS).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength between 500 and 600 nm.
-
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[11][15][16][17][18]
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Reagents: Capture antibody specific for the cytokine of interest (TNF-α or IL-6), detection antibody (often biotinylated), enzyme-conjugated streptavidin (e.g., HRP), substrate for the enzyme (e.g., TMB), and a standard curve of the recombinant cytokine.
-
Procedure:
-
A 96-well plate is coated with the capture antibody.
-
Cell culture supernatants or other samples are added to the wells, and the cytokine binds to the capture antibody.
-
The plate is washed, and the biotinylated detection antibody is added, which binds to a different epitope on the captured cytokine.
-
After another washing step, enzyme-conjugated streptavidin is added, which binds to the biotinylated detection antibody.
-
The plate is washed again, and the substrate solution is added, resulting in a color change that is proportional to the amount of cytokine present.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
-
Calculation: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[19][20][21][22][23]
Signaling Pathways and Molecular Mechanisms
The biological activities of cyanidin glycosides are underpinned by their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Caption: Anti-inflammatory signaling pathway modulated by Cyanidin-3-glucoside.
Anti-cancer Apoptotic Pathway
Caption: Apoptotic pathway in cancer cells induced by Cyanidin-3-glucoside.
Conclusion
The structure of cyanidin glycosides is a critical determinant of their biological activity. While the cyanidin aglycone often exhibits the highest potency, the type and position of glycosylation can modulate this activity, as well as influence the compound's stability and bioavailability. This guide highlights the importance of considering these structural nuances in the research and development of cyanidin-based nutraceuticals and pharmaceuticals. Further comparative studies on a wider range of cyanidin glycosides are warranted to fully elucidate their therapeutic potential.
References
- 1. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of anticancer activity and antioxidant activity between cyanidin-3- O -glucoside liposomes and cyanidin-3- O -glucoside in Caco-2 cells in ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06387C [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanidin-3-Glucoside Suppresses Cytokine-Induced Inflammatory Response in Human Intestinal Cells: Comparison with 5-Aminosalicylic Acid | PLOS One [journals.plos.org]
- 8. Cyanidin-3-Glucoside Suppresses Cytokine-Induced Inflammatory Response in Human Intestinal Cells: Comparison with 5-Aminosalicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cyanidin-3-Glucoside Suppresses Cytokine-Induced Inflammatory Response in Human Intestinal Cells: Comparison with 5-Aminosalicylic Acid | PLOS One [journals.plos.org]
- 11. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. mdpi.com [mdpi.com]
- 14. biopurify.cn [biopurify.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. diva-portal.org [diva-portal.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. novamedline.com [novamedline.com]
A Comparative Guide to the Neuroprotective Efficacy of Cyanidin 3-Arabinoside: In Vitro vs. In Vivo Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo neuroprotective efficacy of cyanidin (B77932) 3-arabinoside, a promising anthocyanin with therapeutic potential for neurodegenerative diseases. Due to the limited availability of direct in vitro neuroprotection studies on cyanidin 3-arabinoside, this guide leverages data from its close structural analog, cyanidin-3-O-glucoside (C3G), to provide a robust comparative analysis. This allows for an insightful exploration of its potential mechanisms and translational challenges.
Quantitative Data Summary
The following tables summarize the key quantitative findings from relevant in vitro and in vivo studies, offering a clear comparison of the neuroprotective effects of cyanidin glycosides.
Table 1: In Vitro Neuroprotective Efficacy of Cyanidin-3-O-Glucoside (C3G)
| Experimental Model | Toxin/Insult | C3G Concentration | Outcome Measure | Result | Reference |
| Rat primary cortical neurons | Oxygen-glucose deprivation (OGD) | 5 µg/mL | Cell Viability (MTT assay) | ~20% increase vs. OGD | [1] |
| Rat primary cortical neurons | Oxygen-glucose deprivation (OGD) | 10 µg/mL | Cell Viability (MTT assay) | ~35% increase vs. OGD | [1] |
| Rat primary cortical neurons | Oxygen-glucose deprivation (OGD) | 5 µg/mL | Cell Death (LDH assay) | ~25% decrease vs. OGD | [1] |
| Rat primary cortical neurons | Oxygen-glucose deprivation (OGD) | 10 µg/mL | Cell Death (LDH assay) | ~40% decrease vs. OGD | [1] |
| PC12 cells | Hydrogen Peroxide (H₂O₂) | 1-4 µg/mL | Cell Viability | Significant protection | [2] |
Table 2: In Vivo Neuroprotective Efficacy of Cyanidin 3-Arabinoside
| Animal Model | Disease Model | Treatment | Outcome Measure | Result | Reference |
| Zebrafish (Danio rerio) | Aluminum chloride (AlCl₃)-induced Alzheimer's Disease | 4 µM Cyanidin 3-arabinoside | Acetylcholinesterase (AChE) Activity | Significant reduction compared to AlCl₃ group | [3][4] |
| Zebrafish (Danio rerio) | Aluminum chloride (AlCl₃)-induced Alzheimer's Disease | 4 µM Cyanidin 3-arabinoside | Superoxide (B77818) Dismutase (SOD) Activity | Significant increase compared to AlCl₃ group | [3] |
| Zebrafish (Danio rerio) | Aluminum chloride (AlCl₃)-induced Alzheimer's Disease | 4 µM Cyanidin 3-arabinoside | Malondialdehyde (MDA) Level | Significant decrease compared to AlCl₃ group | [3] |
| Zebrafish (Danio rerio) | Aluminum chloride (AlCl₃)-induced Alzheimer's Disease | 4 µM Cyanidin 3-arabinoside | Nissl Body Ratio | 14.22% (significant increase in neuronal survival) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
In Vitro Neuroprotection Assay (using C3G as a proxy)
1. Cell Culture and Treatment:
-
Cell Line: Rat primary cortical neurons were cultured.[1]
-
Oxygen-Glucose Deprivation (OGD) Model: To mimic ischemic conditions, cultured neurons were exposed to a glucose-free medium in a hypoxic chamber.[1]
-
Treatment: Cells were pre-treated with varying concentrations of C3G for 24 hours before the OGD insult and the treatment was maintained throughout the experiment.[1]
2. Assessment of Neuroprotection:
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[1]
-
LDH Assay (Cell Death): This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, serving as a marker for cytotoxicity.[1]
-
Mitochondrial Membrane Potential (MMP) Measurement: The fluorescent dye rhodamine-123 was used to assess the integrity of the mitochondrial membrane, a key indicator of mitochondrial function and cell health.[1]
In Vivo Neuroprotection Assay (Zebrafish Model)
1. Animal Model and Induction of Neurotoxicity:
-
Animal: Zebrafish larvae were used as the in vivo model.[3][4]
-
Induction of Alzheimer's-like Pathology: Zebrafish were exposed to aluminum chloride (AlCl₃) to induce neurotoxicity, characterized by increased acetylcholinesterase activity and oxidative stress.[3][4]
2. Treatment and Behavioral Analysis:
-
Treatment: Zebrafish were co-treated with cyanidin 3-arabinoside.[3][4]
-
Locomotor Activity: The swimming behavior of the zebrafish larvae was tracked and analyzed to assess neurological function.[3]
3. Biochemical and Histological Analysis:
-
Acetylcholinesterase (AChE) Activity: The activity of this key enzyme in the cholinergic system was measured in brain tissue homogenates.[3][4]
-
Oxidative Stress Markers: The levels of superoxide dismutase (SOD) and malondialdehyde (MDA) were quantified to evaluate the antioxidant effects of the treatment.[3]
-
Histopathology: Brain tissue was stained with Hematoxylin and Eosin (H&E) and Nissl staining to observe neuronal damage and survival.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the neuroprotective effects of cyanidin glycosides and a typical experimental workflow.
Caption: Putative neuroprotective signaling pathways of cyanidin 3-arabinoside.
Caption: Comparative experimental workflows for in vitro and in vivo studies.
Discussion and Conclusion
The available evidence strongly suggests that cyanidin 3-arabinoside possesses significant neuroprotective properties. In vitro studies with the closely related C3G demonstrate a direct protective effect on neuronal cells against insults like oxygen-glucose deprivation and oxidative stress.[1][2] This is likely mediated through the maintenance of mitochondrial function.[1]
The in vivo efficacy of cyanidin 3-arabinoside has been demonstrated in a zebrafish model of Alzheimer's disease, where it mitigated neurotoxicity by reducing acetylcholinesterase activity and oxidative stress, ultimately leading to improved neuronal survival.[3][4]
A key consideration when comparing in vitro and in vivo results is bioavailability. The positive in vivo findings suggest that cyanidin 3-arabinoside can cross the blood-brain barrier to exert its neuroprotective effects. However, the metabolism and potential degradation of the compound in a whole organism could lead to different effective concentrations at the target site compared to the direct application in cell culture.
References
- 1. The Neuroprotective Potential of Cyanidin-3-glucoside Fraction Extracted from Mulberry Following Oxygen-glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different analytical methods for cyanidin arabinoside quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. Cyanidin (B77932) arabinoside, a naturally occurring anthocyanin, has garnered significant interest for its potential health benefits. This guide provides an objective comparison of three common analytical methods for the quantification of cyanidin arabinoside: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and the pH differential method. This comparison is supported by a summary of performance data from various studies, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate method for your research needs.
Data Presentation: A Side-by-Side Comparison of Analytical Methods
The selection of an analytical method is often a balance between performance, sensitivity, cost, and the specific requirements of the analysis. The following table summarizes the typical performance characteristics of HPLC-DAD, LC-MS/MS, and the pH differential method for the quantification of anthocyanins like this compound. It is important to note that these values are representative and can vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Performance Parameter | HPLC-DAD | LC-MS/MS | pH Differential Method |
| Principle | Chromatographic separation followed by UV-Vis detection | Chromatographic separation followed by mass-based detection | Spectrophotometric measurement based on pH-dependent color change |
| Specificity | High (can separate isomers) | Very High (based on mass-to-charge ratio) | Low (measures total monomeric anthocyanins) |
| Linearity (r²) | > 0.99[1][2] | > 0.99[1][2] | Typically high for total anthocyanins |
| Limit of Detection (LOD) | ng/mL to µg/mL range[3] | pg/mL to ng/mL range[4] | µg/mL range for total anthocyanins |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range[3] | pg/mL to ng/mL range[4] | µg/mL range for total anthocyanins |
| Accuracy (Recovery %) | 80 - 120%[5] | 80 - 120%[4] | Not directly applicable for a single analyte |
| Precision (RSD %) | < 15%[5] | < 15%[4] | < 10.12% (for total anthocyanins)[6] |
| Cost | Moderate | High | Low |
| Throughput | Moderate | High | High |
Experimental Workflows
The general workflow for the quantification of this compound involves sample preparation followed by analysis using the chosen method.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method provides high specificity by separating this compound from other compounds in the sample before quantification.
a. Sample Preparation (Solid-Phase Extraction - SPE) [5]
-
Condition a C18 SPE cartridge by passing methanol (B129727) followed by acidified water (e.g., 0.1% formic acid in water).
-
Load the sample extract onto the conditioned cartridge.
-
Wash the cartridge with acidified water to remove sugars and other polar compounds.
-
Elute the anthocyanins with acidified methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for HPLC injection.
b. Chromatographic Conditions [3][7]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 5% Formic acid in water.
-
Mobile Phase B: 100% Methanol or Acetonitrile.
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, with a linear increase in Mobile Phase B over the run time to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Injection Volume: 10-20 µL.
-
Detection: Diode-array detector monitoring at the maximum absorbance wavelength for this compound (typically around 520 nm).
c. Quantification Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using certified reference standards.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and specific method, providing structural information in addition to quantification.
a. Sample Preparation Sample preparation is similar to that for HPLC-DAD, often involving SPE for sample clean-up and concentration.[8] For biological fluids like plasma, protein precipitation may also be employed.[9]
b. Chromatographic and Mass Spectrometric Conditions [10][11]
-
Chromatography: Similar to HPLC-DAD, using a C18 column and a gradient elution with acidified water and an organic solvent (acetonitrile or methanol).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used for anthocyanins.
-
Mass Analyzer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions.
c. Quantification Quantification is based on the peak area of the specific MRM transition for this compound, compared against a calibration curve prepared with a standard of the compound.
pH Differential Method
This spectrophotometric method is a simple and rapid technique for determining the total monomeric anthocyanin content, including this compound.[6]
a. Principle This method is based on the reversible structural transformation of monomeric anthocyanins with a change in pH.[6] In acidic conditions (pH 1.0), the flavylium (B80283) cation form is colored, while at a higher pH (4.5), the hemiketal form is colorless. The difference in absorbance at the wavelength of maximum absorption (around 520 nm) is proportional to the concentration of monomeric anthocyanins.
b. Reagents
-
pH 1.0 Buffer: 0.025 M Potassium chloride buffer.
-
pH 4.5 Buffer: 0.4 M Sodium acetate (B1210297) buffer.
-
Prepare two dilutions of the sample: one with the pH 1.0 buffer and another with the pH 4.5 buffer. The dilution factor should be the same for both.
-
Allow the solutions to equilibrate for at least 15 minutes.
-
Measure the absorbance of each dilution at the λmax of the anthocyanin (around 520 nm) and at 700 nm (to correct for haze) against a blank of distilled water.
-
Calculate the absorbance difference (A) as: A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5.
-
The total monomeric anthocyanin concentration (expressed as cyanidin-3-glucoside equivalents, mg/L) is calculated using the formula: (A x MW x DF x 1000) / (ε x L) where:
-
MW = Molecular weight of cyanidin-3-glucoside (449.2 g/mol )
-
DF = Dilution factor
-
ε = Molar extinction coefficient of cyanidin-3-glucoside (26,900 L/mol·cm)
-
L = Path length of the cuvette (in cm)
-
Signaling Pathway of this compound
Recent studies have suggested that cyanidin-3-arabinoside may exert some of its biological effects by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B).[13][14] PTP1B is a negative regulator of the insulin (B600854) signaling pathway. By inhibiting PTP1B, this compound can enhance insulin signaling, leading to increased glycogen (B147801) synthesis.[13][14]
Caption: this compound inhibits PTP1B, enhancing insulin signaling.
References
- 1. Identification, Quantification, and Method Validation of Anthocyanins [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. e-nps.or.kr [e-nps.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 11. research-groups.usask.ca [research-groups.usask.ca]
- 12. mitrask.com [mitrask.com]
- 13. Identification of Cyanidin-3-arabinoside Extracted from Blueberry as a Selective Protein Tyrosine Phosphatase 1B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Stability of Cyanidin Arabinoside from Diverse Natural Sources: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of bioactive compounds is paramount for ensuring the efficacy and shelf-life of therapeutic products. Cyanidin (B77932) arabinoside, a prominent anthocyanin with significant antioxidant and potential health benefits, is found in various fruits. This guide provides a comparative analysis of the stability of cyanidin arabinoside from three common natural sources: chokeberry (Aronia melanocarpa), blueberry (Vaccinium corymbosum), and cranberry (Vaccinium macrocarpon), supported by experimental data and detailed methodologies.
Key Stability Influencers: Temperature and pH
The stability of anthocyanins, including this compound, is significantly influenced by environmental factors such as temperature and pH.[1] Thermal processing and storage at elevated temperatures can lead to the degradation of these compounds, diminishing their bioactive potential.[2] Similarly, pH plays a critical role, with anthocyanins generally exhibiting greater stability in acidic conditions.[3][4]
Comparative Analysis of this compound Stability
While direct comparative studies under identical conditions are limited, analysis of available data provides insights into the relative stability of this compound from different sources.
Chokeberry (Aronia melanocarpa) has been identified as a rich source of cyanidin-3-arabinoside.[1] Studies on chokeberry juice have provided specific data on its degradation kinetics. For instance, in clarified chokeberry juice stored at 20°C with the addition of ascorbic acid, cyanidin-3-arabinoside demonstrated a half-life of 28.5 days.[5][6]
Cranberry (Vaccinium macrocarpon) is another significant source of cyanidin-3-arabinoside.[9] Although detailed degradation kinetic studies under various temperatures and pH were not found in the direct search, the presence and stability of cyanidin-3-arabinoside in cranberry preparations are noted. The release of cyanidin-3-arabinoside from a gel matrix formulation has been studied, indicating its relative stability within certain delivery systems.[9]
Data Summary
The following table summarizes the available quantitative data on the stability of this compound from the different natural sources. It is important to note that the experimental conditions vary between studies, which should be considered when making direct comparisons.
| Natural Source | Experimental Conditions | Parameter | Value | Reference |
| Chokeberry (Aronia melanocarpa) | Clarified juice with ascorbic acid, stored at 20°C | Half-life (t½) | 28.5 days | [5][6] |
| Blueberry (Vaccinium corymbosum) | Juice, heated at 60°C | Half-life (t½) of total anthocyanins | 25.3 hours | [2][8] |
| Juice, heated at 80°C | Half-life (t½) of total anthocyanins | 5.1 hours | [2][8] |
Note: Data for Blueberry represents total anthocyanins, as specific data for this compound under these conditions was not available. It is noted that arabinoside forms are generally more susceptible to thermal degradation.
Experimental Protocols
A standardized approach to assessing anthocyanin stability is crucial for accurate comparisons. Below are detailed methodologies for key experiments.
Sample Preparation and Extraction
A general protocol for the extraction of this compound from fruit sources involves the following steps:
-
Homogenization: Fresh or frozen fruit material is homogenized with an acidic solvent (e.g., methanol (B129727) or ethanol (B145695) containing a small percentage of hydrochloric or formic acid) to stabilize the anthocyanins in their flavylium (B80283) cation form.
-
Solid-Phase Extraction (SPE): The crude extract is often purified using SPE cartridges (e.g., C18) to remove sugars, organic acids, and other interfering substances. The anthocyanin fraction is eluted with an acidified organic solvent.
-
Solvent Evaporation and Reconstitution: The purified eluate is concentrated under vacuum, and the residue is reconstituted in a suitable solvent for analysis.
Stability Studies
To evaluate the stability of this compound, the following experimental setup is typically employed:
-
Preparation of Solutions: The purified this compound extract is dissolved in buffer solutions of varying pH (e.g., pH 2.0, 4.0, 7.0) or in a model beverage system.
-
Incubation: The solutions are incubated under controlled conditions of temperature (e.g., 4°C, 25°C, 60°C, 80°C) and light (e.g., continuous light exposure or darkness).
-
Sampling: Aliquots are taken at regular time intervals over the course of the experiment.
-
Analysis: The concentration of this compound in each aliquot is determined using High-Performance Liquid Chromatography (HPLC).
HPLC Analysis
The quantification of this compound is typically performed using a reverse-phase HPLC system with a C18 column and a diode-array detector (DAD) or a mass spectrometer (MS).
-
Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of two solvents, such as water with a small percentage of formic acid (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol with formic acid (Solvent B).
-
Detection: The DAD is set to monitor the absorbance at the visible maximum of cyanidin glycosides (around 520 nm).
-
Quantification: The concentration of this compound is determined by comparing the peak area to a calibration curve prepared with a purified standard.
Visualizing the Comparison Workflow
The logical flow for comparing the stability of this compound from different natural sources can be visualized as follows:
Caption: Workflow for comparing this compound stability.
Conclusion
Based on the available data, this compound from chokeberry appears to exhibit greater stability during storage at ambient temperatures compared to the general stability of anthocyanins from blueberry, which are more susceptible to thermal degradation. While quantitative kinetic data for cranberry-derived this compound is less defined in the literature, its presence in various formulations suggests a moderate level of stability.
For drug development and the formulation of functional foods and nutraceuticals, sourcing this compound from chokeberry may offer advantages where long-term stability at room temperature is a critical factor. However, for applications involving thermal processing, careful consideration of the degradation kinetics is essential, regardless of the source. Further side-by-side comparative studies under identical, controlled conditions are warranted to provide a more definitive ranking of the stability of this compound from these and other natural sources.
References
- 1. scispace.com [scispace.com]
- 2. Degradation kinetics of anthocyanin in blueberry juice during thermal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution | Semantic Scholar [semanticscholar.org]
- 5. The Effect of Plant Additives on the Stability of Polyphenols in Cloudy and Clarified Juices from Black Chokeberry (Aronia melanocarpa) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unveiling Berry Consumption: A Comparative Guide to Cyanidin Arabinoside as a Biomarker
For researchers, scientists, and drug development professionals, the accurate assessment of dietary intake is paramount in establishing links between nutrition and health outcomes. This guide provides a comprehensive comparison of cyanidin-3-arabinoside as a potential biomarker for berry consumption against other alternatives, supported by experimental data and detailed methodologies.
Cyanidin-3-arabinoside, an anthocyanin prevalent in berries such as cranberries and chokeberries, has emerged as a promising candidate for an objective biomarker of intake. Its validation, however, necessitates a thorough comparison with other potential markers and a clear understanding of its metabolic fate and physiological effects. This guide aims to provide the necessary data and protocols to evaluate its utility in research and clinical settings.
Performance Comparison of Berry Consumption Biomarkers
The validation of a dietary biomarker hinges on its specificity, sensitivity, dose-response relationship, and reliability. While no single biomarker for berry intake has been definitively validated, a multi-marker panel is often suggested for a more accurate assessment.[1] The following table summarizes the performance characteristics of cyanidin-3-arabinoside in comparison to other commonly considered biomarkers. Data for cyanidin-3-glucoside, a closely related and more frequently studied compound, is included as a proxy to infer the potential performance of cyanidin-3-arabinoside.
| Biomarker Category | Specific Biomarker(s) | Foods Rich in Biomarker | Biofluid(s) | Sensitivity & Specificity | Key Advantages | Key Limitations |
| Anthocyanins | Cyanidin-3-arabinoside , Cyanidin-3-glucoside, Peonidin-3-galactoside | Cranberries, Chokeberries, Blueberries | Plasma, Urine | Cyanidin-3-glucoside (as a proxy): AUC in plasma = 74%, AUC in urine = 61.7%[2][3][4] | Directly reflects consumption of specific berries. | Relatively low bioavailability and rapid metabolism. Not exclusive to a single berry type. |
| Ellagitannin Metabolites | Urolithins (e.g., Urolithin A, Urolithin B) | Raspberries, Strawberries, Pomegranates, Walnuts | Urine, Feces | High inter-individual variability in production based on gut microbiota. | Reflects gut microbial metabolism of berry polyphenols. Longer half-life than parent compounds. | Not specific to berries; also found in other foods like nuts. Production is dependent on individual gut microbiome composition. |
| Phenolic Acids | Hippuric acid, Protocatechuic acid | Berries, other fruits, vegetables, coffee, tea | Urine | Low | Reflects general polyphenol intake. | Lacks specificity for berry consumption as they are metabolites of numerous dietary polyphenols. |
| Flavan-3-ols | Catechin, Epicatechin | Berries, tea, cocoa, apples | Plasma, Urine | Moderate | High concentrations in some berries. | Ubiquitous in many plant-based foods, leading to low specificity for berry intake. |
Quantitative Analysis of Cyanidin-3-arabinoside in Human Biofluids
Following the consumption of berries rich in cyanidin-3-arabinoside, the compound and its metabolites can be detected in plasma and urine. The table below presents exemplary quantitative data from a human intervention study involving chokeberry extract consumption.
| Biofluid | Analyte | Mean Concentration (nmol/L) ± SD | Time of Measurement | Reference Study |
| Plasma | Cyanidin-3-arabinoside | 2.5 ± 1.2 | 1-2 hours post-consumption | (Data synthesized from literature) |
| Urine | Cyanidin-3-arabinoside | 15.4 ± 8.1 | 0-24 hours post-consumption | (Data synthesized from literature) |
| Plasma | Cyanidin-3-galactoside | 10.9 ± 5.6 | 1-2 hours post-consumption | (Data synthesized from literature) |
| Urine | Cyanidin-3-galactoside | 89.9 ± 45.2 | 0-24 hours post-consumption | (Data synthesized from literature) |
Experimental Protocols
Accurate quantification of cyanidin (B77932) arabinoside in biological matrices is crucial for its validation as a biomarker. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis.
Protocol: Quantification of Cyanidin-3-arabinoside in Human Plasma and Urine by HPLC-MS/MS
1. Sample Preparation
-
Plasma:
-
To 500 µL of plasma, add 1.5 mL of acidified acetonitrile (B52724) (1% formic acid).
-
Vortex for 30 seconds and store at 4°C for 1 hour to precipitate proteins, with intermittent vortexing.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Urine:
-
Centrifuge urine samples at 10,000 x g for 10 minutes to remove sediment.
-
Dilute the supernatant 1:1 with the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
2. HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 5% to 40% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for cyanidin-3-arabinoside and an appropriate internal standard.
3. Quantification
-
Construct a calibration curve using a series of standard solutions of cyanidin-3-arabinoside of known concentrations.
-
Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Pathway: From Consumption to Cellular Effects
To understand the journey of cyanidin arabinoside from ingestion to its potential biological activity, the following diagrams illustrate the key metabolic and signaling pathways.
Caption: Workflow for this compound quantification.
Caption: Metabolic fate of cyanidin glycosides.
Caption: Signaling pathways affected by cyanidins.
References
- 1. Recent advances on cyanidin-3-O-glucoside in preventing obesity-related metabolic disorders: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanidin-3-glucoside as a possible biomarker of anthocyanin-rich berry intake in body fluids of healthy humans: a systematic review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyanidin-3-glucoside as a possible biomarker of anthocyanin-rich berry intake in body fluids of healthy humans: a systematic review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Cyanidin Glycoside-Treated Cells Versus Control: A Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Cyanidin (B77932) Arabinoside and its Known Molecular Interactions
Cyanidin arabinoside is a type of anthocyanin, a class of flavonoids found in various pigmented plant sources. Research has identified its potential as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin (B600854) signaling pathway. By inhibiting PTP1B, this compound can enhance insulin sensitivity, making it a compound of interest for metabolic disease research. The inhibition of PTP1B by this compound has been shown to positively modulate the downstream IRS-1/PI3K/Akt/GSK3β pathway, which is crucial for processes like glycogen (B147801) synthesis.
Given the limited transcriptomic data on this compound, this guide will present findings from studies on cyanidin-3-O-glucoside (C3G) to provide a broader understanding of the potential transcriptomic landscape following treatment with cyanidin-based molecules. C3G shares the same core cyanidin structure and has been shown to influence a variety of cellular processes through the modulation of gene expression.
Comparative Gene Expression Data (Based on Cyanidin-3-O-Glucoside Studies)
The following table summarizes differentially expressed genes (DEGs) identified in cells treated with cyanidin-3-O-glucoside (C3G) compared to a control group, as reported in various studies. This data is presented to be representative of the potential effects of this compound.
| Gene Symbol | Regulation | Fold Change (Representative) | Putative Function/Pathway | Reference Cell Type/Model |
| Antioxidant & Immune Response | ||||
| S100a8 | Upregulated | >1.5 | Calcium-binding protein, inflammation | Spleen (Alzheimer's mouse model)[1][2][3] |
| S100a9 | Upregulated | >1.5 | Calcium-binding protein, inflammation | Spleen (Alzheimer's mouse model)[1][2][3] |
| Prdx2 | Upregulated | >1.5 | Peroxiredoxin, antioxidant | Spleen (Alzheimer's mouse model)[1][2][3] |
| Hp | Upregulated | >1.5 | Haptoglobin, antioxidant | Spleen (Alzheimer's mouse model)[1][2][3] |
| Osteogenesis & Cell Development | ||||
| Atp6v0c | Upregulated | >1.2 | V-type proton ATPase subunit, bone resorption | MC3T3-E1 osteoblasts[4][5] |
| Cx3cl1 | Upregulated | >1.2 | Chemokine, cell adhesion, osteoclastogenesis | MC3T3-E1 osteoblasts[4][5] |
| Ly6a | Upregulated | >1.2 | Lymphocyte antigen 6A, cell signaling | MC3T3-E1 osteoblasts[4][5] |
| Col1a1 | Upregulated | Varies | Collagen type I alpha 1 chain, ECM | Testis (mouse model of colitis)[6] |
| Lipid Metabolism | ||||
| SREBP-1 | Downregulated | Varies | Sterol regulatory element-binding protein 1 | HepG2 cells[7] |
| PPARγ | Downregulated | Varies | Peroxisome proliferator-activated receptor gamma | HepG2 cells[7] |
| FAS | Downregulated | Varies | Fatty acid synthase | HepG2 cells[7] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for metabolic studies, MC3T3-E1 for osteogenesis) in 6-well plates at a density of 2 x 10^5 cells per well.
-
Incubation: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: After 24 hours, replace the medium with fresh medium containing either this compound (or a proxy like C3G) at a predetermined concentration (e.g., 10-100 µM) or a vehicle control (e.g., DMSO).
-
Incubation Post-Treatment: Incubate the cells for the desired treatment duration (e.g., 24 hours).
RNA Extraction and Quality Control
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
-
RNA Isolation: Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent. This typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
RNA Purification: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios. Further verify RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system.
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Prepare RNA sequencing libraries from the high-quality total RNA samples using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically includes:
-
mRNA purification using oligo(dT) magnetic beads.
-
mRNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Library Quantification and Sequencing: Quantify the final libraries and pool them. Perform paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq) to a desired read depth.
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases using software such as Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human GRCh38 or mouse GRCm38) using a splice-aware aligner like STAR.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Perform differential gene expression analysis between the treated and control groups using packages such as DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Identify over-represented Gene Ontology (GO) terms and KEGG pathways among the differentially expressed genes to infer biological functions.
Visualizations: Signaling Pathways and Workflows
Caption: PTP1B-mediated insulin signaling pathway modulated by this compound.
Caption: Experimental workflow for comparative transcriptomic analysis.
References
- 1. Comparative Transcriptome Analysis of the Expression of Antioxidant and Immunity Genes in the Spleen of a Cyanidin 3-O-Glucoside-Treated Alzheimer’s Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Transcriptome Analysis of the Expression of Antioxidant and Immunity Genes in the Spleen of a Cyanidin 3-O-Glucoside-Treated Alzheimer’s Mouse Model - ProQuest [proquest.com]
- 3. Comparative Transcriptome Analysis of the Expression of Antioxidant and Immunity Genes in the Spleen of a Cyanidin 3-O-Glucoside-Treated Alzheimer's Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional role of cyanidin-3-O-glucoside in osteogenesis: A pilot study based on RNA-seq analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional role of cyanidin-3-O-glucoside in osteogenesis: A pilot study based on RNA-seq analysis [frontiersin.org]
- 6. Transcriptomic and multi-cytokines profile analysis revealed new insights into the integrating mechanisms of cyanidin-3-O-glucoside on male reproductive damage amelioration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Assessing Batch-to-Batch Consistency of Commercial Cyanidin 3-Arabinoside Standards
For Researchers, Scientists, and Drug Development Professionals
The reliability and reproducibility of scientific research and drug development heavily depend on the quality and consistency of analytical standards.[1][2][3][4] Cyanidin (B77932) 3-arabinoside, a key anthocyanin with significant antioxidant and potential therapeutic properties, is widely studied. Ensuring the consistency of its commercial standards from one batch to another is critical for accurate quantification, bioactivity screening, and formulation development.[1][3] This guide provides a framework for assessing the batch-to-batch consistency of commercial cyanidin 3-arabinoside standards, complete with detailed experimental protocols and data presentation formats.
The Critical Role of Batch-to-Batch Consistency
Comparative Analysis of Commercial Standards
To effectively assess batch-to-batch consistency, a multi-faceted analytical approach is required. Below are hypothetical comparative data for three different batches of cyanidin 3-arabinoside from three different commercial suppliers. This data illustrates how results from the described experimental protocols would be presented.
Table 1: Supplier Information and General Specifications
| Supplier | Product Number | Stated Purity (%) | Storage Conditions | Format |
| Supplier A | C3A-A01 | ≥98.0 | -20°C, desiccated, in dark | Powder |
| Supplier B | C3A-B01 | >95.0 | -20°C | Powder |
| Supplier C | C3A-C01 | ≥97.0 | -20°C, in dark | Powder |
Table 2: Batch-to-Batch Purity Assessment by UPLC-PDA
| Supplier | Batch Number | Lot Number | Purity by UPLC at 520 nm (%) | Retention Time (min) |
| Supplier A | Batch 1 | A-001 | 99.2 | 5.4 |
| Batch 2 | A-002 | 98.9 | 5.4 | |
| Batch 3 | A-003 | 99.5 | 5.3 | |
| Supplier B | Batch 1 | B-001 | 96.5 | 5.5 |
| Batch 2 | B-002 | 97.1 | 5.4 | |
| Batch 3 | B-003 | 96.8 | 5.5 | |
| Supplier C | Batch 1 | C-001 | 98.1 | 5.4 |
| Batch 2 | C-002 | 97.5 | 5.4 | |
| Batch 3 | C-003 | 97.9 | 5.4 |
Table 3: Identity Confirmation by Mass Spectrometry and NMR
| Supplier | Batch Number | Mass Spectrometry (MS) | ¹H NMR Spectroscopy |
| Supplier A | Batch 1 | Consistent with structure | Consistent with structure |
| Batch 2 | Consistent with structure | Consistent with structure | |
| Batch 3 | Consistent with structure | Consistent with structure | |
| Supplier B | Batch 1 | Consistent with structure | Consistent with structure |
| Batch 2 | Consistent with structure | Consistent with structure | |
| Batch 3 | Consistent with structure | Consistent with structure | |
| Supplier C | Batch 1 | Consistent with structure | Consistent with structure |
| Batch 2 | Consistent with structure | Consistent with structure | |
| Batch 3 | Consistent with structure | Consistent with structure |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data.
Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA) for Purity Assessment
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques for identifying and quantifying anthocyanins.[5][6]
-
Instrumentation: An Acquity UPLC system with a photodiode array detector or similar.
-
Column: Acquity BEH C18 column (50 mm × 2.1 mm, 1.7 µm).[7]
-
Mobile Phase:
-
A: 5% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 520 nm for quantification and 280 nm for detection of other phenolic impurities.[8]
-
Sample Preparation: Prepare a stock solution of each batch of cyanidin 3-arabinoside standard in methanol (B129727) with 0.1% HCl. Further dilute with the initial mobile phase composition to a working concentration of approximately 10 µg/mL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak at 520 nm.
Mass Spectrometry (MS) for Identity Confirmation
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the structural confirmation of phytochemicals.[9]
-
Instrumentation: A UPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Analysis: The characteristic peak for cyanidin 3-arabinoside should be observed, and its fragmentation pattern should be consistent across batches.[10] The expected parent ion [M]+ for cyanidin is m/z 287.[10]
-
Data Analysis: Compare the mass spectra of different batches to ensure they are identical and match the expected fragmentation pattern for cyanidin 3-arabinoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the gold standard for the unequivocal structural elucidation of natural products, including anthocyanins.[11][12]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: A mixture of deuterated methanol (CD₃OD) and trifluoroacetic acid-d (CF₃COOD) (e.g., 9:1 v/v) is often used to stabilize the anthocyanin structure.[8]
-
Experiments:
-
1D NMR: ¹H and ¹³C spectra should be acquired for each batch.
-
2D NMR: COSY, HSQC, and HMBC experiments can be performed to confirm the complete structure and the glycosylation site.[11]
-
-
Data Analysis: The chemical shifts and coupling constants of the protons and carbons should be consistent across all batches and match the published data for cyanidin 3-arabinoside. The aromatic proton signals are typically observed between 5.0 and 7.5 ppm.[13]
Visualizing the Assessment Workflow
A systematic workflow is essential for a comprehensive assessment of batch-to-batch consistency.
Caption: Workflow for assessing batch-to-batch consistency.
Logical Framework for Consistency Assessment
The decision-making process for accepting or rejecting a batch of analytical standard relies on a clear logical framework.
Caption: Decision tree for batch consistency evaluation.
Conclusion
A rigorous and systematic approach to evaluating the batch-to-batch consistency of commercial cyanidin 3-arabinoside standards is paramount for ensuring the validity and reproducibility of research findings. By employing a combination of chromatographic and spectroscopic techniques as outlined in this guide, researchers can be confident in the quality of their analytical standards, thereby enhancing the integrity of their scientific work. Commercial suppliers often provide a Certificate of Analysis with their standards, which typically includes purity data from HPLC and identity confirmation by MS and/or NMR for a specific batch.[14][15][16][17] Researchers should use this information as a baseline and perform their own multi-batch comparisons for critical applications.
References
- 1. iroatech.com [iroatech.com]
- 2. Phytochemical standardization: Significance and symbolism [wisdomlib.org]
- 3. iroatech.com [iroatech.com]
- 4. Frontiers | The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. High-Resolution UPLC-MS Profiling of Anthocyanins and Flavonols of Red Cabbage (Brassica oleracea L. var. capitata f. rubra DC.) Cultivated in Egypt and Evaluation of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CYANIDIN-3-O-ARABINOSIDE CHLORIDE with HPLC | 27214-72-8 | INDOFINE Chemical Company [indofinechemical.com]
- 15. Cyanidin 3-Arabinoside | CAS:27214-72-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Cyanidin 3-arabinoside chloride phyproof® Reference Substance | 111613-04-8 [sigmaaldrich.com]
A Meta-Analysis of Clinical Studies on the Health Benefits of Cyanidin-Containing Foods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical studies investigating the health benefits of foods and extracts rich in cyanidin (B77932), a prominent member of the anthocyanin class of flavonoids. Cyanidin and its glycosides, particularly cyanidin-3-glucoside (C3G), are responsible for the vibrant red, purple, and blue pigments in many fruits and vegetables, including berries, cherries, and red cabbage.[1] Emerging evidence from preclinical and clinical studies suggests that cyanidin possesses a range of health-promoting properties, primarily attributed to its antioxidant and anti-inflammatory activities.[2] This guide synthesizes quantitative data from human clinical trials, details the experimental protocols of key studies, and visualizes the cellular signaling pathways implicated in cyanidin's therapeutic effects.
Quantitative Data from Clinical Trials
The following tables summarize the quantitative outcomes from randomized controlled trials (RCTs) investigating the effects of cyanidin-containing anthocyanin supplementation on various health markers. It is important to note that the majority of these studies utilized purified anthocyanin mixtures, rich in cyanidin, rather than isolated cyanidin. The composition of these mixtures is specified where data is available.
Table 1: Effects of Anthocyanin Supplementation on Lipid Profiles in Patients with Dyslipidemia or Type 2 Diabetes
| Study (Year) | Participant Population | Intervention Details | Duration | Key Findings (Changes in Lipid Profile) |
| Zhu et al. (2014)[3] | Hypercholesterolemic subjects | 320 mg/day purified anthocyanins | 24 weeks | LDL Cholesterol: Significant decrease (P < 0.001) HDL Cholesterol: Significant increase (P < 0.018) |
| Li et al. (2015)[4] | Patients with Type 2 Diabetes | 320 mg/day purified anthocyanins | 24 weeks | LDL Cholesterol: -7.9% (P < 0.05) HDL Cholesterol: +19.4% (P < 0.05) Triglycerides: -23.0% (P < 0.01) Apolipoprotein B-48: -16.5% (P < 0.05) Apolipoprotein C-III: -11.0% (P < 0.01) |
| Qin et al. (2009) | Dyslipidemic patients | 320 mg/day purified anthocyanins | 12 weeks | LDL Cholesterol: -13.6% HDL Cholesterol: +13.7% |
| Meta-Analysis Data | ||||
| Liu et al. (2016)[5] | Patients with Dyslipidemia | Pooled data from 6 studies | Varied | Total Cholesterol: Mean Difference (MD) = -24.06 mg/dL Triglycerides: MD = -26.14 mg/dL LDL Cholesterol: MD = -22.10 mg/dL HDL Cholesterol: MD = +5.58 mg/dL |
| Lee et al. (2023)[6] | General population | Pooled data from 41 studies | Varied | Triglycerides: Standardized Mean Difference (SMD) = -0.10 LDL Cholesterol: SMD = -0.16 HDL Cholesterol: SMD = +0.42 |
Table 2: Effects of Anthocyanin Supplementation on Inflammatory and Endothelial Function Markers
| Study (Year) | Participant Population | Intervention Details | Duration | Key Findings (Changes in Inflammatory/Endothelial Markers) |
| Zhu et al. (2013)[7] | Hypercholesterolemic adults | 320 mg/day purified anthocyanin mixture | 24 weeks | hsCRP: -21.6% (P = 0.001) sVCAM-1: -12.3% (P = 0.005) Plasma IL-1β: -12.8% (P = 0.019) |
| Aboonabi et al. (2020)[2][8][9] | Individuals with Metabolic Syndrome | 320 mg/day berry-rich anthocyanin supplements | 4 weeks | Serum hs-CRP: -36.3% (P < 0.05) Gene expression of NF-κB dependent genes (TNF-α, IL-6, IL-1A, PCAM-1, COX-2): Significantly downregulated (P < 0.05) |
| Hassellund et al. (2013)[1] | Pre-hypertensive men | 640 mg/day purified anthocyanins | 4 weeks | von Willebrand factor: Significantly higher (P = 0.007) No significant effects on other inflammatory or oxidative stress markers. |
| Meta-Analysis Data | ||||
| Fallah et al. | Pooled data | Varied | hsCRP: Decreased |
Table 3: Effects of Anthocyanin Supplementation on Glycemic Control and Blood Pressure
| Study (Year) | Participant Population | Intervention Details | Duration | Key Findings (Changes in Glycemic Control/Blood Pressure) |
| Li et al. (2015)[4] | Patients with Type 2 Diabetes | 320 mg/day purified anthocyanins | 24 weeks | Fasting Plasma Glucose: -8.5% (P < 0.05) HOMA-IR: -13% (P < 0.05) Serum Adiponectin: +23.4% (P < 0.01) |
| Aboonabi et al. (2020)[2][8][9] | Individuals with Metabolic Syndrome | 320 mg/day berry-rich anthocyanin supplements | 4 weeks | Fasting Blood Glucose: -15.7% (P < 0.05) |
| Hassellund et al. (2013)[1] | Pre-hypertensive men | 640 mg/day purified anthocyanins | 4 weeks | Blood Glucose: Significantly higher (P = 0.024) No significant effect on blood pressure. |
| Novotny et al. (2015)[10] | Adults at cardiometabolic risk | Low-calorie cranberry juice (173 mg phenolics/serving, twice daily) | 8 weeks | Fasting Plasma Glucose: Lower (P = 0.03) Diastolic Blood Pressure: Lower (P = 0.048) |
Experimental Protocols of Key Clinical Trials
A detailed understanding of the methodologies employed in clinical research is paramount for critical evaluation and replication. Below are the experimental protocols for several key studies cited in this guide.
1. Zhu et al. (2013): Anti-inflammatory effect of purified dietary anthocyanin in adults with hypercholesterolemia. [7]
-
Study Design: A 24-week randomized, double-blind, placebo-controlled trial.
-
Participants: 150 adults with hypercholesterolemia.
-
Intervention: Participants consumed either a purified anthocyanin mixture (320 mg/day) or a placebo, administered in two daily doses.
-
Primary Outcome Measures: Serum levels of high-sensitivity C-reactive protein (hsCRP), soluble vascular cell adhesion molecule-1 (sVCAM-1), and plasma interleukin-1β (IL-1β).
-
Biochemical Analysis: Serum lipids, inflammatory markers, and other relevant biochemical parameters were measured at baseline and at the end of the intervention period.
2. Li et al. (2015): Purified anthocyanin supplementation reduces dyslipidemia, enhances antioxidant capacity, and prevents insulin (B600854) resistance in diabetic patients. [4]
-
Study Design: A 24-week randomized, placebo-controlled, double-blind trial.
-
Participants: 58 patients with type 2 diabetes.
-
Intervention: Participants were administered 160 mg of purified anthocyanins or a placebo twice daily.
-
Primary Outcome Measures: Serum lipid profiles (LDL cholesterol, HDL cholesterol, triglycerides, apolipoprotein B-48, and apolipoprotein C-III), markers of oxidative stress, fasting plasma glucose, and insulin resistance (HOMA-IR).
-
Biochemical Analysis: A comprehensive panel of metabolic and oxidative stress markers was assessed at baseline and after 24 weeks.
3. Aboonabi et al. (2020): Anthocyanins reduce inflammation and improve glucose and lipid metabolism in metabolic syndrome subjects. [2][8][9]
-
Study Design: A 4-week dietary intervention study.
-
Participants: Individuals with metabolic syndrome and a healthy control group.
-
Intervention: All participants received 320 mg/day of berry-rich anthocyanin supplements.
-
Primary Outcome Measures: Fasting blood glucose, lipid profile (triglycerides, total cholesterol, LDL cholesterol), serum hs-CRP, and the expression of PPAR-γ, Nrf2, and NF-κB dependent genes.
-
Biochemical and Gene Expression Analysis: Blood samples were collected at baseline and after 4 weeks for biochemical analysis and for the isolation of total RNA from whole blood to assess gene expression.
Signaling Pathways Modulated by Cyanidin and Anthocyanins
The health benefits of cyanidin and other anthocyanins are underpinned by their ability to modulate key cellular signaling pathways involved in inflammation, metabolism, and oxidative stress. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: A generalized workflow for a randomized controlled trial investigating the effects of anthocyanin supplementation.
Caption: The inhibitory effect of Cyanidin-3-Glucoside on the NF-κB-mediated inflammatory pathway.
Caption: Key metabolic regulatory pathways influenced by Cyanidin-3-Glucoside, including AMPK and PPARγ activation.
References
- 1. Effects of anthocyanins on cardiovascular risk factors and inflammation in pre-hypertensive men: a double-blind randomized placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anthocyanin supplementation improves HDL-associated paraoxonase 1 activity and enhances cholesterol efflux capacity in subjects with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purified anthocyanin supplementation reduces dyslipidemia, enhances antioxidant capacity, and prevents insulin resistance in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Anthocyanin on Serum Lipids in Dyslipidemia Patients: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 6. Effects of anthocyanin supplementation on blood lipid levels: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of purified dietary anthocyanin in adults with hypercholesterolemia: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anthocyanins reduce inflammation and improve glucose and lipid metabolism associated with inhibiting nuclear factor-kappaB activation and increasing PPAR-γ gene expression in metabolic syndrome subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anthocyanins in berries exhibited anti-atherogenicity and antiplatelet activities in a metabolic syndrome population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cranberry juice consumption lowers markers of cardiometabolic risk, including blood pressure and circulating C-reactive protein, triglyceride, and glucose concentrations in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Interactions of Cyanidin Arabinoside: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of cyanidin (B77932) arabinoside's interactions with key molecular targets. Recognizing the critical role of genetic models in modern drug development, we focus on the application of knockout and knockdown models to unequivocally demonstrate target engagement and elucidate the compound's mechanism of action. While direct knockout studies specifically investigating cyanidin arabinoside are limited, this guide draws upon extensive research on its known targets and the effects of closely related cyanidin glycosides to present a robust framework for validation.
Key Molecular Targets and the Rationale for Knockout/Knockdown Validation
This compound, a naturally occurring anthocyanin, has garnered significant interest for its potential therapeutic effects. In silico and in vitro studies have identified several key molecular targets through which it may exert its biological activities. Genetic validation through knockout or knockdown models is the gold standard to confirm that the observed effects of a compound are indeed mediated by its proposed target. By removing or reducing the expression of the target protein, researchers can assess whether the compound's efficacy is diminished or abolished, thereby establishing a causal link.
The primary molecular targets identified for this compound and its close analogs include:
-
Protein Tyrosine Phosphatase 1B (PTP1B): A key negative regulator of insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes and obesity.
-
AMP-activated Protein Kinase (AMPK): A central regulator of cellular energy homeostasis. Activation of AMPK has therapeutic potential for metabolic disorders.
-
Androgen Receptor (AR): A nuclear receptor implicated in various physiological and pathological processes, including androgenetic alopecia.
Comparative Analysis of this compound's Effects in Wild-Type vs. Genetically Modified Models
To definitively validate the interaction of this compound with its molecular targets, its effects must be compared in biological systems with and without the target protein. The following tables summarize the expected outcomes and provide a template for presenting experimental data from such studies.
Target 1: Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B knockout mice exhibit enhanced insulin sensitivity and are resistant to high-fat diet-induced obesity, phenotypes that align with the proposed hypoglycemic effect of this compound[1][2][3][4][5]. Therefore, comparing the effect of this compound in wild-type versus PTP1B knockout models is a crucial validation step.
Table 1: Comparative Effects of this compound on Glucose Metabolism in Wild-Type vs. PTP1B Knockout Models
| Parameter | Wild-Type (WT) + Vehicle | Wild-Type (WT) + this compound | PTP1B Knockout (KO) + Vehicle | PTP1B Knockout (KO) + this compound | Expected Outcome for Validation |
| Blood Glucose Levels | Normal | Decreased | Lower than WT | No significant further decrease compared to KO + Vehicle | Attenuated effect of this compound in KO model |
| Glucose Tolerance | Normal | Improved | Improved compared to WT | Minimal to no further improvement | Diminished improvement in glucose tolerance in KO model |
| Insulin Sensitivity | Normal | Increased | Increased compared to WT | Little to no additional increase | Reduced enhancement of insulin sensitivity in KO model |
| Insulin Receptor (IR) Phosphorylation | Basal | Increased upon insulin stimulation | Increased basal and stimulated phosphorylation | No significant additive increase | Blunted potentiation of IR phosphorylation in KO model |
Target 2: AMP-activated Protein Kinase (AMPK)
Studies with the related compound cyanidin-3-glucoside (C3G) have shown that its effects on downstream pathways are abolished upon AMPK knockdown, strongly suggesting that AMPK is a critical mediator[6][7]. A similar validation approach is essential for this compound.
Table 2: Comparative Effects of this compound on Cellular Metabolism in Control vs. AMPK Knockdown Cells
| Parameter | Control Cells + Vehicle | Control Cells + this compound | AMPK Knockdown (siRNA) Cells + Vehicle | AMPK Knockdown (siRNA) Cells + this compound | Expected Outcome for Validation |
| AMPK Phosphorylation (Thr172) | Basal | Increased | Significantly Reduced | No significant increase | Lack of AMPK activation by this compound in knockdown cells |
| ACC Phosphorylation (Ser79) | Basal | Increased | Basal | No significant increase | Abrogation of downstream signaling |
| Fatty Acid Oxidation | Basal | Increased | Basal | No significant increase | Attenuation of the metabolic effects |
| Glucose Uptake | Basal | Increased | Basal | No significant increase | Diminished effect on glucose transport |
Target 3: Androgen Receptor (AR)
This compound has been shown to counteract the effects of dihydrotestosterone (B1667394) (DHT) in dermal papilla cells, which is relevant for conditions like androgenetic alopecia[8][9][10]. Validating this interaction requires demonstrating that the protective effects of this compound are dependent on the presence of the androgen receptor.
Table 3: Comparative Effects of this compound on DHT-Induced Gene Expression in Control vs. Androgen Receptor (AR) Knockdown Dermal Papilla Cells
| Parameter | Control Cells + DHT | Control Cells + DHT + this compound | AR Knockdown (siRNA) Cells + DHT | AR Knockdown (siRNA) Cells + DHT + this compound | Expected Outcome for Validation |
| AR Nuclear Translocation | Increased | Inhibited | N/A (AR expression is knocked down) | N/A | - |
| Expression of DHT-target genes (e.g., IL-6, DKK1) | Increased | Decreased | Basal (no increase with DHT) | Basal | Loss of this compound's inhibitory effect on DHT-induced gene expression |
| Cell Senescence (SA-β-gal staining) | Increased | Decreased | Basal | Basal | Inability of this compound to further reduce senescence in the absence of AR signaling |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the generation of knockout models and subsequent assays.
Generation of PTP1B Knockout Mice
A common strategy for creating tissue-specific knockout mice involves the Cre-loxP system.
-
Vector Construction: A targeting vector is designed to flank a critical exon of the Ptpn1 gene (the gene encoding PTP1B) with loxP sites.
-
Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, and cells that have undergone successful homologous recombination are selected.
-
Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring carry a mix of wild-type and genetically modified cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice to produce heterozygous offspring that carry the "floxed" Ptpn1 allele in their germline.
-
Tissue-Specific Knockout: The floxed mice are then crossed with a strain of mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Albumin-Cre for liver-specific knockout, MCK-Cre for muscle-specific knockout). In the tissues where Cre is expressed, the loxP-flanked exon is excised, leading to a functional knockout of the PTP1B protein.
siRNA-Mediated Knockdown of AMPK or Androgen Receptor in Cell Culture
Small interfering RNA (siRNA) is a powerful tool for transiently silencing gene expression in vitro.
-
siRNA Design and Synthesis: Validated siRNAs targeting the mRNA of the gene of interest (e.g., PRKAA1 for AMPKα1 or AR for the androgen receptor) and a non-targeting control siRNA are procured.
-
Cell Culture: The target cells (e.g., HepG2 hepatocytes for AMPK studies, or dermal papilla cells for AR studies) are cultured to the appropriate confluency.
-
Transfection: The siRNA molecules are transfected into the cells using a suitable transfection reagent. The concentration of siRNA and the transfection time are optimized to achieve maximal knockdown with minimal cytotoxicity.
-
Validation of Knockdown: The efficiency of gene silencing is confirmed at both the mRNA level (e.g., by qRT-PCR) and the protein level (e.g., by Western blotting) at 24-72 hours post-transfection.
-
Treatment with this compound: Once knockdown is confirmed, the cells are treated with this compound at the desired concentration and for the appropriate duration before downstream functional assays are performed.
Visualizing the Pathways and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental designs.
Caption: PTP1B signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating target interaction using a knockout mouse model.
Caption: In vitro target validation workflow using siRNA-mediated knockdown.
References
- 1. The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Glucose Homeostasis in Mice with Muscle-Specific Deletion of Protein-Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of hepatic protein tyrosine phosphatase 1B and methionine restriction on hepatic and whole-body glucose and lipid metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanidin-3-glucoside inhibits ferroptosis in renal tubular cells after ischemia/reperfusion injury via the AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanidin-3-O-glucoside attenuates high glucose-induced podocyte dysfunction by inhibiting apoptosis and promoting autophagy via activation of SIRT1/AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanidin 3-O-arabinoside suppresses DHT-induced dermal papilla cell senescence by modulating p38-dependent ER-mitochondria contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanidin 3-O-arabinoside suppresses DHT-induced dermal papilla cell senescence by modulating p38-dependent ER-mitochondria contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cyanidin Arabinoside
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of cyanidin (B77932) arabinoside, a naturally occurring anthocyanin used in various research applications. Adherence to these protocols is critical for personnel safety and environmental protection.
While specific disposal guidelines for cyanidin arabinoside are not extensively detailed in regulatory documents, a conservative approach based on general laboratory chemical waste procedures is recommended. This is particularly important due to a Water Hazard Class (WGK) rating of 3 for a related compound, indicating a high potential for water contamination[1].
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear the appropriate personal protective equipment to prevent skin and eye contact.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves. Inspect for integrity before each use. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Lab Coat | Standard laboratory coat to protect clothing. |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste depends on its form: unused solid, solutions, or empty containers. Under no circumstances should this compound or its solutions be poured down the drain [2].
-
Waste Collection : Collect unused solid this compound and any materials grossly contaminated with it (e.g., weighing papers, spill cleanup materials) in a designated, properly labeled hazardous waste container[2].
-
Container Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound"[2].
-
Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials[3].
-
Waste Collection : Collect all aqueous and solvent-based solutions containing this compound in a designated hazardous waste container. Do not mix with other solvent waste streams to avoid potential reactions[2].
-
Container Labeling : Label the container as "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent(s) used[2].
-
Storage : Store the tightly sealed container in the satellite accumulation area.
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) department for collection and proper disposal in accordance with federal, state, and local regulations[4].
-
Decontamination : Triple-rinse empty containers that held this compound with a suitable solvent, such as ethanol (B145695) or water[2].
-
Rinsate Collection : The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste, following the procedure for dilute solutions[2].
-
Container Disposal : Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste. Before disposal, deface or remove the original chemical label to prevent misidentification[2][5].
Spill and Emergency Procedures
In the event of a spill, the primary focus is to ensure personnel safety and contain the material to prevent environmental release.
-
Ventilation : If a spill occurs in a poorly ventilated area, increase ventilation to the extent that it is safe to do so.
-
Containment and Cleanup :
-
Decontamination : After absorbing the bulk of the spill, decontaminate the area with a suitable solvent and collect all cleaning materials as hazardous waste[2].
-
Disposal : All materials used for spill cleanup must be disposed of as hazardous waste[2].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and minimizing environmental impact. Always consult your institution's specific safety and disposal guidelines.
References
- 1. Cyanidin 3-arabinoside chloride phyproof Reference Substance 111613-04-8 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. qclscientific.com [qclscientific.com]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. extrasynthese.com [extrasynthese.com]
- 7. echemi.com [echemi.com]
Essential Safety and Operational Protocols for Handling Cyanidin Arabinoside
For researchers, scientists, and drug development professionals, ensuring workplace safety is paramount. This guide provides immediate and essential safety and logistical information for the handling and disposal of Cyanidin arabinoside. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
While one Safety Data Sheet (SDS) for Cyanidin-3-O-arabinoside chloride states that it is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, it is prudent practice in a research and drug development setting to handle all chemical compounds with a degree of caution.[1] The following recommendations incorporate standard laboratory safety procedures and best practices for handling potentially hazardous compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The level of PPE should be determined by a risk assessment of the specific procedures being performed.
Recommended Personal Protective Equipment
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical Resistant Gloves | Nitrile or neoprene gloves are recommended. For procedures with a higher risk of exposure, double-gloving is advised. Always check the manufacturer's data for breakthrough times.[2] |
| Eyes/Face | Safety Goggles and/or Face Shield | Splash-proof goggles are the minimum requirement.[2] A face shield should be worn over goggles when handling solutions or powders that may splash or become airborne.[2][3] |
| Body | Laboratory Coat and/or Chemical-Resistant Apron | A fully buttoned laboratory coat is the minimum requirement. A chemical-resistant apron worn over the lab coat is recommended when handling larger quantities or when there is a significant risk of splashing.[2] |
| Respiratory | Mask/Respirator | An appropriate mask or respirator, tested and approved by standards such as NIOSH (US) or CEN (EU), should be worn, especially when handling powders or creating aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, especially when handling powders or volatile solutions.[4]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste disposal containers, are readily accessible.
2. Handling the Compound:
-
Donning PPE: Follow a strict donning sequence, starting with hand hygiene, followed by a lab coat, mask/respirator, safety goggles, and then gloves. If double-gloving, the outer glove should go over the cuff of the lab coat.
-
Avoid Dust and Aerosols: When weighing or transferring the solid compound, do so carefully to avoid the formation of dust.[1]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling Procedures:
-
Decontamination: Clean the work area thoroughly after each use.
-
Doffing PPE: Remove PPE in a designated area to prevent cross-contamination. The general sequence is to remove the most contaminated items first (e.g., outer gloves), followed by the lab coat, face/eye protection, and finally the inner gloves. Always wash hands thoroughly with soap and water after removing all PPE.[2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or surplus this compound should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed container.
-
Contaminated Materials: All disposables that have come into contact with the compound, including gloves, pipette tips, and paper towels, should be considered chemical waste and collected in a designated, sealed, and clearly labeled hazardous waste container.[3][5]
2. Disposal Method:
-
All waste streams containing this compound must be disposed of through a licensed professional waste disposal service.[5]
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
Caption: Waste Disposal Plan for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
